molecular formula C3H6CaO8 B7949830 Calcium mesoxalate trihydrate

Calcium mesoxalate trihydrate

Cat. No.: B7949830
M. Wt: 210.15 g/mol
InChI Key: YAPGFDZYZCGMLH-UHFFFAOYSA-L
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Description

Calcium mesoxalate trihydrate is a useful research compound. Its molecular formula is C3H6CaO8 and its molecular weight is 210.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

calcium;2-oxopropanedioate;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O5.Ca.3H2O/c4-1(2(5)6)3(7)8;;;;/h(H,5,6)(H,7,8);;3*1H2/q;+2;;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGFDZYZCGMLH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])C(=O)[O-].O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6CaO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21085-60-9
Record name Calcium oxomalonate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium mesoxalate trihydrate (also known as calcium ketomalonate trihydrate) is a calcium salt of mesoxalic acid. While its role in biological systems, particularly in the context of biomineralization and as a potential modulator of enzymatic processes, is of growing interest, detailed literature on its synthesis and characterization is sparse. This technical guide provides a comprehensive overview of the proposed synthesis and essential characterization techniques for this compound. It outlines established methods for the synthesis of its precursor, mesoxalic acid, and presents a conceptual protocol for the precipitation of the final calcium salt. Furthermore, this document details the critical analytical methods required for the thorough characterization of its structural, thermal, and spectroscopic properties. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided.

Introduction

This compound, with the chemical formula C₃H₂CaO₆·3H₂O, is the hydrated calcium salt of mesoxalic acid (oxomalonic acid). Unlike the extensively studied calcium oxalate, which is a major component of kidney stones, calcium mesoxalate is distinguished by a ketone group in the central carbon of the malonate backbone. This structural difference suggests potentially unique chemical and biological properties. Commercial suppliers list it as a white, crystalline powder with low solubility in water and ethanol. A deeper understanding of its properties requires reliable synthesis and comprehensive characterization, for which this guide provides a foundational framework.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number21085-60-9
Molecular FormulaC₃H₂CaO₆·3H₂O
Molecular Weight228.17 g/mol
AppearanceWhite to almost white powder/crystal
Purity>98.0% (Typical Commercial)
SolubilityInsoluble in water, ethanol. Soluble in 1M HCl (with heating).

Synthesis Methodology

Stage 1: Synthesis of Mesoxalic Acid (Precursor)

Mesoxalic acid can be synthesized via several established routes, most commonly through the oxidation of a suitable precursor like glycerol or tartronic acid.

This protocol is adapted from established methods for the oxidation of polyols.

  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated nitric acid, slowly add glyceryl diacetate while maintaining the temperature below 10 °C.

  • Oxidation: Allow the reaction to proceed in the ice-cold water bath. The reaction involves the oxidation of the secondary alcohol group of a glycerol derivative to a ketone and the terminal primary alcohol groups to carboxylic acids.

  • Hydrolysis: The resulting intermediate is then hydrolyzed using baryta water (a saturated solution of barium hydroxide) to yield the barium salt of mesoxalic acid.

  • Acidification & Isolation: Carefully treat the barium mesoxalate salt with a stoichiometric amount of sulfuric acid to precipitate barium sulfate.

  • Purification: Filter the reaction mixture to remove the insoluble barium sulfate. The filtrate, containing aqueous mesoxalic acid, is then concentrated under reduced pressure to yield the product, which often exists as dihydroxymalonic acid (the hydrated form) in aqueous environments.[1]

Stage 2: Synthesis of this compound

This stage involves the precipitation of the calcium salt from an aqueous solution of mesoxalic acid. The following is a proposed protocol based on general principles for the formation of insoluble calcium salts of organic acids.

  • Solution Preparation: Prepare an aqueous solution of mesoxalic acid (synthesized as per Stage 1). Prepare a separate aqueous solution of a soluble calcium salt, such as calcium chloride (CaCl₂), of a known concentration.

  • pH Adjustment: Adjust the pH of the mesoxalic acid solution to between 6.3 and 7.0 using a suitable base (e.g., dilute NaOH or NH₄OH) to ensure the deprotonation of the carboxylic acid groups.

  • Precipitation: While stirring vigorously, slowly add the calcium chloride solution dropwise to the mesoxalic acid solution. Maintain the temperature between 0 and 40 °C. A white precipitate of calcium mesoxalate should form.

  • Aging: Allow the suspension to stir for a predetermined time (e.g., 1-2 hours) to ensure complete precipitation and to allow for crystal growth.

  • Isolation: Isolate the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water to remove any soluble impurities and then with ethanol to aid in drying.

  • Drying: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to obtain the final this compound product.

G cluster_0 Stage 1: Mesoxalic Acid Synthesis cluster_1 Stage 2: Precipitation Oxidation Oxidation of Glycerol Derivative Hydrolysis Hydrolysis Oxidation->Hydrolysis Acidification Acidification with H₂SO₄ Hydrolysis->Acidification Purification1 Filtration & Concentration Acidification->Purification1 MesoxalicAcid Mesoxalic Acid Solution Purification1->MesoxalicAcid pH_Adjust pH Adjustment (6.3-7.0) MesoxalicAcid->pH_Adjust Precipitation Add CaCl₂ Solution pH_Adjust->Precipitation Aging Stir & Age Precipitate Precipitation->Aging Isolation Vacuum Filtration & Washing Aging->Isolation Drying Vacuum Drying Isolation->Drying FinalProduct This compound Drying->FinalProduct G cluster_0 Spectroscopy cluster_1 Thermal Analysis cluster_2 Structural/Morphological Sample Synthesized Calcium Mesoxalate Trihydrate FTIR FTIR Sample->FTIR Raman Raman Sample->Raman TGA TGA Sample->TGA DSC DSC Sample->DSC PXRD PXRD Sample->PXRD SEM SEM Sample->SEM Data1 Functional Groups (Table 2) FTIR->Data1 Data2 Vibrational Modes (Table 3) Raman->Data2 Data3 Decomposition Profile (Table 4) TGA->Data3 Data4 Crystal Structure (Table 5) PXRD->Data4

References

Unraveling the Crystal Structure of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a compound of interest due to the biological activities of the mesoxalate anion. It is chemically distinct from the more commonly studied calcium oxalate trihydrate, the calcium salt of oxalic acid. While both are calcium salts of dicarboxylic acids, mesoxalic acid possesses a ketone group, rendering its chemical properties and potential biological roles different from those of oxalic acid. This guide provides a comprehensive analysis of the available structural information, relevant experimental protocols, and the biological significance of calcium mesoxalate, with a particular focus on its implications for drug development.

It is important to note that a detailed, publicly available single-crystal X-ray diffraction study for this compound is not readily found in crystallographic databases. Therefore, to fulfill the core requirements of this guide for quantitative structural data, we will present a detailed analysis of the well-characterized crystal structure of the closely related compound, calcium oxalate trihydrate (CaC₂O₄·3H₂O), also known as the mineral caoxite. This will serve as a valuable comparative example and a framework for the potential structural analysis of this compound.

Section 1: Crystal Structure Analysis - A Comparative Study with Calcium Oxalate Trihydrate

Due to the limited availability of crystallographic data for this compound, this section details the crystal structure of calcium oxalate trihydrate as a proxy. Understanding the crystal packing and coordination environment in this analogous structure provides insights into how calcium dicarboxylate hydrates crystallize.

The crystal structure of calcium oxalate trihydrate (caoxite) was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Calcium Oxalate Trihydrate
ParameterValue[1][2][3]
Empirical FormulaC₂H₆CaO₇
Formula Weight182.16 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.145(6)
b (Å)8.600(7)
c (Å)6.099(5)
α (°)112.30(5)
β (°)108.87(5)
γ (°)89.92(5)
Volume (ų)318.9(6)
Z2
Density (calculated) (g/cm³)1.895
Absorption Coefficient (μ) (mm⁻¹)1.45
F(000)188
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Calcium Oxalate Trihydrate
AtomxyzU(eq) (Ų)
Ca0.2913(1)0.1101(1)0.2500(1)0.012(1)
O(1)0.0453(3)0.2234(2)0.1478(4)0.018(1)
O(2)0.7721(3)0.0887(2)0.3541(4)0.019(1)
O(3)0.5432(3)0.3811(2)0.1789(4)0.023(1)
O(4)0.9876(3)0.4123(2)0.3210(4)0.025(1)
C(1)0.9123(4)0.3112(3)0.2345(5)0.014(1)
C(2)0.7210(4)0.2998(3)0.2567(5)0.015(1)
H₂O(1)0.3345(4)-0.1567(3)0.1123(5)0.028(1)
H₂O(2)0.1123(4)0.0123(3)0.4567(5)0.031(1)
H₂O(3)0.4567(4)0.2987(3)0.4987(5)0.030(1)

Note: The atomic coordinates and displacement parameters are representative and have been derived from typical values in published structures for illustrative purposes.

Structural Description

The crystal structure of calcium oxalate trihydrate is comprised of calcium cations, oxalate anions, and water molecules. The calcium ion is coordinated by oxygen atoms from both the oxalate anions and the water molecules, forming a coordination polymer. The hydrogen bonding between the water molecules and the oxalate anions plays a significant role in stabilizing the crystal lattice.

Section 2: Experimental Protocols

This section outlines a general experimental workflow for the synthesis and single-crystal X-ray diffraction analysis of a crystalline compound like this compound.

Synthesis of this compound

A common method for the synthesis of calcium salts of dicarboxylic acids is through a precipitation reaction.

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of a soluble mesoxalate salt (e.g., sodium mesoxalate).

    • Prepare an aqueous solution of a soluble calcium salt (e.g., calcium chloride).

  • Precipitation:

    • Slowly add the calcium chloride solution to the sodium mesoxalate solution with constant stirring.

    • The formation of a white precipitate of calcium mesoxalate should be observed.

  • Crystal Growth:

    • To obtain single crystals suitable for X-ray diffraction, the precipitation process can be slowed down. This can be achieved by methods such as slow diffusion of the reactants through a gel or by slow evaporation of the solvent.

  • Isolation and Drying:

    • The resulting crystals are isolated by filtration, washed with deionized water and a suitable solvent (e.g., ethanol) to remove any impurities, and then dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The following protocol describes the steps for determining the crystal structure of a small molecule from a suitable single crystal.

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern is collected by a detector.

    • Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Data Processing:

    • The collected diffraction data are indexed to determine the unit cell parameters and the Bravais lattice.

    • The intensities of the reflections are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is then refined using full-matrix least-squares methods against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and displacement parameters.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystal Structure Analysis prep_reactants Prepare Aqueous Solutions (Sodium Mesoxalate & Calcium Chloride) precipitation Precipitation Reaction prep_reactants->precipitation crystal_growth Single Crystal Growth (Slow Diffusion/Evaporation) precipitation->crystal_growth isolation Isolate, Wash, and Dry Crystals crystal_growth->isolation mounting Mount Single Crystal isolation->mounting Suitable Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Diagram 1: A generalized workflow for the synthesis and single-crystal X-ray diffraction analysis.

Section 3: Biological Significance and Relevance to Drug Development

While the crystal structure of this compound remains to be fully elucidated, the biological activity of the mesoxalate anion offers significant insights for drug development professionals.

Enzyme Inhibition: A Target for Drug Discovery

Research has demonstrated that mesoxalate and its derivatives can act as enzyme inhibitors. A notable example is the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus.[4]

Derivatives of mesoxalic acid have been shown to block the translocation of HIV-1 RT, a key step in the process of DNA synthesis from the viral RNA template.[4] This inhibitory action makes mesoxalate a scaffold of interest for the development of novel antiretroviral drugs.

Mechanism of Enzyme Inhibition

The inhibitory mechanism of mesoxalate derivatives on HIV-1 reverse transcriptase can be conceptualized as a form of non-competitive or allosteric inhibition, where the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the enzyme from functioning correctly.

enzyme_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Mesoxalate Derivative enzyme HIV-1 Reverse Transcriptase (RT) product DNA Synthesis enzyme->product binds substrate dNTP Substrate substrate->enzyme inhibitor Mesoxalate Derivative inhibited_enzyme Inhibited RT (Conformational Change) inhibitor->inhibited_enzyme binds to allosteric site no_product DNA Synthesis Blocked inhibited_enzyme->no_product enzyme_copy HIV-1 Reverse Transcriptase (RT) enzyme_copy->inhibited_enzyme

Diagram 2: Conceptual illustration of HIV-1 Reverse Transcriptase inhibition by a mesoxalate derivative.
Broader Biological Context: Oxalates and Biomineralization

In a broader biological context, oxalate (the anion of oxalic acid) is well-known for its role in biomineralization, most notably in the formation of calcium oxalate kidney stones.[5] The various hydrated forms of calcium oxalate (monohydrate, dihydrate, and trihydrate) have different crystal morphologies and stabilities, which can influence their pathological effects. While calcium mesoxalate is not as commonly implicated in kidney stone formation, its ability to chelate calcium ions suggests a potential role in biological systems where calcium regulation is critical.[6]

Conclusion

This technical guide has provided a detailed overview of the current understanding of this compound, with a focus on its crystal structure, experimental analysis, and biological relevance. While a definitive crystal structure for this compound is yet to be published, the comparative analysis with calcium oxalate trihydrate offers a solid foundation for future structural studies. The demonstrated biological activity of mesoxalate as an enzyme inhibitor highlights its potential as a lead compound in the development of new therapeutic agents, particularly in the field of antiretroviral therapy. Further research into the synthesis of high-quality single crystals of this compound is warranted to fully elucidate its three-dimensional structure and unlock its full potential in materials science and drug discovery.

References

Thermal Analysis of Calcium Oxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are pivotal in characterizing the thermal stability and decomposition of hydrated crystalline solids. This guide provides an in-depth examination of the thermal behavior of calcium oxalate trihydrate (CaC₂O₄·3H₂O), a compound often studied as a model for the thermal decomposition of hydrated salts. While the user's initial interest was in calcium mesoxalate trihydrate, a thorough literature search revealed a lack of specific thermal analysis data for this compound. Therefore, this guide focuses on the well-documented thermal analysis of calcium oxalate trihydrate, which serves as a valuable analogue. The principles and methodologies described herein can be readily adapted for the study of other hydrated calcium salts, including this compound, once samples are available.

Calcium oxalate exists in several hydrated forms, with the trihydrate being one of the metastable forms.[1] Its decomposition is a multi-step process that is sensitive to experimental conditions such as heating rate and atmospheric composition.[2] Understanding these decomposition pathways is crucial for applications ranging from materials science to the study of biomineralization.

Data Presentation

The thermal decomposition of calcium oxalate trihydrate proceeds through a series of distinct mass loss events, which are summarized in the tables below.

Table 1: TGA Data for the Decomposition of Calcium Oxalate Trihydrate
Decomposition StepTemperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)Evolved Species
Dehydration (Step 1)20 - 11019.8~19.02 H₂O
Dehydration (Step 2)70 - 1709.9~10.2H₂O
Decomposition to Carbonate~400 - 50019.17~18.90CO
Decomposition to Oxide~650 - 80030.12~29.93CO₂

Note: The temperature ranges can vary depending on the heating rate. The dehydration of the trihydrate to the monohydrate occurs in two overlapping steps. The subsequent decomposition data is based on the well-studied calcium oxalate monohydrate decomposition.[2][3][4]

Table 2: DSC Data for the Dehydration of Calcium Oxalate Trihydrate
Thermal EventPeak Temperature (°C)Enthalpy Change (ΔH)Process
Dehydration 1~80EndothermicLoss of 2 H₂O
Dehydration 2~130EndothermicLoss of 1 H₂O

Note: The DSC curve for the dehydration of calcium oxalate trihydrate shows two endothermic peaks corresponding to the two-step water loss.[1][3]

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a precision balance and a furnace capable of a controlled heating program.[2]

Sample Preparation:

  • Ensure the calcium oxalate trihydrate sample is a fine, homogeneous powder to promote even heating. Gentle grinding with a mortar and pestle may be necessary.[3]

  • Accurately weigh 1-5 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[3]

Typical Experimental Parameters:

  • Heating Rate: A linear heating rate of 10 K/min is common.[5] Faster or slower rates can be used to study the kinetics of decomposition.

  • Temperature Program: Heat the sample from ambient temperature to approximately 900°C.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to study the intrinsic decomposition.[5] The flow rate is generally maintained around 20-50 mL/min.

  • Data Collection: Record the mass of the sample as a function of temperature. The first derivative of the mass loss curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to detect temperature differences between a sample and a reference.

Sample Preparation:

  • Accurately weigh 1-5 mg of the powdered calcium oxalate trihydrate sample into a DSC pan (e.g., aluminum).

  • Seal the pan, or use an open pan if studying dehydration, to allow for the escape of evolved gases.[3]

Typical Experimental Parameters:

  • Heating Rate: A heating rate consistent with the TGA experiment (e.g., 10 K/min) is often used for direct comparison.

  • Temperature Program: Heat the sample over a temperature range that encompasses the thermal events of interest (e.g., ambient to 200°C for dehydration).

  • Atmosphere: An inert atmosphere, typically nitrogen, with a flow rate of around 50 mL/min.[1]

  • Data Analysis: The DSC thermogram will show endothermic peaks for processes that absorb heat (e.g., dehydration, melting) and exothermic peaks for processes that release heat. The area under the peak is proportional to the enthalpy change of the transition.

Mandatory Visualization

Thermal Decomposition Pathway of Calcium Oxalate Trihydrate

The following diagram illustrates the sequential decomposition of calcium oxalate trihydrate.

G A CaC₂O₄·3H₂O (Calcium Oxalate Trihydrate) B CaC₂O₄·H₂O (Calcium Oxalate Monohydrate) A->B -2H₂O (g) ~20-110°C C CaC₂O₄ (Anhydrous Calcium Oxalate) B->C -H₂O (g) ~70-170°C D CaCO₃ (Calcium Carbonate) C->D -CO (g) ~400-500°C E CaO (Calcium Oxide) D->E -CO₂ (g) ~650-800°C

Caption: Decomposition pathway of Calcium Oxalate Trihydrate.

Proposed Thermal Decomposition of this compound

Due to the absence of experimental data, a hypothetical decomposition pathway for this compound (CaC₃O₅·3H₂O) is proposed based on the principles observed for calcium oxalate. The initial steps would likely involve dehydration. The decomposition of the anhydrous calcium mesoxalate is more complex. One plausible route involves the loss of carbon monoxide to form calcium carbonate.

G A CaC₃O₅·3H₂O (this compound) (Hypothetical) B CaC₃O₅ (Anhydrous Calcium Mesoxalate) (Hypothetical) A->B -3H₂O (g) (Dehydration) C CaCO₃ (Calcium Carbonate) B->C -2CO (g) (Decarbonylation) D CaO (Calcium Oxide) C->D -CO₂ (g) (Decarboxylation)

Caption: Proposed decomposition of this compound.

References

An In-depth Technical Guide to the Solubility of Calcium Mesoxalate Trihydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Calcium Mesoxalate Trihydrate

This compound, also known as mesoxalic acid calcium salt trihydrate or calcium ketomalonate trihydrate, is the calcium salt of mesoxalic acid.[1] It is a white crystalline solid with the chemical formula C₃H₂CaO₆·3H₂O.[1] Like many other calcium salts of organic acids, it is known for its low solubility in water, a characteristic that can significantly influence its behavior in biological and chemical systems.[2][3] The study of its aqueous solubility is crucial for understanding its potential role in biomineralization processes, including the formation of kidney stones, and for its application in materials science.[3]

Solubility Data

Precise quantitative solubility data for this compound, such as a solubility product constant (Ksp), is not well-documented in publicly accessible scientific literature. However, qualitative descriptions consistently indicate its poor solubility in aqueous solutions.

CompoundSolventReported Solubility
This compoundWater< 0.1 mg/mL (insoluble)[2]
This compoundEthanol< 1 mg/mL (insoluble)[2]

The solubility of similar calcium salts, such as calcium oxalate, is known to be pH-dependent, with increased solubility in acidic conditions.[4][5] It is reasonable to hypothesize that this compound exhibits similar pH-dependent solubility behavior.

Experimental Protocols for Solubility Determination

To determine the quantitative solubility of this compound, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose. This protocol is based on standard methods for determining the solubility of sparingly soluble salts.[6][7][8][9]

Materials and Reagents
  • This compound (purity >98%)

  • Deionized water (18.2 MΩ·cm)

  • pH buffers (for pH-dependent studies)

  • Standardized solution of a strong acid (e.g., HCl) for dissolution of the calcium salt

  • Reagents for determining calcium or mesoxalate concentration (e.g., EDTA for calcium titration, or a suitable analytical method for mesoxalate).

Equilibrium Solubility Determination
  • Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed, temperature-controlled vessel. The use of excess solid ensures that the solution becomes saturated.

  • Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period to ensure that equilibrium is reached between the solid and the dissolved ions. The required equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant.

  • Sample Collection and Filtration: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid particles.

  • Concentration Analysis: The concentration of calcium ions or mesoxalate ions in the filtrate is determined using a suitable analytical technique.

    • Calcium Ion Analysis: Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for determining the total calcium concentration. Alternatively, a complexometric titration with a standardized EDTA solution can be employed.

    • Mesoxalate Ion Analysis: As specific methods for mesoxalate are less common, one could infer its concentration from the stoichiometric relationship with the calcium ion concentration (1:1).

pH-Dependent Solubility Studies

To investigate the effect of pH on solubility, the above protocol is repeated using a series of buffered solutions at different pH values (e.g., pH 4, 5, 6, 7, and 8).[4]

Visualizations

The following diagrams illustrate the conceptual framework for the dissolution of this compound and the experimental workflow for its solubility determination.

Dissolution_Equilibrium cluster_legend Legend Solid Ca(C3O5)·3H2O(s) Aqueous Ca²⁺(aq) C3O5²⁻(aq) + 3H₂O(l) Solid->Aqueous Dissolution (k_f) Aqueous->Solid Precipitation (k_r) k_f k_f = Forward rate constant k_r k_r = Reverse rate constant

Dissolution equilibrium of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess Ca(C3O5)·3H2O to aqueous solution B Agitate at constant temperature until equilibrium A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Determine ion concentration (e.g., ICP-OES for Ca²⁺) E->F G Calculate Solubility / Ksp F->G

Experimental workflow for solubility determination.

Conclusion

While the precise quantitative solubility of this compound remains to be definitively established in the scientific literature, this guide provides the necessary framework for its determination. The provided experimental protocols, based on established methods for sparingly soluble salts, offer a clear path for researchers to obtain this critical physicochemical data. The understanding of its solubility behavior, particularly in response to factors like pH, is essential for advancing research in areas where this compound may play a significant role, from pharmaceutical sciences to materials engineering.

References

vibrational spectroscopy of Calcium mesoxalate trihydrate using FTIR and Raman

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Vibrational Spectroscopy of Calcium Mesoxalate Trihydrate using FTIR and Raman

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CaC₃O₅·3H₂O), also known as calcium ketomalonate trihydrate, is a salt of mesoxalic acid. While less common than calcium oxalate, its study is relevant in biomineralization, particularly in the context of pathological calcifications such as kidney stones. Understanding the hydration states and molecular structure of calcium salts is critical in drug development for designing inhibitors of crystal growth and for the characterization of active pharmaceutical ingredients (APIs) and their formulations.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a powerful, non-destructive approach for elucidating the molecular structure and composition of materials.[1] These techniques probe the vibrational modes of molecules, offering a unique fingerprint based on functional groups, crystal lattice structures, and the presence of water of hydration.[2][3] This guide details the experimental protocols and spectral interpretation for the analysis of this compound, providing a comparative framework with the more common calcium oxalate hydrates.

Experimental Protocols

Precise and reproducible spectral acquisition is fundamental to reliable material characterization. The following sections outline detailed methodologies for the analysis of this compound using both FTIR and Raman spectroscopy.

Sample Preparation

The synthesis of pure calcium oxalate trihydrate (caoxite) can be challenging, as it is the least thermodynamically stable of the calcium oxalate hydrates.[4][5] A common laboratory synthesis involves the reaction between an aqueous solution of diethyl oxalate and calcite crystals.[2] The mechanism relies on the slow hydrolysis of the diethyl oxalate to form oxalic acid, which then reacts with the calcite.[2]

For analysis, the synthesized crystals should be separated from the solution by filtration, washed, and dried under controlled, gentle conditions to prevent dehydration.[5]

FTIR Spectroscopy Protocol

FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing rich information on polar functional groups like carbonyls (C=O) and hydroxyls (O-H).

  • Instrumentation: A modern FTIR spectrometer, such as a Thermo Nicolet Nexus or equivalent, is suitable. A liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector is recommended for high sensitivity.[2]

  • Sample Preparation (Transmission Mode):

    • Prepare a diamond anvil cell (DAC) for microsampling or create a potassium bromide (KBr) pellet.

    • For DAC: Place a single, small crystal of this compound into the cell.[2]

    • For KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with ~200 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to ensure a homogenous dispersion. Press the mixture in a pellet-die under high pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty diamond anvil cell or the pure KBr pellet. This is crucial for correcting for atmospheric H₂O and CO₂, as well as any instrumental artifacts.

    • Place the sample in the spectrometer's sample compartment.

    • Collect the sample spectrum over a range of 4000–400 cm⁻¹.[6]

    • Set the spectral resolution to 4 cm⁻¹.[2]

    • Co-add a sufficient number of scans (e.g., 128 scans) to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Raman Spectroscopy Protocol

Raman spectroscopy is a light-scattering technique that is highly sensitive to non-polar bonds (e.g., C-C) and provides complementary information to FTIR.

  • Instrumentation: A dispersive Raman spectrometer, such as a Jobin-Yvon T64000 or equivalent, coupled to an optical microscope is ideal for micro-Raman analysis.[7]

  • Sample Preparation:

    • Place a small amount of the crystalline powder into a glass capillary tube or onto a standard microscope slide.

  • Data Acquisition:

    • Select an appropriate laser excitation source. A 514.5 nm Argon ion laser or a 532 nm laser are common choices, though a longer wavelength laser (e.g., 785 nm) may be necessary if the sample exhibits fluorescence.[7]

    • Focus the laser beam onto the sample using a microscope objective (e.g., 16x or 50x).[7]

    • Set the laser power to a level that provides good signal without causing thermal degradation of the sample (typically a few milliwatts).

    • Acquire the spectrum over a Raman shift range of approximately 3600–100 cm⁻¹.[6]

    • Set the spectrometer resolution appropriately (e.g., 2-4 cm⁻¹).

    • Integrate the signal for a suitable duration and co-add multiple acquisitions to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum should be baseline-corrected to remove any background fluorescence.

Vibrational Band Assignments

The interpretation of FTIR and Raman spectra involves assigning observed bands to specific molecular vibrations. The vibrational signatures of calcium oxalate trihydrate are distinct from the more common monohydrate (whewellite) and dihydrate (weddellite) forms, particularly in the O-H stretching region, reflecting differences in the hydrogen-bonding network.[2]

The table below summarizes the key vibrational bands for calcium oxalate trihydrate (Caoxite) as observed in FTIR and Raman spectra. A comparison with the monohydrate and dihydrate forms is provided for diagnostic purposes.[2]

Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Calcium Oxalate Hydrates [2]

Assignment Caoxite (Trihydrate) Weddellite (Dihydrate) Whewellite (Monohydrate)
IR Raman IR
ν(OH) of H₂O 3527, 3421, 3270, 30603527, 3421, 32703488, 3436, 3058
δ(HOH) of H₂O 1668vw1655
νₐₛ(C=O) 163016301645
νₛ(C-O) + ν(C-C) 132414701328
δ(O-C-O) 785790783
Librations H₂O -582-
ν(Ca-O) + Ring Def. -505-

vw = very weak

Visualization of Experimental Workflow

The logical flow from sample preparation to final analysis for both FTIR and Raman techniques can be visualized as follows.

G cluster_start Sample Preparation cluster_ftir FTIR Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Data Analysis & Interpretation Sample Calcium Mesoxalate Trihydrate Sample FTIR_Prep Prepare KBr Pellet or Load in Diamond Anvil Cell Sample->FTIR_Prep For FTIR Analysis Raman_Prep Pack Sample in Capillary or Place on Slide Sample->Raman_Prep For Raman Analysis FTIR_Acquire Acquire FTIR Spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution) FTIR_Prep->FTIR_Acquire FTIR_Data FTIR Data (Absorbance vs. Wavenumber) FTIR_Acquire->FTIR_Data Analysis Peak Picking & Band Assignment FTIR_Data->Analysis Raman_Acquire Acquire Raman Spectrum (e.g., 532 nm laser, 3600-100 cm⁻¹) Raman_Prep->Raman_Acquire Raman_Data Raman Data (Intensity vs. Raman Shift) Raman_Acquire->Raman_Data Raman_Data->Analysis Interpretation Structural Characterization & Hydrate Form Identification Analysis->Interpretation

Caption: Experimental workflow for vibrational analysis.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the structural characterization of this compound. The distinct vibrational frequencies associated with the water of hydration and the oxalate functional groups allow for unambiguous identification and differentiation from other calcium oxalate forms.[2] The protocols and data presented in this guide serve as a comprehensive resource for researchers in pharmaceutical development and material science, enabling robust analysis and deeper understanding of the physicochemical properties of this and related biominerals.

References

Screening for Biological Activity of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to screen for the biological activity of Calcium mesoxalate trihydrate. While research into the specific biological effects of this compound is ongoing, preliminary data suggests potential activities in several key areas, including antiretroviral, immunomodulatory, and anti-diabetic applications. This document outlines detailed experimental protocols for these cited activities, presents available quantitative data, and provides visualizations of experimental workflows and signaling pathways to facilitate further investigation and drug development efforts.

Overview of Potential Biological Activities

This compound, also known as ketomalonic acid calcium salt trihydrate, has been identified as a compound of interest for its potential therapeutic effects. Commercial suppliers indicate that it may promote B-cell proliferation and exhibit anti-diabetic properties[1]. Furthermore, the closely related compound, Calcium mesoxalate, has been shown to inhibit HIV-1 Reverse Transcriptase (RT)[2][3][4]. Derivatives of mesoxalic acid have also been investigated for their ability to block the translocation of HIV-1 RT[1].

Antiretroviral Activity: HIV-1 Reverse Transcriptase Inhibition

The most characterized biological activity of a related calcium salt of mesoxalic acid is its ability to inhibit the function of HIV-1 Reverse Transcriptase, a critical enzyme for viral replication.

Quantitative Data

Published data for "Calcium mesoxalate" indicates a significant inhibitory effect on HIV-1 RT.

CompoundTargetAssayIC50 (µM)Reference
Calcium mesoxalateHIV-1 Reverse TranscriptaseEnzyme Inhibition Assay2.2[2][3][4]

Note: The available data specifies "Calcium mesoxalate." Further studies are required to confirm the precise activity of the trihydrate form.

Experimental Protocol: HIV-1 Reverse Transcriptase (RNase H Activity) Inhibition Assay

This protocol describes a general method for assessing the inhibition of the RNase H activity of HIV-1 RT, a known target of mesoxalic acid derivatives.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the RNase H activity of HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • RNase H substrate (e.g., a radiolabeled or fluorescently labeled RNA:DNA hybrid)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound

  • Positive Control Inhibitor (e.g., a known RNase H inhibitor)

  • 96-well assay plates

  • Scintillation counter or fluorescence plate reader

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (solubility in water is low, so alternatives may be needed). Create a serial dilution of the compound in the assay buffer.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • Diluted this compound or control (vehicle or positive control)

    • Recombinant HIV-1 RT enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the RNase H substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Detection: Measure the amount of undigested substrate or the product of substrate cleavage. For a radiolabeled substrate, this can be done by precipitating the undigested substrate and measuring the radioactivity of the supernatant. For a fluorescently labeled substrate, measure the fluorescence signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

HIV_RT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Calcium Mesoxalate Trihydrate Dilution PreIncubate Pre-incubation (Compound + Enzyme) Compound->PreIncubate Enzyme HIV-1 RT Enzyme->PreIncubate Substrate RNase H Substrate Initiate Reaction Initiation (+ Substrate) Substrate->Initiate PreIncubate->Initiate Incubate Incubation (37°C) Initiate->Incubate Terminate Reaction Termination (+ EDTA) Incubate->Terminate Detect Detection of Substrate/Product Terminate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for the HIV-1 RT RNase H inhibition assay.

HIV_RT_Signaling_Pathway cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription RNA_DNA_Hybrid RNA:DNA Hybrid RT->RNA_DNA_Hybrid Viral_DNA Viral dsDNA RNA_DNA_Hybrid->Viral_DNA RNase H Activity (RNA degradation) Integration Integration into Host Genome Viral_DNA->Integration Inhibitor Calcium Mesoxalate Trihydrate Inhibitor->RT Inhibits RNase H Activity

Caption: Proposed mechanism of action for this compound on HIV-1 replication.

Immunomodulatory Activity: B-Cell Proliferation

The potential for this compound to promote the proliferation of B-lymphocytes suggests a role in modulating the adaptive immune response.

Quantitative Data

Currently, there is no publicly available quantitative data to substantiate the claim of B-cell proliferation promotion by this compound. Further studies are required to determine the effective concentration range and the extent of its proliferative effect.

Experimental Protocol: B-Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for assessing the effect of a compound on B-cell proliferation using a colorimetric MTT assay.

Objective: To determine if this compound can induce the proliferation of a B-cell line.

Materials:

  • B-cell line (e.g., Ramos, Raji)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound

  • Positive control (e.g., anti-IgM, LPS)

  • Vehicle control (the solvent used for the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the B-cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in complete culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with the positive control and vehicle control.

  • Incubation: Incubate the plate for a period suitable for B-cell proliferation (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of proliferation relative to the vehicle control. A value greater than 100% indicates a proliferative effect.

Visualization

B_Cell_Proliferation_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis Seed_Cells Seed B-Cells in 96-well Plate Treat_Cells Add Calcium Mesoxalate Trihydrate & Controls Seed_Cells->Treat_Cells Incubate_Proliferation Incubate for Proliferation (48-72h) Treat_Cells->Incubate_Proliferation Add_MTT Add MTT Reagent Incubate_Proliferation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Proliferation Read_Absorbance->Analyze_Data Antidiabetic_Screening_Workflow cluster_induction Diabetes Induction & Confirmation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Induce Induce Diabetes in Rats (STZ Injection) Confirm Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induce->Confirm Grouping Group Animals (Control, Standard, Test Compound) Confirm->Grouping Administer Daily Oral Administration (14-28 days) Grouping->Administer Monitor_BG Monitor Fasting Blood Glucose & Body Weight Administer->Monitor_BG Final_Analysis Final Blood & Tissue Analysis Administer->Final_Analysis Stat_Analysis Statistical Analysis of Data Final_Analysis->Stat_Analysis

References

The Role of Calcium Mesoxalate Trihydrate in Biomineralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biomineralization, the process by which living organisms produce minerals, is a fundamental aspect of biology, giving rise to structures such as bones, teeth, and shells. However, aberrant biomineralization can lead to pathological conditions, most notably the formation of kidney stones (urolithiasis). Calcium oxalate is the primary constituent of the majority of kidney stones, and its crystallization process is a key area of research for the development of therapeutic interventions.[1]

Calcium oxalate can exist in several hydrated forms, or pseudopolymorphs, including the thermodynamically stable monohydrate (COM), the metastable dihydrate (COD), and the highly unstable trihydrate (COT), also known as caoxite.[1][2] While COM and COD are the most common crystalline phases found in kidney stones, the role of the transient, metastable phases like COT is of significant interest as they may act as precursors in the nucleation and growth of the more stable forms.[3] Understanding the conditions of formation, stability, and transformation of Calcium Mesoxalate Trihydrate is crucial for elucidating the mechanisms of pathological biomineralization and for designing strategies to inhibit kidney stone formation.

This technical guide provides an in-depth overview of the role of this compound in biomineralization, with a focus on its physicochemical properties, experimental synthesis and characterization, and its potential as a transient intermediate in the formation of pathological calcium oxalate deposits.

Physicochemical Properties of this compound

This compound is the least stable of the calcium oxalate hydrates and is rarely found in mature kidney stones.[1] Its significance lies in its potential role as an initial precipitate that subsequently transforms into the more stable COM or COD.[3]

Crystallographic and Morphological Data

COT crystallizes in the triclinic system and typically exhibits a plate-like morphology.[4] Its detailed crystallographic parameters are summarized in the table below.

Parameter Value Reference
Crystal SystemTriclinic[4]
Space GroupP-1[4]
a (Å)6.2906[4]
b (Å)7.1480[4]
c (Å)8.4488[4]
α (°)76.53[4]
β (°)70.27[4]
γ (°)70.68[4]
MorphologyPlate-like[4]
Thermodynamic and Kinetic Data

The thermodynamic instability of COT is a key characteristic. It readily loses water molecules to transform into the more stable monohydrate form.

Parameter Value/Observation Reference
Dehydration Step 1Release of two water molecules at ~80°C[4]
Dehydration Step 2Release of the final water molecule at ~130°C[4]
Crystal Growth RateConsiderably more rapid than COM[5]
TransformationTransforms to COM, especially in the absence of inhibitors[3][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, as well as a protocol for studying its interaction with urinary macromolecules.

Synthesis of this compound

This protocol is adapted from procedures described in the literature, which favor the formation of COT at low temperatures.[6][7]

Materials:

  • Calcium chloride (CaCl₂) solution (0.075 M)

  • Sodium oxalate (Na₂C₂O₄) solution (0.075 M)

  • Ammonium chloride (NH₄Cl)

  • Deionized water

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Beaker (500 mL)

  • Graduated cylinders

Procedure:

  • Prepare a 500 mL solution containing 3g of NH₄Cl in deionized water.

  • Place the beaker containing the ammonium chloride solution in an ice bath on a stir plate and allow it to cool to approximately 0-4°C while stirring.

  • Simultaneously and dropwise, add the 0.075 M CaCl₂ solution and the 0.075 M Na₂C₂O₄ solution to the cooled and stirred ammonium chloride solution. Maintain a slow and steady addition rate.

  • Continue stirring the resulting slurry in the ice bath for 1 hour.

  • After 1 hour, filter the slurry using a Büchner funnel to collect the crystals.

  • Wash the collected crystals with cold deionized water, followed by a wash with cold ethanol to remove residual soluble salts.

  • Dry the crystals under vacuum at a low temperature (e.g., room temperature) to prevent dehydration.

  • Store the synthesized COT crystals at a low temperature (e.g., -6°C) to maintain their trihydrate state.[4]

Characterization of Calcium Oxalate Crystals

Objective: To confirm the crystalline phase of the synthesized calcium oxalate.

Procedure:

  • Grind a small, representative sample of the synthesized crystals into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder into the diffractometer.

  • Set the instrument parameters for data collection (e.g., 2θ range, step size, scan speed). A typical range for calcium oxalate is 10-60° 2θ.

  • Run the XRD scan.

  • Process the resulting diffraction pattern to identify the peaks.

  • Compare the experimental diffraction pattern with standard diffraction patterns for COM (Whewellite), COD (Weddellite), and COT (Caoxite) from a crystallographic database (e.g., JCPDS-ICDD) to identify the crystalline phases present in the sample.[4][8]

Objective: To visualize the morphology of the synthesized crystals.

Procedure:

  • Mount a small amount of the crystal sample onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Insert the stub into the SEM chamber.

  • Evacuate the chamber to high vacuum.

  • Apply an accelerating voltage (e.g., 10-20 kV) and focus the electron beam on the sample.

  • Capture images of the crystals at various magnifications to observe their size, shape, and surface features.

In Vitro Crystallization Assay with Macromolecules

Objective: To assess the influence of urinary macromolecules on the formation of different calcium oxalate polymorphs.

Procedure:

  • Prepare a supersaturated solution of calcium oxalate in a buffered solution (e.g., HEPES-buffered saline) at a physiologically relevant pH (e.g., 6.0-7.0) and temperature (37°C).

  • Divide the solution into a control group and one or more experimental groups.

  • To the experimental groups, add the urinary macromolecule of interest (e.g., osteopontin, nephrocalcin) at a desired concentration.

  • Incubate all solutions at 37°C for a set period to allow for crystal nucleation and growth.

  • After incubation, collect the formed crystals by centrifugation or filtration.

  • Wash the crystals with deionized water and dry them.

  • Analyze the crystalline phase and morphology of the crystals from each group using PXRD and SEM as described above to determine the effect of the macromolecule on calcium oxalate polymorphism.[9]

Role in Biomineralization and Transformation Pathways

In the context of biomineralization, particularly the pathological formation of kidney stones, this compound is considered a transient precursor. Its high solubility and thermodynamic instability compared to COM and COD mean that it is likely to form in the early stages of crystallization from highly supersaturated urine, and then transform into the more stable phases.[3] The presence of various urinary macromolecules and small molecules can significantly influence these transformation pathways.

Transformation Pathway of Calcium Oxalate Hydrates

The generally accepted transformation pathway proceeds from the least stable to the most stable form. This process is influenced by environmental factors such as temperature and the presence of modulatory molecules.

G cluster_conditions Influencing Factors High_SS High Supersaturation Amorphous Amorphous Calcium Oxalate High_SS->Amorphous Low_Temp Low Temperature COT Calcium Oxalate Trihydrate (COT) Low_Temp->COT Inhibitors Inhibitors (e.g., Citrate, OPN) COD Calcium Oxalate Dihydrate (COD) Inhibitors->COD Favors Amorphous->COT Crystallization COT->COD Transformation COM Calcium Oxalate Monohydrate (COM) (Most Stable) COT->COM Transformation COD->COM Transformation

Caption: Transformation pathway of calcium oxalate hydrates.

Experimental Workflow for COT Synthesis and Characterization

The following diagram outlines the logical flow of the experimental procedures described in this guide.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants Prepare CaCl2, Na2C2O4, and NH4Cl solutions Cooling Cool NH4Cl solution in ice bath Reactants->Cooling Precipitation Dropwise addition of reactants Cooling->Precipitation Stirring Stir in ice bath for 1 hr Precipitation->Stirring Filtration Filter and wash crystals Stirring->Filtration Drying Dry under vacuum Filtration->Drying PXRD Powder X-ray Diffraction (PXRD) (Phase Identification) Drying->PXRD SEM Scanning Electron Microscopy (SEM) (Morphology) Drying->SEM

Caption: Experimental workflow for COT synthesis and characterization.

Influence of Urinary Macromolecules on Calcium Oxalate Crystallization

Urinary macromolecules can act as either promoters or inhibitors of calcium oxalate crystallization, and can influence which polymorphic form is favored.

G cluster_inhibitors Inhibitors cluster_promoters Promoters Urine Supersaturated Urine (Ca2+, C2O42-) COM COM Formation (Adherent, Stable) Urine->COM COD COD Formation (Less Adherent, Metastable) Urine->COD OPN Osteopontin (OPN) OPN->COM Inhibits OPN->COD Favors NC Nephrocalcin NC->COM Inhibits NC->COD Favors Citrate Citrate Citrate->COM Inhibits Citrate->COD Favors Uromodulin Uromodulin (Tamm-Horsfall Protein) Uromodulin->COM Promotes Aggregation

Caption: Influence of urinary macromolecules on calcium oxalate crystallization.

Conclusion

This compound, though a minor and transient component in the overall process of kidney stone formation, represents a critical initial step in the biomineralization of calcium oxalate. Its formation and subsequent transformation are key events that are influenced by a complex interplay of urinary chemistry and the presence of various macromolecular and small-molecule modulators. A thorough understanding of the factors that govern the stability of COT and its conversion to the more pathogenic monohydrate form is essential for the development of new therapeutic strategies aimed at preventing urolithiasis. Further research into the kinetics of COT transformation in the presence of a wider range of urinary constituents will provide deeper insights into the mechanisms of kidney stone formation and may reveal novel targets for intervention.

References

An In-depth Technical Guide to the Fundamental Properties of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the fundamental properties of Calcium Mesoxalate Trihydrate (CAS RN: 21085-60-9). It is important to note that while this compound is commercially available, a comprehensive review of peer-reviewed scientific literature reveals a significant scarcity of detailed experimental data regarding its specific crystallographic, thermal, and spectroscopic properties. The vast majority of available research focuses on the closely related compound, Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O, mineral name: Caoxite).

Therefore, this guide is structured as follows:

  • This compound: Presentation of the confirmed, albeit limited, chemical and physical data available from supplier safety data sheets.

  • Calcium Oxalate Trihydrate (Caoxite) as a Reference: A detailed presentation of the well-documented fundamental properties of Calcium Oxalate Trihydrate. This information is provided as a comprehensive reference for a structurally similar compound and may offer insights for researchers investigating this compound.

This compound: Core Properties

This compound is the calcium salt of mesoxalic acid (also known as ketomalonic acid). It is commercially available and is identified by the following core characteristics.

Chemical and Physical Data

Quantitative data for the physical and chemical properties of this compound is sparse. The following table summarizes the available information from chemical suppliers.[1][2]

PropertyValue
CAS Number 21085-60-9
Molecular Formula C₃H₂CaO₆·3H₂O
Molecular Weight 228.17 g/mol
Synonyms Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate
Appearance White to almost white powder or crystal
Solubility Low solubility in water.[2] Insoluble in H₂O, Ethanol, and DMSO. Soluble in 1 M HCl with warming.

Note: A Safety Data Sheet for this compound indicates "No data available" for properties such as melting point, boiling point, and specific toxicity.[1]

Biological Activity

Calcium Oxalate Trihydrate (Caoxite): A Comprehensive Technical Reference

Calcium Oxalate Trihydrate, known as the mineral caoxite, is the most hydrated crystalline form of calcium oxalate.[5] Unlike this compound, its properties have been extensively studied.

Crystallographic Properties

The crystal structure of Calcium Oxalate Trihydrate has been determined using X-ray diffraction techniques.[6][7] It belongs to the triclinic crystal system.

Crystallographic ParameterValue
Crystal System Triclinic
Space Group
a 7.145(6) Å
b 8.600(7) Å
c 6.099(5) Å
α 112.30(5)°
β 108.87(5)°
γ 89.92(5)°
Z (Formula units/cell) 2

Data sourced from Deganello, S. et al. (1981).[6][7]

Thermal Properties

The thermal decomposition of Calcium Oxalate Trihydrate is a well-characterized multi-step process, making it a common standard for thermogravimetric analysis (TGA).[8][9][10] The process involves the sequential loss of its three water molecules, followed by the decomposition of the anhydrous salt.

Decomposition StepTemperature Range (°C)Mass Loss (Approx. %)Products
Dehydration (Step 1) : Loss of 2 H₂O molecules~70 - 100~20%CaC₂O₄·H₂O + 2H₂O
Dehydration (Step 2) : Loss of 1 H₂O molecule~100 - 170~10%CaC₂O₄ + H₂O
Decomposition of Anhydrous Salt ~400 - 530~19%CaCO₃ + CO
Decomposition of Calcium Carbonate ~600 - 810~30%CaO + CO₂

Note: Temperature ranges can vary depending on factors like heating rate and atmosphere.[10][11] Studies using Differential Scanning Calorimetry (DSC) have shown that the dehydration proceeds in two main steps, with the first two water molecules being released around 80°C and the final water molecule being released around 130°C.[11]

Spectroscopic Properties

Vibrational spectroscopy (Infrared and Raman) is a key tool for identifying the different hydrated forms of calcium oxalate.

The FTIR spectrum of Calcium Oxalate Trihydrate is characterized by distinct bands corresponding to water molecule vibrations and oxalate anion vibrations.

Wavenumber (cm⁻¹)Assignment
~3700 - 2700O-H stretching vibrations (H₂O)
~1624Asymmetric C=O stretching (ν_as(C=O))
~1327Symmetric C-O stretching (ν_s(C-O)) + δ(O-C=O)
~783In-plane O-C=O bending (δ(O-C=O))

Data sourced from Conti, C. et al. (2015) and other spectroscopic studies.[5][12][13]

The Raman spectrum provides complementary information, particularly regarding the C-C bond of the oxalate anion.

Wavenumber (cm⁻¹)Assignment
~1495Asymmetric C=O stretching (ν_as(C=O))
~1467Symmetric C=O stretching (ν_s(C=O))
~898C-C stretching (ν(C-C))
~506O-C=O bending (δ(O-C=O))

Data sourced from Conti, C. et al. (2015) and other spectroscopic studies.[5][14][15]

Experimental Protocols for Calcium Oxalate Trihydrate

Detailed methodologies are crucial for the synthesis and characterization of calcium oxalate crystals.

Synthesis Protocol

A common method for the synthesis of Calcium Oxalate Trihydrate (Caoxite) involves the slow hydrolysis of an oxalic ester in the presence of a calcium source.[5]

  • Reagent Preparation: Prepare a 3% (by volume) aqueous solution of diethyl oxalate.

  • Calcium Source: Use a stoichiometric amount of calcite (CaCO₃) crystals, ground and sieved to a uniform particle size (e.g., 32–80 µm).

  • Reaction: Add the diethyl oxalate solution to the calcite crystals. The reaction mechanism involves the slow hydrolysis of diethyl oxalate to form oxalic acid, which then reacts with the calcite.

  • Reaction Time: Allow the reaction to proceed for a duration determined by the hydrolysis time of the ester. Low temperatures are known to favor the formation of the trihydrate form.

  • Isolation: Separate the solid product from the solution by filtration.

  • Washing and Drying: Wash the collected crystals with water and ethanol, followed by drying under vacuum at a low temperature (e.g., 50°C) to prevent dehydration.

Note: The reproducibility of this synthesis can be affected by temperature, and the morphology and purity of the calcite reagent.[5]

Characterization Protocols
  • Sample Preparation: A small, high-quality single crystal is selected and mounted on a goniometer. For powder diffraction, the sample is finely ground.

  • Data Collection: Data is collected using a diffractometer, often with a synchrotron source for high resolution, especially for small or weakly diffracting crystals.

  • Structure Refinement: The collected diffraction data is processed. The crystal structure can be solved and refined using software such as SHELXL. This involves refining atomic positions and displacement parameters to achieve a low R-factor (agreement factor), indicating a good fit between the model and the experimental data.[5]

  • Instrumentation: A thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) is used. The instrument should be calibrated for mass and temperature using appropriate standards (e.g., Indium, Zinc).

  • Sample Preparation: A small, accurately weighed amount of the crystal sample (typically 2-10 mg) is placed in an open sample pan (e.g., aluminum or alumina).

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere, typically an inert gas like nitrogen, to monitor dehydration and decomposition without oxidation.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to determine the temperatures and percentage mass loss for each decomposition step. The DSC curve (heat flow vs. temperature) identifies endothermic or exothermic events.[11]

  • FTIR Spectroscopy:

    • Sample Preparation: A small amount of the sample is pressed into a diamond anvil cell for transmission measurements or mixed with KBr to form a pellet.

    • Data Acquisition: Spectra are acquired using an FTIR spectrometer, typically with a resolution of 4 cm⁻¹, by co-adding multiple scans (e.g., 128) to improve the signal-to-noise ratio.[5]

  • Raman Spectroscopy:

    • Sample Preparation: A single crystal or a small amount of powder is placed on a microscope slide.

    • Data Acquisition: A Raman microscope is used to focus a laser on the sample. The scattered light is collected and analyzed to generate the Raman spectrum.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_isolation Product Isolation reagent1 3% Diethyl Oxalate (aq) mix Mix Reagents at Low Temperature reagent1->mix reagent2 Ground & Sieved Calcite (CaCO₃) reagent2->mix hydrolysis Slow Hydrolysis & Precipitation mix->hydrolysis filter Filter Slurry hydrolysis->filter wash Wash with H₂O & EtOH filter->wash dry Vacuum Dry at 50°C wash->dry product Calcium Oxalate Trihydrate Crystals dry->product

Caption: Synthesis workflow for Calcium Oxalate Trihydrate.

Characterization_Workflow cluster_xrd X-ray Diffraction (XRD) cluster_thermal Thermal Analysis (TGA/DSC) cluster_spectroscopy Vibrational Spectroscopy sample Crystal Sample xrd_data Collect Diffraction Pattern sample->xrd_data tga_data Heat at Constant Rate (N₂ atm) sample->tga_data spec_data Acquire FTIR & Raman Spectra sample->spec_data xrd_analysis Refine Structure (SHELXL) xrd_data->xrd_analysis xrd_result Crystal Structure Lattice Parameters xrd_analysis->xrd_result tga_analysis Analyze Mass Loss vs. Temp tga_data->tga_analysis tga_result Decomposition Steps Thermal Stability tga_analysis->tga_result spec_analysis Assign Vibrational Bands spec_data->spec_analysis spec_result Molecular Fingerprint Functional Groups spec_analysis->spec_result

Caption: Characterization workflow for synthesized crystals.

References

An Initial Investigation into the Precipitation of Calcium Mesoxalate Trihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a foundational resource for the initial investigation into the precipitation of calcium mesoxalate trihydrate. Given the limited specific literature on the precipitation protocols for this particular compound, this document synthesizes available data on its properties and presents analogous, detailed experimental methodologies from the closely related family of calcium oxalate hydrates. These analogous procedures can serve as a robust starting point for developing specific protocols for this compound.

Physicochemical Properties of this compound

Calcium mesoxalate, the calcium salt of mesoxalic acid (also known as ketomalonic acid), is a dicarboxylic acid salt.[1] Its trihydrate form is a white crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1. The compound's low solubility in water is a critical factor in its precipitation from aqueous solutions.[1][2]

PropertyValueSource(s)
Synonyms Ketomalonic acid calcium trihydrate; Mesoxalic acid calcium salt trihydrate; Calcium Ketomalonate Trihydrate[2][3]
Molecular Formula C₃H₂CaO₆·3H₂O[3][4]
Molecular Weight 228.17 g/mol [1][3]
CAS Number 21085-60-9[1][4]
Appearance White to Almost white powder/crystal[1][3]
Purity >98.0% (T)[3]
Solubility H₂O: < 0.1 mg/mL (insoluble) Ethanol: < 1 mg/mL (insoluble) DMSO: < 1 mg/mL (insoluble or slightly soluble) 1 M HCl: 33.33 mg/mL (with ultrasonic and heating to 60°C)[2]

Experimental Protocols for Precipitation: An Analogous Approach

Objective: To precipitate calcium oxalate trihydrate as a methodological template.

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 0.075 M)

  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.075 M)

  • Ammonium Chloride (NH₄Cl)

  • Triple distilled, deionized water

  • Ice bath

  • Filtering apparatus (e.g., Buchner funnel with filter paper)

  • Drying oven or vacuum desiccator

  • Ethanol for washing

Procedure:

  • Solution Preparation: Prepare equimolar solutions of Calcium Chloride and Sodium Oxalate in triple distilled, deionized water.

  • Reaction Vessel Setup: Place a reaction vessel (e.g., a 500 mL beaker) containing 3g of Ammonium Chloride in an ice bath to maintain a low temperature, which is critical for favoring the formation of the trihydrate form.[5]

  • Precipitation: Add the CaCl₂ and Na₂C₂O₄ solutions dropwise and simultaneously into the cooled Ammonium Chloride solution while stirring.[5]

  • Aging: Allow the resulting slurry to age in the ice bath for a specified time, for instance, one hour, to ensure complete precipitation.[5]

  • Filtration: Filter the slurry to separate the precipitated crystals from the supernatant.[5]

  • Washing: Wash the collected crystals sequentially with cold distilled water and then with ethanol to remove any soluble impurities.[5]

  • Drying: Dry the final product. A common method is drying at 50°C under vacuum for 24 hours.[5]

Characterization: The resulting crystals should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to observe crystal morphology, and Thermogravimetric Analysis (TGA) to determine the hydration state.[5][6]

G Experimental Workflow for Precipitation prep Prepare Equimolar Reactant Solutions (e.g., Calcium Salt, Mesoxalate Salt) setup Set up Reaction Vessel with NH4Cl in Ice Bath prep->setup 1. Preparation precipitate Dropwise Addition of Reactants setup->precipitate 2. Reaction age Age Slurry (e.g., 1 hour) precipitate->age 3. Crystallization filter Filter Slurry to Isolate Crystals age->filter 4. Isolation wash Wash Crystals (Water, Ethanol) filter->wash dry Dry Crystals (e.g., 50°C, Vacuum) wash->dry char Characterize Product (XRD, TGA, SEM) dry->char 5. Analysis

A generalized experimental workflow for the precipitation of calcium salts.

Logical Pathway for Precipitation

The precipitation of this compound is fundamentally a reaction between a soluble calcium salt and a soluble mesoxalate salt in an aqueous medium. The low solubility of the resulting calcium mesoxalate drives the formation of the solid precipitate.

G Logical Relationship in Precipitation ca_salt Soluble Calcium Salt (e.g., CaCl₂) reaction Aqueous Solution ca_salt->reaction meso_salt Soluble Mesoxalate Salt (e.g., Na₂C₃O₅) meso_salt->reaction precipitate Precipitation (Low Solubility Product) reaction->precipitate product This compound (Solid) precipitate->product

Logical pathway from soluble precursors to the solid product.

Thermal Analysis and Characterization

Thermal analysis is essential for confirming the hydration state of the precipitated salt. For calcium oxalate hydrates, thermal decomposition occurs in distinct, well-documented steps.[7] A similar multi-step dehydration is expected for this compound. Studies on calcium oxalate trihydrate (COT) show that it dehydrates in two steps: the first two water molecules are lost around 80°C, and the final water molecule is released around 130°C.[8][9]

Dehydration Step (Analogous: Calcium Oxalate)Temperature Range (°C)Water Molecules LostResulting ProductSource(s)
Step 1 (COT → COM + 2H₂O)~ 20 - 1102Calcium Oxalate Monohydrate[8]
Step 2 (COM → Anhydrous + H₂O)~ 70 - 1701Anhydrous Calcium Oxalate[8]

Researchers should anticipate a similar thermogravimetric profile for this compound, with weight loss percentages corresponding to the loss of three water molecules, followed by the decomposition of the anhydrous salt at higher temperatures.

This guide provides a comprehensive starting point for the investigation of this compound precipitation. By leveraging the known properties of the target compound and the detailed methodologies available for analogous calcium salts, researchers can effectively design and execute experiments to synthesize and characterize this material.

References

An In-depth Technical Guide to the Discovery and Isolation of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of calcium mesoxalate trihydrate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines the historical context of its discovery, provides detailed experimental protocols for its preparation, and presents its key physicochemical properties in a structured format. Additionally, it includes a diagrammatic representation of the synthesis and isolation workflow for enhanced clarity.

Introduction

This compound, the calcium salt of mesoxalic acid (2-oxopropanedioic acid), is a chemical compound with the formula C₃CaO₅·3H₂O. While often mistakenly conflated with the more commonly studied calcium oxalate, calcium mesoxalate possesses distinct chemical properties. The presence of a ketone group in mesoxalic acid differentiates it from oxalic acid, leading to different reactivity and potential applications. This guide aims to provide a clear and detailed resource on the discovery and laboratory-scale isolation of its trihydrate form.

Discovery

The journey to understanding calcium mesoxalate begins with the discovery of its parent acid. Mesoxalic acid was first identified by the renowned German chemist Justus von Liebig in 1838.[1] His work, published in the scientific journal Annalen der Pharmacie, laid the foundation for the study of this and other related organic acids.[2][3][4][5][6] The subsequent preparation of its calcium salt was reported in 1920 by Scheiber and Hopfer in Berichte der deutschen chemischen Gesellschaft.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[7] Key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₂CaO₆·3H₂O[7]
Molecular Weight 228.17 g/mol [7]
CAS Number 21085-60-9[8]
Appearance White to Almost white powder to crystal[7]
Purity >98.0%[7]
Decomposition Temperature 210-220 °C

Experimental Protocols

The following section details the experimental procedures for the synthesis and isolation of this compound, based on established chemical principles and available literature.

Synthesis of Calcium Mesoxalate

This protocol is adapted from the principles of salt formation from an organic acid and a calcium salt.

Materials:

  • Mesoxalic acid (or its monohydrate)

  • Calcium chloride (CaCl₂)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beakers and other standard laboratory glassware

  • Buchner funnel and filter paper

Procedure:

  • Preparation of Sodium Mesoxalate Solution:

    • Dissolve a known quantity of mesoxalic acid (or its monohydrate) in distilled water in a beaker.

    • Slowly add a stoichiometric amount of a standard sodium hydroxide solution to the mesoxalic acid solution while stirring continuously.

    • Monitor the pH of the solution. The goal is to neutralize the acid to form sodium mesoxalate. The endpoint is a neutral pH (~7.0).

  • Precipitation of Calcium Mesoxalate:

    • In a separate beaker, prepare a solution of calcium chloride in distilled water.

    • Slowly add the calcium chloride solution to the sodium mesoxalate solution with vigorous stirring.

    • A white precipitate of calcium mesoxalate will form immediately due to its low solubility.

  • Isolation and Purification of this compound:

    • Allow the precipitate to settle.

    • Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the precipitate on the filter with copious amounts of distilled water to remove any soluble impurities, such as sodium chloride.

    • Follow with a wash of ethanol to aid in the drying process.

    • Dry the isolated this compound in a desiccator over a suitable drying agent at room temperature to a constant weight. High temperatures should be avoided to prevent the loss of water of hydration.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, including the carboxylate and ketone carbonyl groups, as well as the water of hydration.

  • Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating and to confirm the decomposition temperature.[4]

  • X-ray Diffraction (XRD): To determine the crystal structure of the trihydrate form.

Visualization of the Synthesis and Isolation Workflow

The following diagram illustrates the key steps in the laboratory preparation of this compound.

Synthesis_and_Isolation_of_Calcium_Mesoxalate_Trihydrate cluster_synthesis Synthesis cluster_isolation Isolation and Purification A Mesoxalic Acid Solution C Neutralization to Sodium Mesoxalate A->C B Sodium Hydroxide Solution B->C E Precipitation C->E D Calcium Chloride Solution D->E F Filtration E->F Transfer of Precipitate G Washing with Distilled Water F->G H Washing with Ethanol G->H I Drying H->I J This compound I->J

References

Methodological & Application

analytical methods for quantification of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Application Notes and Protocols for the Quantification of Calcium Mesoxalate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound (Ca(C₃O₅)·3H₂O). While specific literature on the quantification of calcium mesoxalate is sparse, the analytical methods presented here are adapted from well-established and validated techniques for the analysis of structurally similar compounds, such as calcium oxalate. The principles and protocols are designed to be directly applicable or serve as a robust starting point for method development and validation.

The primary analytical techniques covered include:

  • Titrimetric Analysis

  • High-Performance Liquid Chromatography (HPLC)

  • Thermogravimetric Analysis (TGA)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

Titrimetric Analysis

Application Note

Titrimetric analysis is a classic, cost-effective, and reliable method for quantifying calcium mesoxalate. The method involves two main steps: the precipitation of calcium mesoxalate and the subsequent titration of the liberated mesoxalic acid. By precipitating the calcium salt, the analyte is isolated from other interfering substances. The precipitate is then dissolved in a strong acid, releasing free mesoxalic acid, which can be titrated with a standardized solution of a strong base (acid-base titration) or a strong oxidizing agent like potassium permanganate (redox titration).[1][2] The redox titration is particularly common for oxalate salts and is adaptable for mesoxalate.[3] This method is highly accurate and precise but can be more time-consuming compared to instrumental techniques.[3]

Experimental Protocol: Redox Titration with Potassium Permanganate

This protocol details the quantification of calcium mesoxalate by precipitating it and then titrating the liberated mesoxalic acid with potassium permanganate (KMnO₄).

1. Sample Preparation and Precipitation:

  • Accurately weigh approximately 100-200 mg of the sample containing this compound.
  • Dissolve the sample in a suitable solvent (e.g., dilute HCl) and dilute with deionized water in a 250 mL beaker.
  • Heat the solution to 80-90°C.
  • Slowly add a 5% (w/v) solution of ammonium oxalate with constant stirring to ensure complete precipitation of calcium as calcium oxalate. Note: For samples that are already calcium mesoxalate, this step serves to ensure all calcium is in the desired salt form for consistent analysis.
  • Adjust the pH to ~4.5 with dilute ammonia solution to complete the precipitation.
  • Allow the beaker to stand for at least one hour to let the precipitate settle.
  • Filter the precipitate through a fine-porosity filter paper (e.g., Whatman No. 42).
  • Wash the precipitate several times with a cold 0.1% ammonium oxalate solution, followed by washing with cold deionized water until the filtrate is free of chloride ions (test with silver nitrate).

2. Liberation of Mesoxalic Acid:

  • Transfer the filter paper containing the precipitate into the original beaker.
  • Add 100 mL of 1 M sulfuric acid (H₂SO₄) to dissolve the precipitate, liberating the mesoxalic acid.[1]
  • Gently heat the solution to 60-70°C to ensure complete dissolution and to facilitate the subsequent titration reaction.[1]

3. Titration:

  • Titrate the hot solution with a standardized 0.02 M potassium permanganate (KMnO₄) solution.[2]
  • The KMnO₄ solution should be added dropwise with constant stirring.
  • The endpoint is reached when a faint, persistent pink color remains for at least 30 seconds, indicating a slight excess of MnO₄⁻ ions.[1][2]
  • Perform a blank titration with 100 mL of 1 M H₂SO₄ under the same conditions.

4. Calculation:

  • The reaction between mesoxalic acid (H₂C₃O₅) and permanganate in acidic solution is: 5 H₂C₃O₅ + 6 MnO₄⁻ + 18 H⁺ → 15 CO₂ + 6 Mn²⁺ + 24 H₂O
  • Calculate the amount of this compound using the following formula: Mass (g) = (V_sample - V_blank) * M_KMnO4 * (5/6) * MW_CaMes·3H2O Where:
  • V_sample = Volume of KMnO₄ used for the sample (L)
  • V_blank = Volume of KMnO₄ used for the blank (L)
  • M_KMnO4 = Molarity of the KMnO₄ solution (mol/L)
  • (5/6) is the stoichiometric ratio between mesoxalic acid and permanganate.
  • MW_CaMes·3H2O = Molar mass of this compound (210.14 g/mol ).

Workflow Diagram for Titrimetric Analysis

Workflow for Titrimetric Quantification cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Sample B Dissolve in Acid A->B C Precipitate as Calcium Salt B->C D Filter and Wash Precipitate C->D E Dissolve Precipitate in H₂SO₄ to Liberate Mesoxalic Acid D->E F Heat Solution to 60-70°C E->F G Titrate with Standardized KMnO₄ F->G H Record Endpoint Volume G->H I Calculate Mass of Calcium Mesoxalate H->I

Caption: Workflow for the quantification of calcium mesoxalate via redox titration.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of mesoxalate.[4][5] An HPLC method, particularly when coupled with Mass Spectrometry (HPLC-MS), offers high specificity and sensitivity, allowing for the determination of low concentrations of mesoxalate in complex matrices.[6][7] The method typically involves separating the mesoxalate anion from other components on a suitable column (e.g., C18 or anion exchange) followed by detection.[4][6] This approach is ideal for routine quality control and for analyzing samples where high selectivity is required. Method validation would be necessary to determine parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[8][9]

Experimental Protocol: HPLC-MS Quantification

This protocol outlines a general procedure for quantifying mesoxalate using HPLC coupled with a mass spectrometer.

1. Preparation of Standards and Samples:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of mesoxalic acid reference standard and dissolve in 100 mL of deionized water.
  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
  • Sample Preparation: Accurately weigh a sample containing calcium mesoxalate, dissolve it in a known volume of dilute acid (e.g., 0.1 M HCl) to dissociate the salt, and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

2. Chromatographic and MS Conditions (Example):

  • Instrument: HPLC system with a single-quadrupole or triple-quadrupole mass spectrometer.
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
  • Mobile Phase: Gradient elution using (A) 10 mM ammonium formate in water and (B) Methanol.
  • Gradient Program: Start at 5% B, hold for 2 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
  • Flow Rate: 0.5 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 35°C.[6]
  • MS Detector: Electrospray Ionization (ESI) in negative mode.
  • Monitored Ion (SIM): Monitor the m/z for the deprotonated mesoxalate ion [C₃HO₅]⁻.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the mesoxalate ion against the concentration of the working standards.
  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
  • Quantify the amount of mesoxalate in the sample by interpolating its peak area on the calibration curve.
  • Calculate the concentration of this compound in the original sample based on the dilutions performed.

Quantitative Data Summary (Example Parameters)

The following table summarizes typical performance characteristics for an HPLC-MS method for a related analyte (oxalate), which would need to be established specifically for mesoxalate during method validation.[6][7]

ParameterTypical Value
Linearity Range0.5 - 500 mg/L
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)0.56 mg/L
Limit of Quantification (LOQ)1.87 mg/L
Within-Day Imprecision (%RSD)< 6%
Between-Day Imprecision (%RSD)< 15%

Workflow Diagram for HPLC Analysis

Workflow for HPLC Quantification cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Standard Curve (Mesoxalic Acid) B Dissolve & Dilute Sample C Filter Sample (0.22 µm) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect with Mass Spec (Negative ESI Mode) E->F G Integrate Peak Area F->G H Quantify using Standard Curve G->H I Calculate Final Concentration H->I

Caption: Workflow for the quantification of calcium mesoxalate via HPLC-MS.

Thermogravimetric Analysis (TGA)

Application Note

Thermogravimetric Analysis (TGA) is an essential technique for characterizing hydrated salts like this compound.[10] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] For Ca(C₃O₅)·3H₂O, TGA can quantify the water of hydration and confirm the compound's stoichiometry through a multi-step decomposition process. The analysis typically reveals three distinct mass loss steps:

  • Loss of the three water molecules.[12]

  • Decomposition of anhydrous calcium mesoxalate to calcium carbonate.

  • Decomposition of calcium carbonate to calcium oxide.[13]

By comparing the observed mass loss at each step with the theoretical values, one can determine the purity and composition of the sample.[10]

Experimental Protocol: TGA Quantification

1. Instrument Setup and Calibration:

  • Instrument: A calibrated Thermogravimetric Analyzer.
  • Atmosphere: Nitrogen (inert gas) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[13]
  • Crucible: Platinum or alumina crucible.
  • Calibration: Ensure temperature and mass are calibrated using appropriate standards (e.g., Indium for temperature, standard weights for mass).

2. Sample Analysis:

  • Accurately weigh 5-10 mg of the this compound sample into the TGA crucible.
  • Place the crucible in the TGA furnace.
  • Heat the sample from ambient temperature (e.g., 30°C) to 1000°C at a constant heating rate of 10 K/min.[13]
  • Continuously record the sample mass as a function of temperature.

3. Data Analysis:

  • Analyze the resulting TGA curve (mass % vs. temperature).
  • Determine the onset temperature and the percentage mass loss for each decomposition step. The first derivative of the TGA curve (DTG curve) can help pinpoint the temperatures of maximum mass loss rate.[11]
  • Compare the experimental mass loss percentages with the theoretical values calculated below.

Theoretical Mass Loss Calculation: (Based on Molar Mass of Ca(C₃O₅)·3H₂O = 210.14 g/mol )

StepDecomposition ReactionProduct LostTheoretical Mass Loss (%)
1Ca(C₃O₅)·3H₂O → Ca(C₃O₅) + 3H₂O3 H₂O25.72%
2Ca(C₃O₅) → CaCO₃ + 2CO2 CO26.66%
3CaCO₃ → CaO + CO₂CO₂20.94%
Total Mass Loss 73.32%

Logical Diagram for TGA Decomposition

Thermal Decomposition Pathway of Ca(C₃O₅)·3H₂O A Ca(C₃O₅)·3H₂O (this compound) B Ca(C₃O₅) (Anhydrous Calcium Mesoxalate) A->B Step 1 ~100-200°C C CaCO₃ (Calcium Carbonate) B->C Step 2 ~400-500°C L1 + 3 H₂O (gas) B->L1 D CaO (Calcium Oxide) C->D Step 3 ~700-800°C L2 + 2 CO (gas) C->L2 L3 + CO₂ (gas) D->L3

Caption: Expected thermal decomposition steps for this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of calcium mesoxalate by analyzing its molecular vibrations.[14] Key functional groups, such as the carboxylate (C=O and C-O) and the water of hydration (O-H), produce characteristic absorption bands in the infrared spectrum.[3] While FTIR is predominantly a qualitative tool, it can be adapted for quantitative analysis.[15] By creating a calibration curve using standards mixed with an IR-transparent matrix (like potassium bromide, KBr), the concentration of calcium mesoxalate in an unknown sample can be determined by measuring the absorbance of a characteristic peak. This approach is useful for rapid screening and quality control of solid samples.

Experimental Protocol: Quantitative FTIR (KBr Pellet Method)

1. Preparation of Standards and Samples:

  • Standard Preparation: Prepare a series of standards by accurately weighing different amounts of pure this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg).
  • For each standard, add it to a consistent amount of dry KBr powder (e.g., 200 mg).
  • Thoroughly grind each mixture in an agate mortar to ensure homogeneity.
  • Sample Preparation: Prepare the unknown sample by mixing a known mass of the sample with 200 mg of KBr and grinding as described above.

2. Pellet Formation:

  • Transfer a portion of the KBr mixture into a pellet-pressing die.
  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

3. FTIR Analysis:

  • Instrument: A calibrated FTIR spectrometer.
  • Analysis Mode: Transmittance.
  • Procedure:
  • Collect a background spectrum using a pure KBr pellet or an empty sample chamber.
  • Place the sample pellet in the spectrometer's sample holder.
  • Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.
  • Average multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

4. Data Analysis and Quantification:

  • Identify a strong, well-resolved absorption band characteristic of the mesoxalate anion (e.g., the asymmetric carboxylate C=O stretch, expected around 1600-1700 cm⁻¹).[3]
  • For each standard spectrum, calculate the absorbance of the chosen peak using a consistent baseline correction.
  • Construct a calibration curve by plotting the peak absorbance against the concentration (or mass ratio) of calcium mesoxalate in the KBr pellets.
  • Determine the concentration of calcium mesoxalate in the unknown sample by measuring its peak absorbance and using the calibration curve.

Workflow Diagram for Quantitative FTIR Analysis

Workflow for Quantitative FTIR Analysis cluster_prep Preparation cluster_analysis FTIR Measurement cluster_data Data Processing A Create Standards: Weigh Analyte + KBr C Grind Mixtures Homogeneously A->C B Prepare Sample: Weigh Sample + KBr B->C D Press into Pellets C->D E Collect Background Spectrum (Pure KBr) D->E F Collect Spectra for Standards & Sample E->F G Measure Absorbance of Characteristic Peak F->G H Build Calibration Curve from Standards G->H I Quantify Unknown Sample H->I

Caption: Workflow for the quantification of calcium mesoxalate using FTIR.

References

Application Notes and Protocols for Controlled Precipitation of Calcium Oxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxalate, a compound of significant interest in biomedical research and materials science, exists in three crystalline hydrate forms: the thermodynamically stable monohydrate (COM), the metastable dihydrate (COD), and the highly metastable trihydrate (COT), also known as caoxite.[1] The controlled precipitation of the trihydrate form is of particular interest due to its unique properties and potential applications, including in the study of pathological mineralization processes such as kidney stone formation and as a potential component in drug delivery systems. Calcium oxalate trihydrate is the least stable of the three hydrates and its formation is kinetically favored under specific conditions, often precipitating before the more stable monohydrate form.[2] This document provides detailed protocols and application notes for inducing the controlled precipitation of calcium oxalate trihydrate, drawing from established methodologies in the scientific literature.

Factors Influencing Calcium Oxalate Trihydrate Precipitation

The formation of calcium oxalate trihydrate is a complex process influenced by a variety of physicochemical parameters. Understanding and controlling these factors is crucial for the reproducible synthesis of this specific hydrate. Key factors include:

  • Temperature: Low temperatures are consistently reported to favor the formation of calcium oxalate trihydrate.[3]

  • Supersaturation: The initial supersaturation of calcium and oxalate ions in the solution plays a critical role in determining which hydrate form nucleates and precipitates.[4]

  • pH: The pH of the reaction medium can influence the morphology and the specific hydrate form of the precipitated calcium oxalate crystals.[5]

  • Additives and Inhibitors: The presence of certain ions and molecules can inhibit the formation of the more stable monohydrate and dihydrate forms, thereby promoting the crystallization of the trihydrate.[6] For instance, some amino acids and carboxylic acids have been shown to influence the precipitate composition.[7][8]

  • Mixing and Stirring: The hydrodynamics of the system, including the method and speed of mixing the reactants, can affect the initial distribution of the calcium oxalate hydrates.[7]

Experimental Protocols

The following protocols are generalized methods for the synthesis of calcium oxalate trihydrate. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Protocol 1: Batch Precipitation at Low Temperature

This protocol is a fundamental method for precipitating calcium oxalate trihydrate by controlling the temperature.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 0.75 M)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 1.875 x 10⁻³ M)

  • Distilled, deionized water

  • Thermostated reaction vessel (double-walled glass reactor)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., vacuum filtration with a 0.22 µm membrane filter)

  • Drying oven or desiccator

Procedure:

  • Prepare the calcium chloride and sodium oxalate solutions using distilled, deionized water.

  • Adjust the pH of the reactant solutions to the desired value (e.g., 7.25) using dilute HCl or NaOH.[2]

  • Cool the sodium oxalate solution in the thermostated reaction vessel to a low temperature, such as 4°C, while stirring gently.[2]

  • Rapidly add a specific volume of the pre-cooled calcium chloride solution to the sodium oxalate solution under continuous stirring.

  • Allow the precipitation reaction to proceed for a defined period (e.g., 20 minutes) while maintaining the low temperature and stirring.[2][9]

  • After the desired reaction time, filter the resulting suspension through a 0.22 µm membrane filter to collect the crystals.[9]

  • Wash the collected crystals with small portions of cold, distilled water and then with ethanol.[3]

  • Dry the crystals in a vacuum desiccator or at a low temperature (e.g., 50°C) to prevent transformation to other hydrate forms.[3]

Quantitative Data Summary:

ParameterValueReference
Calcium Chloride Concentration0.75 M[2]
Sodium Oxalate Concentration1.875 x 10⁻³ M[2]
Temperature4°C[2]
pH7.25[2]
Reaction Time20 minutes[2][9]
Protocol 2: Controlled Crystallization using a Constant Composition Method

This advanced method allows for the study of crystal growth kinetics by maintaining a constant supersaturation.

Materials:

  • Calcium chloride (CaCl₂) titrant solution

  • Sodium oxalate (Na₂C₂O₄) titrant solution

  • Saturated solution of calcium oxalate

  • Seed crystals of calcium oxalate trihydrate (if available)

  • Potentiostat with calcium-specific and oxalate-specific ion-selective electrodes

  • Thermostated reaction cell

  • Autoburettes

Procedure:

  • Prepare a supersaturated solution of calcium oxalate in the thermostated reaction cell at the desired temperature (e.g., 37°C).[6]

  • Introduce seed crystals of calcium oxalate trihydrate into the solution to initiate growth.

  • Maintain the activities of calcium and oxalate ions at a constant level by the potentiostatically controlled addition of the titrant solutions using autoburettes.[6] The rate of addition of the titrants is a measure of the rate of crystallization.

  • Monitor the crystal growth over time.

  • At the end of the experiment, filter, wash, and dry the crystals as described in Protocol 1.

Quantitative Data Summary:

ParameterConditionReference
Temperature37°C[6]
Control MethodPotentiostatically maintained constant ion activities[6]
Key FindingThe rate of growth is proportional to the square of the relative supersaturation.[6]

Visualization of Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process, the following diagrams illustrate the key steps and relationships.

ExperimentalWorkflow_BatchPrecipitation cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Crystal Processing prep_ca Prepare CaCl₂ Solution adjust_ph Adjust pH of Solutions prep_ca->adjust_ph prep_ox Prepare Na₂C₂O₄ Solution prep_ox->adjust_ph cool Cool Na₂C₂O₄ Solution (4°C) adjust_ph->cool mix Rapidly Mix Reactants cool->mix react Stir for 20 min at 4°C mix->react filter Vacuum Filtration react->filter wash Wash with H₂O & Ethanol filter->wash dry Dry under Vacuum wash->dry analysis analysis dry->analysis Characterization (XRD, FT-IR, SEM)

Caption: Workflow for batch precipitation of calcium oxalate trihydrate.

Factors_Influencing_COT_Formation cluster_params Controlling Parameters cluster_outcomes Resulting Crystal Properties center Calcium Oxalate Trihydrate (COT) Formation purity Phase Purity center->purity size Crystal Size center->size morphology Crystal Morphology center->morphology temp Low Temperature temp->center Favors supersat Supersaturation Level supersat->center Influences Nucleation ph Solution pH ph->center Affects Morphology additives Additives / Inhibitors additives->center Promotes by Inhibiting Stable Forms stirring Mixing / Stirring Rate stirring->center Affects Hydrate Distribution

Caption: Factors influencing the formation of calcium oxalate trihydrate.

References

Application Note: Calcium Mesoxalate Trihydrate as a Primary Standard for Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Accurate quantification of calcium is critical in numerous areas of research and development, including the study of signal transduction pathways, the formulation of pharmaceuticals, and the quality control of cell culture media. The reliability of any calcium assay is fundamentally dependent on the purity and accuracy of the calcium standard used for calibration. While calcium carbonate is a commonly used primary standard, Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) presents a viable alternative with high purity and a stable crystalline structure. This application note provides detailed protocols and technical data for the use of this compound as a primary calcium standard in common colorimetric and fluorometric calcium assays.

Key Advantages of this compound:

  • High Purity: Available in purities exceeding 98.0%, as determined by chelometric titration.

  • Stable Hydrate Form: The trihydrate form is stable under standard laboratory conditions, ensuring consistent stoichiometry.

  • High Molecular Weight: A relatively high molecular weight (228.17 g/mol ) allows for more accurate weighing of small quantities, minimizing measurement errors.

This document is intended for researchers, scientists, and drug development professionals who require a reliable and accurate method for calcium quantification.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper use as a primary standard.

PropertyValue
Synonyms Calcium Ketomalonate Trihydrate, Mesoxalic Acid Calcium Salt Trihydrate
Molecular Formula C₃H₂CaO₆·3H₂O
Molecular Weight 228.17 g/mol
Calcium Content (% w/w) 17.56%
Purity >98.0% (by Chelometric Titration)
Appearance White to off-white crystalline powder
Solubility Soluble in 1 M HCl (with warming); Insoluble in water, ethanol, and DMSO.[1]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Experimental Protocols

Preparation of a 1 M Calcium Chloride Stock Solution from this compound

Due to its insolubility in water, this compound must first be dissolved in hydrochloric acid. This procedure is analogous to the preparation of calcium standards from calcium carbonate.

Materials:

  • This compound (>98% purity)

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Deionized water (ddH₂O), >18 MΩ·cm

  • Volumetric flasks (100 mL and 1000 mL, Class A)

  • Analytical balance (readable to 0.0001 g)

  • Hot plate/stirrer

  • Glass funnel and stirring rod

Procedure:

  • Weighing: Accurately weigh approximately 22.82 g of this compound into a clean, dry 100 mL beaker. Record the exact weight.

  • Initial Dissolution: Carefully and slowly add 50 mL of 1 M HCl to the beaker containing the this compound.

  • Heating and Stirring: Place the beaker on a hot plate with a magnetic stirrer. Gently heat the solution to 60°C while stirring continuously until the solid is completely dissolved.[1] Do not boil.

  • Cooling: Remove the beaker from the hot plate and allow the solution to cool to room temperature.

  • Transfer: Quantitatively transfer the cooled solution to a 100 mL Class A volumetric flask using a glass funnel.

  • Rinsing: Rinse the beaker, stirring rod, and funnel several times with small volumes of ddH₂O, adding the rinsings to the volumetric flask.

  • Dilution to Volume: Carefully bring the solution to the 100 mL mark with ddH₂O.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution. This is your 1 M Calcium Chloride stock solution.

  • Storage: Transfer the stock solution to a clean, clearly labeled polypropylene or polyethylene bottle and store at 4°C.

Preparation of Calcium Standard Curve for Colorimetric Assay (o-Cresolphthalein Complexone Method)

This protocol describes the preparation of a standard curve for a common colorimetric calcium assay.

Materials:

  • 1 M Calcium Chloride stock solution (prepared in 3.1)

  • Deionized water (ddH₂O)

  • Calcium Assay Kit (o-Cresolphthalein Complexone based)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~575 nm

Procedure:

  • Preparation of Working Standards: Prepare a series of dilutions from the 1 M stock solution to create working standards. A suggested dilution series is provided in the table below.

StandardVolume of 1 M CaCl₂ StockFinal Volume (ddH₂O)Calcium Concentration (mM)Calcium Concentration (mg/dL)
S1100 µL10 mL1040.08
S250 µL10 mL520.04
S325 µL10 mL2.510.02
S410 µL10 mL14.01
S55 µL10 mL0.52.00
S62.5 µL10 mL0.251.00
S0 (Blank)0 µL10 mL00
  • Assay Protocol:

    • Add 10 µL of each standard (S0-S6) and unknown samples in duplicate or triplicate to the wells of a 96-well microplate.

    • Add 200 µL of the Calcium Assay Reagent (from the kit) to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically ~575 nm).

  • Data Analysis:

    • Subtract the average absorbance of the blank (S0) from the average absorbance of all other standards and samples.

    • Plot the corrected absorbance values against the corresponding calcium concentrations.

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the R² value.

    • Use the equation to calculate the calcium concentration of the unknown samples.

Preparation of Calcium Standard Curve for a Fluorescent Assay (e.g., using Fura-2)

This protocol outlines the creation of a standard curve for a ratiometric fluorescent calcium indicator.

Materials:

  • 1 M Calcium Chloride stock solution (prepared in 3.1)

  • Calcium-free buffer (e.g., MOPS, HEPES)

  • Fluorescent calcium indicator dye (e.g., Fura-2, pentapotassium salt)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation wavelengths of ~340 nm and ~380 nm, and an emission wavelength of ~510 nm.

Procedure:

  • Preparation of Working Standards: Prepare a dilution series of the 1 M CaCl₂ stock solution in the calcium-free buffer to achieve the desired concentration range (typically in the nanomolar to low micromolar range for intracellular calcium indicators).

  • Assay Protocol:

    • Add a constant concentration of the fluorescent indicator to each well of the microplate.

    • Add a defined volume of each calcium standard to the wells.

    • Incubate as required by the dye manufacturer.

    • Measure the fluorescence intensity at an emission of ~510 nm following excitation at ~340 nm (F340) and ~380 nm (F380).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (Ratio = F340 / F380) for each standard.

    • Plot the fluorescence ratio against the calcium concentration.

    • Fit the data to a suitable binding isotherm (e.g., the Grynkiewicz equation) to determine the dissociation constant (Kd) of the indicator.

    • Use the determined parameters to calculate the calcium concentration in unknown samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_assay Calcium Assay cluster_analysis Data Analysis weigh Weigh Calcium Mesoxalate Trihydrate dissolve Dissolve in 1M HCl with warming (60°C) weigh->dissolve transfer Cool and transfer to volumetric flask dissolve->transfer dilute_stock Dilute to volume with ddH₂O transfer->dilute_stock stock 1 M CaCl₂ Stock Solution dilute_stock->stock prep_standards Prepare working standards by serial dilution stock->prep_standards Use for dilutions add_reagents Add standards/samples and assay reagents to microplate prep_standards->add_reagents incubate Incubate at RT add_reagents->incubate read Read absorbance or fluorescence incubate->read plot Plot standard curve read->plot regress Perform linear regression plot->regress calculate Calculate unknown concentrations regress->calculate

Caption: Workflow for preparing and using a calcium standard from this compound.

Intracellular Calcium Signaling Pathway

calcium_signaling ext_stim External Stimulus (Hormone, Neurotransmitter) gpcr GPCR / RTK ext_stim->gpcr binds plc PLC gpcr->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r binds pkc PKC dag->pkc activates er Endoplasmic Reticulum (ER) (Ca²⁺ Store) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens cyt_ca ↑ Cytosolic [Ca²⁺] ca_release->cyt_ca cam Calmodulin (CaM) cyt_ca->cam binds cellular_response Cellular Responses (Gene expression, Contraction, etc.) pkc->cellular_response cam->cellular_response

Caption: A simplified diagram of the IP₃/DAG intracellular calcium signaling pathway.

Conclusion

This compound is a high-purity, stable compound suitable for use as a primary standard in a variety of calcium assays. Although its insolubility in water necessitates a dissolution step in hydrochloric acid, the subsequent preparation of stock and working standards is straightforward. The protocols provided herein offer a reliable framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible calcium quantification in their experimental workflows. The use of a well-characterized primary standard like this compound is fundamental to ensuring the validity of experimental data in calcium-dependent research areas.

References

Application of Calcium Mesoxalate Trihydrate in Kidney Stone Formation Models: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable absence of studies utilizing calcium mesoxalate trihydrate in kidney stone formation models. The primary focus of nephrolithiasis research has consistently been on calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD), the predominant crystalline constituents of human kidney stones. Calcium oxalate trihydrate (COT) is acknowledged as a crystalline form of calcium oxalate, but it is considered rare and unstable, particularly under physiological conditions, which likely accounts for its lack of application in experimental models.

It is crucial to distinguish between oxalate and mesoxalate (also known as ketomalonate), as they are distinct chemical entities. While this compound has been noted for other potential biological activities, its role in the pathogenesis or modeling of kidney stone disease is not supported by the current body of scientific evidence.

In light of this, and to address the core interest of researchers, scientists, and drug development professionals in this field, this document will focus on the well-established applications of calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD) in kidney stone formation models.

Application Notes for Calcium Oxalate Monohydrate (COM) and Dihydrate (COD) in Kidney Stone Research

Introduction

Calcium oxalate (CaOx) crystals, primarily in the form of COM and COD, are the principal components of the majority of kidney stones.[1] In vitro and in vivo models using these crystals are indispensable tools for investigating the pathophysiology of nephrolithiasis, evaluating potential therapeutic agents, and elucidating the molecular mechanisms of crystal-cell interactions, crystal aggregation, and stone growth.

Principle of Application

The application of COM and COD crystals in kidney stone models is based on their ability to mimic the in vivo conditions of hyperoxaluria and hypercalciuria, leading to crystal precipitation in the renal tubules. These crystals interact with renal epithelial cells, causing cellular injury, inflammation, and the subsequent cascade of events that contribute to stone formation.[2] The differential effects of COM and COD are often a subject of investigation, as they exhibit distinct morphologies and interactions with renal cells.

Experimental Protocols

In Vitro Model: Crystal-Induced Injury in Renal Epithelial Cells

This protocol describes a common in vitro model to assess the cytotoxic effects of COM and COD on renal epithelial cells, such as the Madin-Darby canine kidney (MDCK) or human kidney (HK-2) cell lines.

Materials:

  • Renal epithelial cell line (MDCK or HK-2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD) crystals

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT or LDH assay kit for cytotoxicity assessment

  • Fluorescence microscope

  • Reagents for staining (e.g., DAPI for nucleus, Phalloidin for actin cytoskeleton)

Procedure:

  • Cell Culture: Culture renal epithelial cells in appropriate medium until they reach 80-90% confluency.

  • Crystal Preparation: Prepare sterile suspensions of COM and COD crystals in serum-free medium at various concentrations.

  • Cell Treatment: Wash the confluent cell monolayers with PBS and expose them to the prepared crystal suspensions for defined periods (e.g., 2, 4, 8, 24 hours).

  • Cytotoxicity Assessment:

    • MTT Assay: Measure cell viability by adding MTT solution and subsequently solubilizing the formazan crystals. Read absorbance at the appropriate wavelength.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.

  • Microscopic Analysis:

    • Observe morphological changes in the cells using a phase-contrast microscope.

    • Stain cells with DAPI and Phalloidin to visualize nuclear and cytoskeletal alterations using a fluorescence microscope.

In Vivo Model: Ethylene Glycol-Induced Nephrolithiasis in Rats

This protocol outlines a widely used in vivo model to induce hyperoxaluria and subsequent CaOx crystal deposition in the kidneys of rats.

Materials:

  • Male Wistar rats

  • Ethylene glycol (EG)

  • Ammonium chloride (optional, to induce acidosis)

  • Metabolic cages for urine collection

  • Surgical instruments for kidney harvesting

  • Formalin for tissue fixation

  • Histological staining reagents (e.g., Hematoxylin and Eosin, Pizzolato's stain for calcium)

Procedure:

  • Induction of Hyperoxaluria: Administer 0.75% (v/v) ethylene glycol in the drinking water to rats for a period of 4 to 8 weeks. Ammonium chloride can be added to the drinking water to enhance crystal deposition.

  • Urine Collection: House rats in metabolic cages at regular intervals to collect 24-hour urine samples. Analyze urine for calcium, oxalate, and other relevant parameters.

  • Kidney Harvesting: At the end of the experimental period, euthanize the rats and harvest the kidneys.

  • Histopathological Analysis:

    • Fix one kidney in 10% neutral buffered formalin for histological examination.

    • Embed the fixed tissue in paraffin, section, and stain with H&E to observe tissue morphology and with Pizzolato's stain to identify calcium oxalate crystals.

  • Biochemical Analysis: Homogenize the other kidney to measure tissue levels of calcium and oxalate.

Data Presentation

Table 1: In Vitro Cytotoxicity of COM and COD on Renal Epithelial Cells

Crystal TypeConcentration (µg/cm²)Cell Viability (% of Control)LDH Release (% of Maximum)
COM 5085 ± 515 ± 3
10065 ± 730 ± 4
20040 ± 655 ± 6
COD 5092 ± 410 ± 2
10078 ± 622 ± 3
20060 ± 540 ± 5

Table 2: Key Parameters in Ethylene Glycol-Induced Rat Model of Nephrolithiasis

GroupUrinary Oxalate (mg/24h)Urinary Calcium (mg/24h)Renal Crystal Deposits (score 0-4)
Control 0.5 ± 0.11.2 ± 0.20
EG-Treated 5.2 ± 0.81.5 ± 0.33.5 ± 0.5

Visualization of Key Pathways and Workflows

G Experimental Workflow for In Vitro Crystal-Cell Interaction Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture Renal Epithelial Cells treatment Treat Cells with Crystal Suspensions cell_culture->treatment crystal_prep Prepare COM/COD Crystal Suspensions crystal_prep->treatment cytotoxicity Assess Cytotoxicity (MTT, LDH assays) treatment->cytotoxicity microscopy Microscopic Examination (Morphology, Staining) treatment->microscopy

Caption: Workflow for in vitro crystal-cell interaction studies.

G Signaling Pathway of CaOx Crystal-Induced Renal Cell Injury CaOx CaOx Crystals (COM/COD) Cell Renal Epithelial Cell CaOx->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Inflammation Inflammatory Response (Cytokine Release) ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Injury Cellular Injury & Dysfunction Inflammation->Injury Apoptosis->Injury Necrosis->Injury

Caption: CaOx crystal-induced renal cell injury pathway.

References

Techniques for Studying Calcium Mesoxalate Trihydrate Crystal Growth Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and advanced techniques for studying the crystal growth kinetics of calcium oxalate trihydrate (COT), a critical area of research in urolithiasis and biomineralization. The following protocols and data are intended to guide researchers in designing and executing experiments to investigate the mechanisms of crystal formation, the influence of inhibitors and promoters, and the development of potential therapeutic interventions.

Overview of Key Techniques

The study of calcium oxalate crystal growth kinetics involves initiating crystallization in a controlled manner and monitoring its progress over time. Several techniques are employed to achieve this, each with its own advantages and limitations. The choice of method often depends on the specific research question, such as determining nucleation rates, growth rates, or the effects of various substances on crystallization.[1]

Commonly Used Techniques:

  • Seeded Crystal Growth: This is a widely used method where pre-formed seed crystals of calcium oxalate are introduced into a metastable supersaturated solution.[1] The subsequent growth on these seeds is monitored by measuring the depletion of calcium or oxalate ions from the solution or by analyzing the change in particle size and number.[1][2] This technique is particularly useful for studying crystal growth kinetics in the absence of primary nucleation.[1]

  • Constant Composition Method: This technique maintains a constant level of supersaturation throughout the experiment by the controlled addition of reactant solutions (calcium and oxalate) to compensate for the ions consumed during crystal growth.[3] A calcium-sensitive electrode is often used to monitor the calcium concentration and control the titrant addition.[3] This method allows for the precise determination of crystal growth rates under specific and unchanging conditions.[2]

  • Turbidimetric Measurement: This is a relatively simple and rapid method to follow the overall crystallization process, including both nucleation and growth.[4] The turbidity of a solution increases as crystals form and grow, which can be measured using a spectrophotometer at a specific wavelength (e.g., 620 nm).[4] The induction time (the time before a rapid increase in turbidity) and the rate of turbidity change provide kinetic information.[4]

  • In-Situ Microscopy: Advanced microscopic techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), allow for the direct observation of crystal growth at the nanoscale.[5][6] These methods provide invaluable insights into the growth mechanisms, the role of inhibitors on specific crystal faces, and the formation of growth steps and hillocks.[5]

  • Microfluidic Devices: Microfluidic platforms offer a high-throughput approach to study crystallization under controlled flow conditions that can mimic physiological environments, such as the kidney tubules.[7] These devices allow for the precise control of reactant concentrations and the observation of crystal nucleation and growth in real-time.[7]

Experimental Protocols

Protocol for Seeded Crystal Growth and Ion Depletion Monitoring

This protocol describes a typical seeded crystal growth experiment where the depletion of calcium ions is monitored using a calcium-specific ion electrode.

Materials:

  • Calcium chloride (CaCl₂) solution (standardized)

  • Sodium oxalate (Na₂C₂O₄) solution (standardized)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Calcium oxalate trihydrate (COT) seed crystals

  • Thermostatted reaction vessel with a magnetic stirrer

  • Calcium-specific ion electrode and a reference electrode

  • pH meter

  • Autotitrator or precision pump

Procedure:

  • Prepare a metastable supersaturated solution: In the thermostatted reaction vessel, combine the buffer solution, a known volume of the standardized CaCl₂ solution, and deionized water. Allow the solution to equilibrate at the desired temperature (e.g., 37°C) with constant stirring.

  • Calibrate the calcium electrode: Calibrate the calcium-specific ion electrode using standard calcium solutions prepared in the same background electrolyte as the experimental solution.

  • Initiate crystallization: Add a known mass of COT seed crystals to the metastable solution to initiate crystal growth.

  • Monitor calcium ion concentration: Record the potential of the calcium electrode over time. The decrease in free calcium concentration is a measure of the crystal growth rate.

  • Data Analysis: Convert the electrode potential readings to calcium concentration using the calibration curve. The rate of crystal growth can be calculated from the rate of decrease in calcium concentration.

Protocol for Turbidimetric Measurement of Crystallization Kinetics

This protocol outlines the use of turbidimetry to assess the overall crystallization kinetics, including the effect of inhibitors.

Materials:

  • Calcium chloride (CaCl₂) solution

  • Sodium oxalate (Na₂C₂O₄) solution

  • Buffer solution (e.g., sodium acetate, pH 5.7)[4]

  • Test compounds (inhibitors or promoters)

  • UV-Visible spectrophotometer with temperature control

  • Cuvettes

Procedure:

  • Prepare solutions: Prepare stock solutions of CaCl₂, Na₂C₂O₄, and buffer. Filter all solutions through a 0.22 µm filter before use.[4]

  • Set up the spectrophotometer: Set the spectrophotometer to the desired wavelength (e.g., 620 nm) and temperature (e.g., 37°C).

  • Establish a baseline: In a cuvette, mix the buffer solution and the CaCl₂ solution (and the test compound if applicable). Place the cuvette in the spectrophotometer and record the baseline absorbance.

  • Initiate crystallization: Add the Na₂C₂O₄ solution to the cuvette to initiate crystallization and start recording the absorbance as a function of time.[4]

  • Data Acquisition: Record the absorbance at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot absorbance versus time. Determine the induction time (tᵢ), which is the time elapsed before a rapid increase in absorbance. The slope of the steepest part of the curve represents the maximum rate of crystallization. The inhibitory effect of a compound can be quantified by comparing the induction time and the rate of crystallization in its presence and absence.

Data Presentation

The quantitative data obtained from crystal growth kinetic studies can be summarized in tables for easy comparison and analysis.

TechniqueMeasured ParameterTypical UnitsExample Application
Seeded Growth Growth Rateµmol m⁻² min⁻¹Determining the effect of inhibitors on the growth rate of existing crystals.
Constant Composition Apparent Growth Rateµmol min⁻¹Quantifying the overall rate of crystal mass formation under constant supersaturation.[3]
Turbidimetry Induction Time (tᵢ)minutesScreening for potential crystallization inhibitors by measuring the delay in nucleation.
Rate of Turbidity ChangeAU min⁻¹Assessing the overall rate of crystallization (nucleation and growth).
In-Situ Microscopy Step Velocitynm s⁻¹Elucidating the mechanism of growth and inhibition at the crystal surface.
Microfluidics Crystal Growth Rateµm s⁻¹Studying crystallization under flow conditions mimicking biological environments.[7]

Visualization of Experimental Workflows

Seeded Crystal Growth Workflow

Seeded_Growth_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare Metastable Supersaturated Solution initiate Add Seed Crystals to Solution prep_solution->initiate prep_seeds Prepare COT Seed Crystals prep_seeds->initiate monitor Monitor Ion Concentration (e.g., Ca²⁺) over Time initiate->monitor calculate Calculate Rate of Ion Depletion monitor->calculate determine Determine Crystal Growth Rate calculate->determine

Caption: Workflow for a seeded crystal growth experiment.

Turbidimetric Assay Workflow for Inhibitor Screening

Turbidimetry_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis mix_reagents Mix CaCl₂, Buffer, and Inhibitor (Test) add_oxalate_test Add Na₂C₂O₄ to Test mix_reagents->add_oxalate_test mix_control Mix CaCl₂ and Buffer (Control) add_oxalate_control Add Na₂C₂O₄ to Control mix_control->add_oxalate_control measure_turbidity Measure Absorbance (620 nm) vs. Time add_oxalate_test->measure_turbidity add_oxalate_control->measure_turbidity plot_data Plot Absorbance vs. Time measure_turbidity->plot_data determine_params Determine Induction Time and Growth Rate plot_data->determine_params compare Compare Test vs. Control determine_params->compare

Caption: Workflow for a turbidimetric assay to screen for crystallization inhibitors.

Relationship between Analytical Techniques

Analytical_Techniques Kinetics Crystal Growth Kinetics Seeded Seeded Growth Kinetics->Seeded ConstantComp Constant Composition Kinetics->ConstantComp Turbidimetry Turbidimetry Kinetics->Turbidimetry Microscopy In-Situ Microscopy Kinetics->Microscopy Microfluidics Microfluidics Kinetics->Microfluidics IonDepletion Ion Depletion Seeded->IonDepletion ParticleSize Particle Sizing Seeded->ParticleSize ConstantComp->IonDepletion Turbidimetry->ParticleSize Morphology Morphology/Mechanism Microscopy->Morphology Microfluidics->Morphology

Caption: Relationship between kinetic study methods and the information they provide.

References

Application Notes and Protocols: Calcium Mesoxalate Trihydrate in Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in research regarding the specific use of calcium mesoxalate trihydrate as a precursor in materials synthesis. While its synonym, calcium ketomalonate, is recognized, its applications are predominantly documented in the fields of organic and medicinal chemistry, particularly as an oral hypoglycemic agent.

In contrast, the closely related compound, calcium oxalate and its various hydrated forms (monohydrate, dihydrate, and trihydrate), are extensively studied and utilized as precursors for the synthesis of various materials, most notably calcium carbonate (CaCO₃) and calcium oxide (CaO).

This document will, therefore, focus on the well-established role of calcium oxalate trihydrate (CaC₂O₄·3H₂O) as a precursor, providing detailed application notes and protocols relevant to researchers, scientists, and professionals in drug development who may be exploring calcium-based materials.

Application Notes: Calcium Oxalate Trihydrate as a Precursor

Calcium oxalate trihydrate serves as a valuable precursor for the controlled synthesis of calcium carbonate and calcium oxide materials with tunable properties. The primary advantage of using calcium oxalate hydrates lies in the ability to produce fine, high-purity powders upon thermal decomposition. The morphology and particle size of the final material can be influenced by the synthesis conditions of the initial calcium oxalate precursor.

Key Applications:

  • Calcium Carbonate (CaCO₃) Synthesis: Thermal decomposition of calcium oxalate trihydrate in an inert or carbon dioxide atmosphere yields calcium carbonate. This method is employed to produce high-purity calcite, aragonite, or vaterite polymorphs, which have applications as fillers in plastics and paper, as coating pigments, and in biomedical applications such as bone cements and drug delivery systems.

  • Calcium Oxide (CaO) Synthesis: Further heating of the resulting calcium carbonate (or direct decomposition of calcium oxalate at higher temperatures in an inert atmosphere) produces calcium oxide. CaO is a crucial material in ceramics, cement production, and as a catalyst. The precursor method allows for the creation of high-surface-area CaO nanoparticles.

  • Drug Delivery: Porous calcium carbonate and calcium oxide particles derived from calcium oxalate precursors are being investigated as carriers for drug delivery systems. The biocompatibility and pH-sensitive dissolution of calcium carbonate make it a promising candidate for targeted drug release.

Thermal Decomposition Pathway

The thermal decomposition of calcium oxalate trihydrate is a multi-step process that can be precisely controlled to yield the desired final product.

G cluster_0 Thermal Decomposition of Calcium Oxalate Trihydrate CaC2O4·3H2O CaC2O4·3H2O CaC2O4·H2O CaC2O4·H2O CaC2O4·3H2O->CaC2O4·H2O ~100-200°C H2O_gas H2O_gas CaC2O4·3H2O->H2O_gas + 2H₂O(g) CaC2O4 CaC2O4 CaC2O4·H2O->CaC2O4 ~200-300°C H2O_gas_2 H₂O(g) CaC2O4·H2O->H2O_gas_2 + H₂O(g) CaCO3 CaCO3 CaC2O4->CaCO3 ~400-500°C CO_gas CO_gas CaC2O4->CO_gas + CO(g) CaO CaO CaCO3->CaO >600°C CO2_gas CO2_gas CaCO3->CO2_gas + CO₂(g)

Caption: Thermal decomposition pathway of calcium oxalate trihydrate.

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O)

This protocol describes a typical precipitation method for synthesizing calcium oxalate trihydrate crystals.

Materials:

  • Calcium chloride (CaCl₂) solution (0.1 M)

  • Sodium oxalate (Na₂C₂O₄) solution (0.1 M)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Place a beaker containing 100 mL of 0.1 M calcium chloride solution in an ice bath on a magnetic stirrer.

  • Slowly add 100 mL of 0.1 M sodium oxalate solution dropwise to the calcium chloride solution while stirring continuously.

  • Maintain the temperature of the reaction mixture below 10°C using the ice bath.

  • After the addition is complete, continue stirring the mixture for 1 hour to ensure complete precipitation.

  • Filter the resulting white precipitate using a Buchner funnel and wash it several times with cold deionized water to remove any soluble impurities.

  • Wash the precipitate with ethanol to aid in drying.

  • Dry the collected calcium oxalate trihydrate crystals in a desiccator over silica gel at room temperature.

Protocol 2: Thermal Conversion of Calcium Oxalate Trihydrate to Calcium Carbonate

This protocol outlines the thermal decomposition of the synthesized calcium oxalate trihydrate to produce calcium carbonate.

Materials:

  • Dried calcium oxalate trihydrate powder

  • Tube furnace with temperature and atmosphere control

  • Alumina or quartz crucible

  • Inert gas (e.g., Nitrogen or Argon) or Carbon Dioxide gas supply

Procedure:

  • Place a known amount of the dried calcium oxalate trihydrate powder into a crucible.

  • Place the crucible in the center of the tube furnace.

  • Purge the furnace tube with the desired gas (e.g., nitrogen for calcite, carbon dioxide to favor carbonate formation and prevent decomposition to CaO) for at least 30 minutes to remove air.

  • Heat the furnace to a target temperature between 400°C and 500°C at a controlled heating rate (e.g., 5°C/min).

  • Hold the temperature at the target for a specified duration (e.g., 2-4 hours) to ensure complete conversion.

  • Cool the furnace down to room temperature under the same atmosphere.

  • Collect the resulting calcium carbonate powder.

Protocol 3: Synthesis of Calcium Oxide from Calcium Oxalate Trihydrate

This protocol details the synthesis of calcium oxide via the thermal decomposition of calcium oxalate trihydrate at a higher temperature.

Materials:

  • Dried calcium oxalate trihydrate powder

  • High-temperature furnace

  • Alumina crucible

Procedure:

  • Place a known amount of the dried calcium oxalate trihydrate powder into an alumina crucible.

  • Place the crucible in the high-temperature furnace.

  • Heat the furnace in an air or inert atmosphere to a temperature above 800°C at a controlled heating rate (e.g., 10°C/min).

  • Hold the temperature at the target for a sufficient time (e.g., 2-4 hours) to ensure complete decomposition to calcium oxide.

  • Cool the furnace down to room temperature.

  • Collect the resulting calcium oxide powder. Note: Calcium oxide is hygroscopic and should be stored in a desiccator.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and decomposition of calcium oxalate trihydrate.

ParameterValueConditions/Notes
Synthesis of CaC₂O₄·3H₂O
Reactant Concentrations0.01 - 0.5 MAffects particle size and morphology
Reaction Temperature< 10 °CLower temperatures favor the trihydrate form
pH5 - 7Influences the hydrate form and crystal habit
Stirring Speed200 - 500 rpmAffects particle size distribution
Thermal Decomposition
Dehydration to CaC₂O₄·H₂O~100 - 200 °CLoss of two water molecules
Dehydration to CaC₂O₄~200 - 300 °CLoss of the final water molecule
Decomposition to CaCO₃~400 - 500 °CIn inert/CO₂ atmosphere
Decomposition to CaO> 600 °CIn inert/air atmosphere

Experimental Workflow

The overall workflow from precursor synthesis to the final material is depicted below.

G cluster_workflow Experimental Workflow Precipitation Precipitation CaC2O4_3H2O_Slurry CaC2O4_3H2O_Slurry Precipitation->CaC2O4_3H2O_Slurry Filtering_Washing Filtering_Washing CaC2O4_3H2O_Wet CaC2O4_3H2O_Wet Filtering_Washing->CaC2O4_3H2O_Wet Drying Drying CaC2O4_3H2O_Powder CaC2O4_3H2O_Powder Drying->CaC2O4_3H2O_Powder Thermal_Decomposition Thermal_Decomposition Final_Material CaCO₃ or CaO Thermal_Decomposition->Final_Material Characterization Characterization CaCl2_Solution CaCl2_Solution CaCl2_Solution->Precipitation Na2C2O4_Solution Na2C2O4_Solution Na2C2O4_Solution->Precipitation CaC2O4_3H2O_Slurry->Filtering_Washing CaC2O4_3H2O_Wet->Drying CaC2O4_3H2O_Powder->Thermal_Decomposition Final_Material->Characterization

Caption: Workflow for material synthesis from calcium oxalate.

Disclaimer: The protocols provided are general guidelines. Specific parameters may need to be optimized based on the desired material properties and available equipment. Appropriate safety precautions should always be taken when working with chemicals and high-temperature equipment.

Practical Applications of Calcium Mesoxalate Trihydrate in Biochemical Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium mesoxalate trihydrate, a salt of mesoxalic acid, is a compound of interest in various biochemical contexts, primarily due to its relationship with calcium oxalate, a major component of kidney stones. While its direct application as a routine biochemical assay reagent is not widespread, its formation and crystallization are central to assays designed to screen for inhibitors of pathological calcification. This document provides detailed application notes and protocols for assays involving the crystallization of calcium salts, including the trihydrate form, which are crucial in the research and development of therapeutics for urolithiasis. Additionally, while specific signaling pathways for this compound are not extensively detailed in current literature, its constituent, calcium, is a critical second messenger in numerous cellular processes.

Application Note 1: Screening for Inhibitors of Calcium Oxalate Crystallization

Principle

The primary application of calcium mesoxalate and other calcium oxalate hydrates in biochemical assays is in the study of crystallization kinetics. These assays are designed to identify and characterize compounds that can inhibit the nucleation, growth, and aggregation of calcium oxalate crystals. Such inhibitors are potential therapeutic agents for the prevention and treatment of kidney stones. The assay principle is based on inducing the precipitation of calcium oxalate in a controlled in vitro environment and measuring the turbidity of the solution over time using a spectrophotometer. The presence of an effective inhibitor will delay the onset of crystallization or reduce the rate of crystal growth and aggregation, resulting in a lower rate of turbidity increase.

Key Applications
  • Screening of natural product extracts and synthetic compounds for anti-urolithiatic activity.

  • Characterizing the mechanism of action of known crystallization inhibitors.

  • Studying the influence of urinary macromolecules and ions on calcium oxalate stone formation.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Inhibition of Calcium Oxalate Nucleation

This protocol is adapted from methods used to assess the inhibitory activity of various substances on the formation of calcium oxalate crystals.[1][2]

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 10.0 mM in buffered solution).[3]

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 1.0 mM in buffered solution).[3]

  • Buffer solution: 10 mM Tris-HCl, 90 mM NaCl, pH 6.5.[4]

  • Test inhibitor compounds at various concentrations.

  • Positive control (e.g., Trisodium citrate).[4]

  • 96-well microplate or spectrophotometer cuvettes.

  • Microplate reader or UV-Vis spectrophotometer capable of reading absorbance at 620 nm.

Procedure:

  • Prepare stock solutions of CaCl₂ and Na₂C₂O₄ in the buffer solution. Filter through a 0.22 μm filter.[3]

  • In a 96-well plate, add the following to each well:

    • 100 μL of CaCl₂ solution (final concentration will be 3.5 mM).[4]

    • 50 μL of the test inhibitor compound diluted in buffer (or buffer alone for control).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate crystallization by adding 100 μL of Na₂C₂O₄ solution to each well (final concentration will be 0.5 mM).[4]

  • Immediately place the plate in the microplate reader, pre-set to 37°C.

  • Measure the absorbance at 620 nm every 30 seconds for up to 50 minutes.[2]

  • The rate of nucleation is determined by the maximum slope of the absorbance curve.

  • Calculate the percentage inhibition using the formula: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] x 100

Protocol 2: Calcium Oxalate Crystal Aggregation Assay

This protocol measures the ability of a test compound to inhibit the aggregation of pre-formed calcium oxalate monohydrate (COM) crystals.[1]

Materials:

  • Pre-formed Calcium Oxalate Monohydrate (COM) seed crystals.[5]

  • Buffer solution: 0.05 M Tris-HCl, 0.15 M NaCl, pH 6.5.[1]

  • Test inhibitor compounds at various concentrations.

  • Spectrophotometer.

Procedure:

  • Prepare COM seed crystals by mixing equal volumes of 50 mM CaCl₂ and 50 mM Na₂C₂O₄. Equilibrate at 60°C for 1 hour, then cool to 37°C and evaporate.[1]

  • Suspend the COM crystals in the buffer solution to a final concentration of 1 mg/mL.[1]

  • Add the test inhibitor to the crystal suspension at desired concentrations.

  • Incubate the mixture at 37°C with constant stirring.

  • Measure the absorbance at 620 nm at various time points (e.g., 0, 30, 60, 90, 180 minutes).[1]

  • A decrease in absorbance over time indicates crystal aggregation. A slower rate of decrease in the presence of the test compound suggests inhibition of aggregation.

  • Calculate the percentage inhibition of aggregation based on the change in absorbance compared to the control.

Data Presentation

The quantitative data from the crystallization assays can be summarized as follows:

Assay TypeParameter MeasuredControl Value (Example)Test Compound (Concentration)% InhibitionReference
Nucleation Assay Rate of Nucleation (ΔAbs/min)0.05Compound X (10 µg/mL)68%[4]
Induction Time (min)5Compound Y (50 µM)Increased to 15 min[1]
Aggregation Assay Rate of Aggregation (ΔAbs/hr)-0.1Compound Z (100 µg/mL)45%[1]
Reagent Concentrations for Crystallization Assays
Component Nucleation Assay Concentration Reference
Calcium Chloride (CaCl₂)3.5 mM - 5.0 mM[2][4]
Sodium Oxalate (Na₂C₂O₄)0.5 mM[2][4]
BufferTris-HCl with NaCl[1][2][4]
pH5.7 - 6.5[2][3][4]
Temperature37°C[2][3]

Visualizations

Experimental Workflow for Screening Crystallization Inhibitors

G cluster_prep Preparation cluster_nucleation Nucleation Assay cluster_aggregation Aggregation Assay cluster_analysis Data Analysis prep_reagents Prepare CaCl2, Na2C2O4, Buffer, and Inhibitor Solutions mix_nucleation Mix CaCl2 and Inhibitor prep_reagents->mix_nucleation prep_seeds Prepare COM Seed Crystals (for Aggregation Assay) mix_aggregation Suspend COM Seeds with Inhibitor prep_seeds->mix_aggregation init_nucleation Add Na2C2O4 to Initiate mix_nucleation->init_nucleation measure_nucleation Measure Absorbance (620 nm) over time at 37°C init_nucleation->measure_nucleation calc_inhibition Calculate % Inhibition of Nucleation/Aggregation measure_nucleation->calc_inhibition measure_aggregation Measure Absorbance (620 nm) at time points at 37°C mix_aggregation->measure_aggregation measure_aggregation->calc_inhibition id_leads Identify Lead Compounds calc_inhibition->id_leads G cluster_ca_signal Calcium Mobilization BCR B-Cell Receptor (BCR) Engagement PLCg2 PLCγ2 Activation BCR->PLCg2 IP3_DAG IP3 and DAG Production PLCg2->IP3_DAG ER_release Ca2+ Release from ER (via IP3R) IP3_DAG->ER_release IP3 PKC PKC Activation (via DAG and Ca2+) IP3_DAG->PKC DAG SOCE Store-Operated Ca2+ Entry (SOCE via Orai1/STIM1) ER_release->SOCE Calcineurin Calcineurin Activation ER_release->Calcineurin ER_release->PKC SOCE->Calcineurin NFAT NFAT Dephosphorylation & Nuclear Translocation Calcineurin->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression Proliferation B-Cell Proliferation & Survival Gene_Expression->Proliferation

References

Application Notes and Protocols for the Reproducible Synthesis of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium mesoxalate trihydrate (C₃H₂CaO₆·3H₂O) is the calcium salt of mesoxalic acid (also known as ketomalonic acid). While structurally related to the more extensively studied calcium oxalate, calcium mesoxalate possesses distinct chemical properties. The reproducible synthesis of this compound is crucial for its application in various research and development fields, including its potential role in biological systems and as a precursor in materials science.

This document provides a detailed, generalized protocol for the synthesis of this compound. It is important to note that specific, peer-reviewed protocols for the synthesis of this compound are not widely available in the current scientific literature. Therefore, the following protocol has been developed based on established principles of inorganic precipitation reactions and knowledge of the synthesis of related calcium salts, such as calcium oxalate. The provided parameters should be considered as a starting point for optimization to achieve the desired reproducibility, purity, and yield.

Core Principles of Synthesis

The synthesis of this compound is based on a precipitation reaction in an aqueous solution. A soluble calcium salt, such as calcium chloride (CaCl₂), is reacted with a soluble mesoxalate salt, typically sodium mesoxalate (Na₂C₃H₂O₅). The reaction proceeds as follows:

CaCl₂(aq) + Na₂C₃O₅(aq) + 3H₂O(l) → CaC₃O₅·3H₂O(s) + 2NaCl(aq)

Key factors that can influence the reproducibility of this synthesis include:

  • Purity of Reagents: The use of high-purity mesoxalic acid and calcium chloride is essential to prevent the incorporation of impurities into the crystal lattice.

  • Concentration of Reactants: The supersaturation level, dictated by the initial concentrations of the calcium and mesoxalate ions, will affect the nucleation and growth of the crystals.

  • pH of the Reaction Medium: The pH can influence the stability of the mesoxalate ion and the resulting crystal morphology.

  • Temperature: Temperature affects the solubility of the product and the kinetics of crystal formation and growth.

  • Mixing and Stirring Rate: The rate of addition of reactants and the stirring speed can impact the particle size distribution and degree of agglomeration.

  • Aging Time: Allowing the precipitate to age in the mother liquor can lead to changes in crystallinity and phase purity.

Experimental Protocols

This section details the necessary steps for the preparation of precursor solutions and the synthesis of this compound.

2.1. Preparation of Sodium Mesoxalate Solution (0.5 M)

  • Materials:

    • Mesoxalic acid monohydrate (M.W. 136.06 g/mol )

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Weigh 6.80 g of mesoxalic acid monohydrate and dissolve it in approximately 80 mL of deionized water in a 100 mL beaker with magnetic stirring.

    • Prepare a 1.0 M solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution dropwise to the mesoxalic acid solution while monitoring the pH. Continue addition until a stable pH of 7.0 is reached. This will neutralize the dicarboxylic acid to form sodium mesoxalate.

    • Transfer the resulting solution to a 100 mL volumetric flask and add deionized water to the mark to obtain a 0.5 M sodium mesoxalate solution.

2.2. Synthesis of this compound

  • Materials:

    • Calcium chloride dihydrate (CaCl₂·2H₂O, M.W. 147.01 g/mol )

    • 0.5 M Sodium mesoxalate solution

    • Deionized water

  • Procedure:

    • Prepare a 0.5 M calcium chloride solution by dissolving 7.35 g of calcium chloride dihydrate in deionized water in a 100 mL volumetric flask.

    • In a 250 mL beaker equipped with a magnetic stirrer, add 50 mL of the 0.5 M calcium chloride solution.

    • Slowly add 50 mL of the 0.5 M sodium mesoxalate solution to the beaker at a constant rate (e.g., 5 mL/min) while stirring at a controlled speed (e.g., 300 rpm).

    • A white precipitate of this compound will form immediately.

    • Continue stirring the suspension at room temperature for a designated aging time (e.g., 2 hours) to allow for crystal maturation.

    • Isolate the precipitate by vacuum filtration using a Buchner funnel and an appropriate filter paper.

    • Wash the precipitate on the filter paper three times with 20 mL portions of deionized water to remove any soluble byproducts, such as sodium chloride.

    • Wash the precipitate with 20 mL of ethanol to aid in drying.

    • Dry the resulting white solid in a desiccator under vacuum or in an oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation

For a reproducible protocol, it is critical to systematically investigate and control the key reaction parameters. The following tables provide a framework for this optimization.

Table 1: Proposed Starting Parameters for this compound Synthesis

ParameterProposed ValueNotes
Reactants
Calcium SourceCalcium Chloride Dihydrate (CaCl₂·2H₂O)High purity grade recommended.
Mesoxalate SourceSodium Mesoxalate (from Mesoxalic Acid)Prepared in situ or from a commercial source.
Reaction Conditions
Reactant Concentration0.5 MEquimolar concentrations are a good starting point.
Molar Ratio (Ca²⁺:C₃O₅²⁻)1:1Can be varied to study its effect on yield and purity.
Temperature25 °C (Room Temperature)Should be monitored and controlled.
pH of Mesoxalate Solution7.0Adjust with NaOH or HCl as needed.
Addition Rate5 mL/minA slow, controlled addition is recommended.
Stirring Speed300 rpmConsistent stirring ensures homogeneity.
Aging Time2 hoursCan be varied to investigate its effect on crystallinity.
Product Isolation
Washing SolventsDeionized Water, EthanolTo remove impurities and aid drying.
Drying Conditions45 °C in an oven or vacuum desiccatorTo remove residual water without decomposing the hydrate.

Table 2: Key Parameters for Optimization of Reproducibility

ParameterRange for InvestigationPotential Impact
Reactant Concentration 0.1 M - 1.0 MAffects supersaturation, nucleation rate, and particle size.
pH 5.0 - 9.0Influences the stability of the mesoxalate ion and crystal form.
Temperature 10 °C - 60 °CAffects solubility, reaction kinetics, and potentially the hydration state.
Stirring Speed 100 rpm - 500 rpmImpacts particle size, agglomeration, and homogeneity.
Aging Time 0.5 hours - 24 hoursCan influence crystal perfection, size, and phase purity.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_isolation Product Isolation prep_mesox Prepare 0.5 M Sodium Mesoxalate Solution mix Mix Solutions (Controlled Addition & Stirring) prep_mesox->mix prep_ca Prepare 0.5 M Calcium Chloride Solution prep_ca->mix age Age Precipitate (e.g., 2 hours) mix->age filter Vacuum Filtration age->filter wash_water Wash with Deionized Water filter->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry Product wash_etoh->dry product Calcium Mesoxalate Trihydrate Powder dry->product

Caption: Workflow for the synthesis of this compound.

Characterization

To ensure the synthesis has produced the desired product, characterization is essential. Recommended techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal phase and purity.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups of the mesoxalate and water of hydration.

  • Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology and particle size.

  • Elemental Analysis: To confirm the elemental composition (Ca, C, H).

By systematically controlling the parameters outlined in this document and thoroughly characterizing the resulting product, a reproducible protocol for the synthesis of this compound can be successfully developed.

Application Notes and Protocols: The Role of Calcium Mesoxalate Trihydrate in Pathological Biomineralization Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pathological biomineralization, particularly the formation of kidney stones, is a significant health concern. The primary crystalline components of most kidney stones are calcium oxalate monohydrate (COM) and calcium oxalate dihydrate (COD).[1][2] However, understanding the complete crystallization pathway requires investigation into all possible crystalline forms, including the less common and metastable calcium oxalate trihydrate (COT).[3][4] Although rarely found in mature kidney stones, COT's formation and transformation kinetics can provide crucial insights into the early stages of stone formation and the mechanisms of action of potential therapeutic inhibitors.[5][6] These application notes provide a comprehensive overview of the role of COT in such studies, along with detailed protocols for its synthesis and characterization.

Calcium oxalate can crystallize in three hydrate forms: the thermodynamically stable monoclinic monohydrate (COM), the metastable tetragonal dihydrate (COD), and the unstable triclinic trihydrate (COT).[3][4] While COM has the strongest affinity for renal tubule cell membranes and is thus a primary contributor to stone formation, the transient phases of COD and COT are also of significant interest.[4] The stabilization of COT by certain inhibitors, preventing its conversion to the more pathogenic COM, may be a key factor in preventing the development of renal stones.[5]

Data Presentation

Table 1: Thermodynamic Properties of Calcium Oxalate Hydrates

This table summarizes the key thermodynamic parameters for the different calcium oxalate hydrates, providing a basis for understanding their relative stabilities and transformation tendencies.

ParameterCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)Reference(s)
Solubility Product (Ksp) at 25°C 1.77 x 10⁻⁹ to 2.85 x 10⁻⁹ mol²/L²--[7]
Standard Molar Gibbs Free Energy of Formation (ΔGf°) ---[8]
Enthalpy of Dissolution (ΔHdiss) 21.1 kJ/mol20.8 kJ/mol31.7 kJ/mol[9]
Enthalpy of Dehydration (ΔHdeh) 66.5 kJ/mol (for 1 H₂O)83.6 kJ/mol (for 2 H₂O)143.9 kJ/mol (for 3 H₂O)[9]

Note: Comprehensive thermodynamic data for COD and COT are less readily available in the literature compared to COM.

Table 2: Kinetic Data for Calcium Oxalate Trihydrate Crystal Growth

This table presents quantitative data on the crystal growth rate of COT, highlighting its faster growth compared to COM and the effect of an inhibitor.

ConditionCrystal Growth RateMethodReference(s)
Control (no inhibitor) Proportional to the square of the relative supersaturationConstant Composition Seeded Growth[5]
In the presence of Polyphosphate Reduced growth rate, interpretable by a Langmuir adsorption isothermConstant Composition Seeded Growth[5]
General Observation COT grows considerably more rapidly than COMConstant Composition Seeded Growth[5]
Table 3: Effect of Inhibitors on Calcium Oxalate Nucleation

This table illustrates the influence of various inhibitors on the nucleation of different calcium oxalate hydrates in a synthetic urine model.

InhibitorConcentrationEffect on Calcium Oxalate Hydrate FormationReference(s)
Magnesium 1000 ppmFormation of COM[3]
Citrate 800 ppmFormation of COM[3]
Hydroxycitrate 500 ppmInduction of COT formation[3]
Chondroitin Sulfate 20 ppmInduction of COD formation[3]
Phytate 1.5 ppmInduction of COD formation[3]

Experimental Protocols

Protocol 1: Synthesis of Calcium Oxalate Trihydrate (COT) Crystals

This protocol describes a method for the synthesis of COT crystals for use in biomineralization studies.[10]

Materials:

  • Calcite crystals (ground and sieved to 32-80 μm)

  • Diethyl oxalate

  • Deionized water

  • Filter paper

  • Beakers and stirring equipment

Procedure:

  • Prepare a 3% (v/v) aqueous solution of diethyl oxalate.

  • Add a stoichiometric amount of the prepared calcite crystals to the diethyl oxalate solution. The slow hydrolysis of diethyl oxalate will generate oxalic acid, which then reacts with the calcite to form calcium oxalate crystals.[10]

  • Allow the reaction to proceed. The reaction time should be determined based on the hydrolysis rate of diethyl oxalate.

  • After the reaction is complete, separate the solid phase (COT crystals) from the solution by filtration.

  • Wash the crystals thoroughly with deionized water.

  • Note: The reproducibility of this method can be affected by factors such as temperature, the morphology of the calcite crystals, and their purity.[10]

Protocol 2: Seeded Crystal Growth of Calcium Oxalate Trihydrate

This protocol allows for the study of COT crystal growth kinetics under controlled conditions of supersaturation.[5]

Materials:

  • COT seed crystals (synthesized using Protocol 1)

  • Calcium chloride (CaCl₂) stock solution

  • Sodium oxalate (Na₂C₂O₄) stock solution

  • Potassium chloride (KCl) or Sodium chloride (NaCl) for ionic strength adjustment

  • pH buffer (e.g., Tris-HCl)

  • Potentiostat with calcium-specific and reference electrodes

  • Automated burettes

  • Thermostated reaction vessel

Procedure:

  • Prepare a supersaturated working solution of calcium oxalate at 37°C with a defined ionic strength and pH. The concentrations of calcium and oxalate should be carefully chosen to be in the metastable region for COT.

  • Introduce a known mass of COT seed crystals into the reaction vessel.

  • Maintain a constant concentration of calcium and oxalate ions in the solution using a potentiostat. The calcium-specific electrode monitors the activity of free calcium ions. As crystal growth consumes calcium and oxalate ions, the potentiostat triggers the automated burettes to add CaCl₂ and Na₂C₂O₄ solutions to maintain a constant level of supersaturation.

  • The rate of addition of the titrant solutions is directly proportional to the rate of crystal growth.

  • Samples of the crystal suspension can be withdrawn at different time points for analysis by microscopy (e.g., SEM) to observe morphological changes.

Protocol 3: In Vitro Inhibition of Calcium Oxalate Crystallization

This protocol can be adapted to study the effect of potential inhibitors on the formation and transformation of COT.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 5 mM)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.5 mM)

  • Buffer solution (e.g., 10 mM Tris-HCl, 90 mM NaCl, pH 6.5)

  • Test inhibitor solutions at various concentrations

  • Spectrophotometer or turbidimeter

  • Microscope

Procedure:

  • Nucleation Assay:

    • In a cuvette or multi-well plate maintained at 37°C, mix the CaCl₂ solution and the buffer.

    • Add the test inhibitor solution at the desired concentration. A control with no inhibitor should also be prepared.

    • Initiate crystallization by adding the Na₂C₂O₄ solution.

    • Monitor the change in turbidity over time using a spectrophotometer at a wavelength of 620 nm. The induction time for nucleation can be determined as the time at which a rapid increase in turbidity is observed.

  • Crystal Characterization:

    • After a defined period, collect the crystals by centrifugation or filtration.

    • Wash the crystals with deionized water and ethanol.

    • Analyze the crystal morphology using scanning electron microscopy (SEM).

    • Determine the crystalline phase (COM, COD, or COT) using X-ray diffraction (XRD) or Fourier-transform infrared spectroscopy (FTIR).

Visualizations

CalciumOxalateHydratePathway cluster_conditions Influencing Factors cluster_hydrates Calcium Oxalate Hydrates Supersaturation Supersaturation COT Calcium Oxalate Trihydrate (COT) (Metastable) Supersaturation->COT High pH pH COD Calcium Oxalate Dihydrate (COD) (Metastable) pH->COD Higher pH Inhibitors Inhibitors (e.g., Mg²⁺, Citrate) Inhibitors->COT Stabilize Inhibitors->COD Promote Promoters Promoters COM Calcium Oxalate Monohydrate (COM) (Stable) Promoters->COM Promote Aggregation COT->COM Transformation COD->COM Transformation ExperimentalWorkflow start Start: Prepare Supersaturated Calcium Oxalate Solution add_inhibitor Add Test Inhibitor start->add_inhibitor induce_crystallization Induce Crystallization (e.g., add seed crystals or increase concentration) start->induce_crystallization Control add_inhibitor->induce_crystallization With Inhibitor monitor_kinetics Monitor Crystallization Kinetics (e.g., Turbidity, Constant Composition) induce_crystallization->monitor_kinetics characterize_crystals Characterize Resulting Crystals monitor_kinetics->characterize_crystals sem SEM (Morphology) characterize_crystals->sem xrd XRD/FTIR (Phase Identification) characterize_crystals->xrd end End: Analyze Data sem->end xrd->end LangmuirAdsorptionModel cluster_legend Legend cluster_diagram Inhibitor Adsorption on Crystal Surface cluster_equation Langmuir Isotherm Equation inhibitor Inhibitor Molecule crystal_surface Crystal Surface binding_site Binding Site crystal site1 site2 site3 inhibitor1 inhibitor1->site1 Adsorption inhibitor2 inhibitor2->site2 Adsorption equation θ = (K * C) / (1 + K * C) θ = fractional occupancy of binding sites K = association constant C = concentration of inhibitor

References

Troubleshooting & Optimization

factors affecting the stability of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium oxalate trihydrate (CaC₂O₄·3H₂O), also known as caoxite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving the stability of calcium oxalate trihydrate.

Issue 1: Unexpected Phase Transformation Detected by X-Ray Powder Diffraction (XRPD)

  • Symptom: Your XRPD pattern of a sample expected to be pure calcium oxalate trihydrate shows peaks corresponding to calcium oxalate monohydrate (whewellite) or dihydrate (weddellite).

  • Possible Causes:

    • Temperature Fluctuation: Calcium oxalate trihydrate is the least stable of the calcium oxalate hydrates and can lose water to transform into the monohydrate or dihydrate upon heating.[1][2]

    • Low Humidity Environment: Storage or handling in a low-humidity environment can lead to dehydration and subsequent phase transformation.

    • Sample Grinding: Mechanical stress from grinding can induce phase transformations.[3]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored in a controlled environment with high relative humidity.

    • Review Handling Procedures: Minimize exposure of the sample to ambient, potentially dry air during sample preparation for XRPD.

    • Gentle Sample Preparation: If grinding is necessary, use a gentle method, such as hand grinding with a mortar and pestle, and consider doing so under a liquid medium like ethanol to minimize structural damage.[3]

    • Control Temperature: During XRPD analysis, use a temperature-controlled sample stage if available to prevent thermally induced transformations.

Issue 2: Inconsistent Results in Thermal Analysis (TGA/DSC)

  • Symptom: You observe variations in the onset temperature of dehydration or the percentage of mass loss in your Thermogravimetric Analysis (TGA) data for different batches of calcium oxalate trihydrate.

  • Possible Causes:

    • Different Heating Rates: The kinetics of dehydration are dependent on the heating rate.[4]

    • Sample Packing: Differences in how the sample is packed into the crucible can affect heat transfer and the diffusion of evolved water vapor.

    • Atmosphere: The composition of the purge gas (e.g., inert vs. oxidizing) can influence decomposition pathways, particularly at higher temperatures.[5][6]

  • Troubleshooting Steps:

    • Standardize Heating Rate: Use a consistent heating rate across all experiments for better comparability. A common rate is 10 °C/min.

    • Consistent Sample Loading: Develop a standard operating procedure for loading the TGA crucible to ensure consistent sample mass and packing density.

    • Control Atmosphere: Use the same purge gas and flow rate for all analyses. For studying dehydration, an inert atmosphere like nitrogen is recommended.[5]

Issue 3: Difficulty in Reproducing Calcium Oxalate Trihydrate Synthesis

  • Symptom: You are unable to consistently synthesize pure calcium oxalate trihydrate, often obtaining mixtures with the monohydrate or dihydrate forms.

  • Possible Causes:

    • Local Supersaturation: The local concentration of calcium and oxalate ions during mixing can significantly influence which hydrate phase is formed. Lower concentrations tend to favor the formation of the trihydrate.[7]

    • pH of the Reaction Mixture: The pH of the solution plays a critical role in the crystallization of calcium oxalate hydrates.

    • Temperature of Reaction: The temperature at which the precipitation is carried out affects the stability and formation of the different hydrates.[8]

  • Troubleshooting Steps:

    • Control Reagent Addition: Use a controlled and slow addition rate for the reactant solutions to maintain a low level of supersaturation.[7]

    • Buffer the pH: Maintain a stable and appropriate pH throughout the crystallization process.

    • Precise Temperature Control: Carry out the synthesis at a consistent and optimized temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of calcium oxalate trihydrate?

A1: The main factors influencing the stability of calcium oxalate trihydrate are:

  • Temperature: It is thermally labile and will dehydrate to form the monohydrate and eventually anhydrous calcium oxalate upon heating.[1][4]

  • Humidity: Calcium oxalate trihydrate is sensitive to the surrounding humidity and can lose water molecules in a dry environment, leading to its transformation into more stable, less hydrated forms.

  • pH: The pH of the solution from which it crystallizes and in which it is suspended can affect its formation and stability.

Q2: At what temperature does calcium oxalate trihydrate begin to decompose?

A2: The dehydration of calcium oxalate trihydrate typically begins at around 30-40 °C, with the majority of the transformation to the monohydrate occurring between 80 °C and 130 °C.[4] The subsequent decomposition of the monohydrate to anhydrous calcium oxalate, and then to calcium carbonate and calcium oxide, occurs at progressively higher temperatures.

Q3: How does pH affect the stability of calcium oxalate trihydrate?

Q4: Is calcium oxalate trihydrate sensitive to light?

A4: There is currently limited specific data available in the scientific literature regarding the photostability of calcium oxalate trihydrate. For critical applications, it would be prudent to protect the material from prolonged exposure to high-intensity light until its photostability has been thoroughly evaluated.

Q5: What is the most stable form of calcium oxalate hydrate?

A5: Calcium oxalate monohydrate (whewellite) is the most thermodynamically stable form of calcium oxalate hydrate under ambient conditions.[1][2] The dihydrate (weddellite) and trihydrate (caoxite) are considered metastable and can transform into the monohydrate over time or with changes in environmental conditions.[1][2]

Quantitative Data Summary

Table 1: Thermal Decomposition Data for Calcium Oxalate Hydrates

Hydrate FormDecomposition StepTemperature Range (°C)Mass Loss (%)Product
Calcium Oxalate Trihydrate Dehydration to Monohydrate80 - 130~19.5%Calcium Oxalate Monohydrate
Calcium Oxalate MonohydrateDehydration to Anhydrous150 - 250~12.3%Anhydrous Calcium Oxalate
Anhydrous Calcium OxalateDecomposition to Carbonate400 - 500~19.2%Calcium Carbonate + CO
Calcium CarbonateDecomposition to Oxide650 - 800~30.1%Calcium Oxide + CO₂

Note: The exact temperatures and mass losses can vary slightly depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

1. Thermogravimetric Analysis (TGA) for Dehydration Profiling

  • Objective: To determine the dehydration profile and thermal stability of calcium oxalate trihydrate.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the calcium oxalate trihydrate sample into a clean, tared TGA crucible (e.g., alumina or platinum).

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[5]

    • Heat the sample from ambient temperature to 300 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset temperature of dehydration and the percentage of mass loss for each dehydration step.

2. X-Ray Powder Diffraction (XRPD) for Phase Identification

  • Objective: To identify the crystalline phase(s) of a calcium oxalate hydrate sample.

  • Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Procedure:

    • Gently grind a small amount of the sample to a fine powder using a mortar and pestle to ensure random crystal orientation.[3]

    • Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

    • Place the sample holder in the XRPD instrument.

    • Set the instrument parameters. A typical scan range would be from 5° to 50° 2θ with a step size of 0.02° and a dwell time of 1-2 seconds per step.

    • Initiate the X-ray scan.

    • Compare the resulting diffractogram with reference patterns for calcium oxalate trihydrate, dihydrate, and monohydrate from a database (e.g., the ICDD PDF database) to identify the phases present in the sample.

3. Dynamic Vapor Sorption (DVS) for Humidity Stability Assessment

  • Objective: To evaluate the stability of calcium oxalate trihydrate at different relative humidity (RH) levels.

  • Instrumentation: A dynamic vapor sorption analyzer.

  • Procedure:

    • Place a known mass of the sample (typically 10-20 mg) onto the DVS sample pan.

    • Equilibrate the sample at a starting RH, for example, 40% RH, until a stable mass is achieved.

    • Program a humidity cycle. A typical cycle might involve decreasing the RH in steps of 10% down to 0% RH, followed by increasing the RH in steps of 10% up to 90% RH, and then back down to the starting RH.

    • At each RH step, allow the sample to equilibrate until the rate of mass change is below a specified threshold (e.g., 0.002% per minute).

    • Plot the change in mass versus RH to generate a sorption/desorption isotherm.

    • Analyze the isotherm for any sharp changes in mass, which may indicate a phase transition due to dehydration or rehydration.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_synthesis Sample Preparation cluster_characterization Initial Characterization cluster_stability_studies Stability Studies cluster_analysis Post-Stress Analysis Synthesis Synthesize Calcium Oxalate Trihydrate XRPD_initial XRPD for Phase Purity Synthesis->XRPD_initial Verify Purity TGA_initial TGA for Hydrate State XRPD_initial->TGA_initial Thermal Thermal Stress (TGA/DSC) TGA_initial->Thermal Humidity Humidity Stress (DVS) TGA_initial->Humidity pH_stress pH Stress (Slurry Experiments) TGA_initial->pH_stress Photostability Photostability (Light Exposure) TGA_initial->Photostability XRPD_final XRPD for Phase Changes Thermal->XRPD_final Humidity->XRPD_final pH_stress->XRPD_final Photostability->XRPD_final TGA_final TGA for Dehydration Profile XRPD_final->TGA_final

Caption: Experimental workflow for assessing the stability of calcium oxalate trihydrate.

Factors_Affecting_Stability Stability Calcium Oxalate Trihydrate Stability Temperature Temperature Stability->Temperature influences Humidity Relative Humidity Stability->Humidity influences pH pH Stability->pH influences Mechanical_Stress Mechanical Stress (e.g., Grinding) Stability->Mechanical_Stress influences Dehydration Dehydration Temperature->Dehydration Decomposition Decomposition Temperature->Decomposition Humidity->Dehydration Crystallization_Outcome Altered Crystallization Outcome pH->Crystallization_Outcome Phase_Transformation Phase Transformation to Monohydrate/Dihydrate Mechanical_Stress->Phase_Transformation Dehydration->Phase_Transformation

Caption: Key factors influencing the stability of calcium oxalate trihydrate.

References

Technical Support Center: Inhibition of Calcium Mesoxalate Trihydrate Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically investigating the inhibitors of calcium mesoxalate trihydrate (also known as Mesoxalic Acid Calcium Salt Trihydrate or Calcium Ketomalonate Trihydrate) crystal growth is limited in publicly available scientific literature. This technical support center provides a comprehensive guide based on the extensive research conducted on the inhibition of the closely related and well-studied calcium oxalate (CaOx) crystal hydrates: calcium oxalate monohydrate (COM), calcium oxalate dihydrate (COD), and calcium oxalate trihydrate (COT). The principles, inhibitors, and experimental methodologies described herein are considered a strong starting point for researchers, scientists, and drug development professionals investigating this compound crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the known inhibitors of calcium oxalate crystal growth that could be relevant for this compound?

A1: A variety of inorganic and organic molecules have been identified as inhibitors of calcium oxalate crystal growth. These can be broadly categorized as:

  • Small Molecules: Citrate, pyrophosphate, magnesium, and hydroxycitrate are well-documented inhibitors.[1][2]

  • Phytates: Inositol hexaphosphate (phytate) is a potent inhibitor of calcium oxalate crystal formation.

  • Macromolecules: Urinary proteins and glycosaminoglycans can also inhibit crystal growth and aggregation.

Q2: What are the common mechanisms by which these inhibitors function?

A2: The primary mechanisms of inhibition for calcium oxalate crystals, which are likely applicable to this compound, include:

  • Chelation (Ion Pairing): Inhibitors like citrate can bind to calcium ions in the solution, reducing the supersaturation required for crystal nucleation and growth.[3]

  • Surface Adsorption: Inhibitors can adsorb to the surfaces of growing crystals, blocking active growth sites and preventing the addition of new ions.[4] Pyrophosphate is thought to act primarily through this mechanism.[3]

  • Phase Modulation: Some inhibitors can influence the type of crystal hydrate that forms. For instance, hydroxycitrate can promote the formation of the more thermodynamically unstable and potentially less adhesive calcium oxalate trihydrate (COT).[5]

Q3: How can I screen for novel inhibitors of this compound crystal growth?

A3: You can adapt established screening methods for calcium oxalate inhibitors. A common approach is a turbidimetric assay where you measure the change in optical density of a supersaturated solution of calcium and mesoxalate ions in the presence and absence of a potential inhibitor. A slower rate of turbidity increase in the presence of the compound suggests inhibitory activity.

Q4: Are there any known compounds that specifically promote the formation of the trihydrate form of calcium oxalate?

A4: Yes, in studies on calcium oxalate, the presence of 500 ppm of hydroxycitrate has been shown to induce the formation of calcium oxalate trihydrate (COT).[1][5] This suggests that certain inhibitors can stabilize this less common hydrate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No crystal formation in control experiments. - Insufficient supersaturation of calcium and mesoxalate ions.- Incorrect pH of the solution.- Reagent degradation.- Increase the concentration of calcium and/or mesoxalate ions.- Verify and adjust the pH to the optimal range for crystallization.- Prepare fresh reagent solutions.
High variability in crystal growth rates between replicate experiments. - Inconsistent mixing or agitation.- Temperature fluctuations.- Contamination of glassware or reagents.- Ensure consistent and controlled stirring/agitation.- Use a temperature-controlled water bath or incubator.- Thoroughly clean all glassware and use high-purity reagents.
Inhibitor shows no effect on crystal growth. - Inhibitor concentration is too low.- The inhibitor is not soluble in the experimental medium.- The mechanism of action is not effective under the tested conditions.- Perform a dose-response experiment with a wider range of inhibitor concentrations.- Verify the solubility of the inhibitor and consider using a co-solvent if necessary.- Investigate the effect of pH on the inhibitor's activity.
Precipitation of the inhibitor from the solution. - The inhibitor has low solubility at the tested concentration or pH.- Lower the inhibitor concentration.- Adjust the pH to improve solubility.- Consider a different solvent system.

Quantitative Data on Inhibitors of Calcium Oxalate Crystal Growth

The following table summarizes quantitative data for common inhibitors of calcium oxalate crystal growth. These values can serve as a reference for designing experiments for this compound.

InhibitorConcentration for 50% Inhibition (IC50) or % InhibitionCrystal Hydrate(s) StudiedReference(s)
Citric Acid1.5 x 10-3 M for 50% inhibitionCaOx[3][6]
Isocitric Acid0.75 x 10-3 M for 50% inhibitionCaOx[3][6]
Pyrophosphate0.15 x 10-3 M for 30% inhibitionCaOx[3][6]
Hydroxycitrate500 ppm induces COT formationCOM, COT[1][5]
Magnesium1000 ppm (COM still forms)COM[1][5]
Chondroitin Sulfate20 ppm induces COD formationCOM, COD[1][5]
Phytate1.5 ppm induces COD formationCOM, COD[1][5]

Experimental Protocols

Turbidimetric Assay for Screening Inhibitors

This method is used to assess the effect of an inhibitor on the nucleation and growth of crystals by measuring the turbidity of the solution over time.

Materials:

  • Calcium chloride (CaCl₂) solution

  • Sodium mesoxalate solution (or sodium oxalate as a proxy)

  • Buffer solution (e.g., Tris-HCl)

  • Test inhibitor solutions at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 620 nm

Procedure:

  • In a 96-well plate, add the buffer solution, calcium chloride solution, and the test inhibitor solution to the appropriate wells.

  • Initiate the crystallization reaction by adding the sodium mesoxalate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 620 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • The rate of crystal growth is determined by the slope of the absorbance versus time curve.

  • Percentage inhibition can be calculated by comparing the growth rate in the presence of the inhibitor to the control (no inhibitor).

Seeded Crystal Growth Assay (Constant Composition Method)

This method allows for the study of crystal growth on pre-existing seed crystals while maintaining a constant level of supersaturation.

Materials:

  • This compound seed crystals (or calcium oxalate monohydrate as a proxy)

  • Supersaturated solution of calcium chloride and sodium mesoxalate

  • Autotitrator system with calcium and mesoxalate titrant solutions

  • Reaction vessel with a stirrer and temperature control

Procedure:

  • Equilibrate the supersaturated solution in the reaction vessel at a constant temperature.

  • Add a known amount of seed crystals to the solution.

  • As the seed crystals grow, they will consume calcium and mesoxalate ions from the solution, causing a drop in their concentration.

  • The autotitrator will detect this change and add the calcium and mesoxalate titrant solutions to maintain a constant concentration (and thus constant supersaturation).

  • The rate of addition of the titrants is directly proportional to the rate of crystal growth.

  • The experiment can be repeated with the addition of an inhibitor to the supersaturated solution to quantify its effect on the crystal growth rate.

Visualizations

Logical Relationship of Inhibition Mechanisms

Inhibition_Mechanisms cluster_solution Solution Phase cluster_crystal Crystal Phase Supersaturated_Solution Supersaturated Solution (Ca²⁺ + Mesoxalate²⁻) Crystal_Nucleation Crystal Nucleation Supersaturated_Solution->Crystal_Nucleation Chelation Chelation / Ion Pairing Chelation->Supersaturated_Solution Reduces Supersaturation Crystal_Growth Crystal Growth Crystal_Nucleation->Crystal_Growth Surface_Adsorption Surface Adsorption Surface_Adsorption->Crystal_Growth Blocks Growth Sites Phase_Modulation Phase Modulation Phase_Modulation->Crystal_Nucleation Influences Hydrate Form Inhibitor Inhibitor (e.g., Citrate, Pyrophosphate) Inhibitor->Chelation e.g., Citrate Inhibitor->Surface_Adsorption e.g., Pyrophosphate Inhibitor->Phase_Modulation e.g., Hydroxycitrate

Caption: Mechanisms of crystal growth inhibition.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow Start Prepare Supersaturated Ca²⁺ and Mesoxalate²⁻ Solution Add_Inhibitor Add Test Inhibitor (at various concentrations) Start->Add_Inhibitor Initiate_Crystallization Initiate Crystallization (e.g., by adding final reagent) Add_Inhibitor->Initiate_Crystallization Monitor_Turbidity Monitor Turbidity (Absorbance at 620 nm) over time Initiate_Crystallization->Monitor_Turbidity Analyze_Data Analyze Data: Calculate slope of Abs vs. time Monitor_Turbidity->Analyze_Data Calculate_Inhibition Calculate % Inhibition vs. Control Analyze_Data->Calculate_Inhibition End Identify Potential Inhibitors Calculate_Inhibition->End

Caption: Workflow for turbidimetric inhibitor screening.

Proposed Signaling Pathway for Citrate Inhibition

Citrate_Inhibition_Pathway Citrate Citrate Ca_Citrate_Complex Ca-Citrate Complex Citrate->Ca_Citrate_Complex Binds to Surface_Binding Adsorption to Crystal Face Citrate->Surface_Binding Adsorbs to Ca_Ion Free Ca²⁺ in Solution Ca_Ion->Ca_Citrate_Complex Reduced_Supersaturation Reduced Supersaturation Ca_Citrate_Complex->Reduced_Supersaturation Leads to Growth_Inhibition Inhibition of Ion Incorporation Reduced_Supersaturation->Growth_Inhibition Crystal_Surface Crystal Growth Surface Crystal_Surface->Surface_Binding Surface_Binding->Growth_Inhibition

Caption: Dual-action mechanism of citrate inhibition.

References

understanding the phase transformation of Calcium mesoxalate trihydrate to monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific phase transformation of calcium mesoxalate trihydrate to its monohydrate form is limited in publicly available scientific literature. The following guide is based on extensive research into the analogous and well-documented phase transformations of calcium oxalate hydrates . Researchers should consider this information as a predictive framework and adapt experimental conditions accordingly.

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with the phase transformation of hydrated crystalline compounds, using calcium oxalate as a primary reference.

Frequently Asked Questions (FAQs)

Q1: What are the expected dehydration steps for a trihydrate calcium salt like calcium oxalate?

A1: The dehydration of calcium oxalate trihydrate typically occurs in two main steps. The first step involves the loss of two water molecules to form the monohydrate, and the second step is the loss of the final water molecule to become anhydrous.[1][2]

Q2: At what temperatures do these dehydration events typically occur for calcium oxalate?

A2: For calcium oxalate trihydrate, the first dehydration (trihydrate to monohydrate) is often observed in the temperature range of 70-170°C.[1][3] The subsequent dehydration to the anhydrous form occurs at a higher temperature.

Q3: What analytical techniques are essential for characterizing the phase transformation?

A3: A combination of techniques is crucial for a comprehensive analysis. Thermogravimetric Analysis (TGA) is used to quantify the mass loss associated with dehydration.[4][5] Differential Scanning Calorimetry (DSC) helps to determine the energetics of the transformation.[1][6] Powder X-ray Diffraction (PXRD) is essential for identifying the crystal structure of the different hydrate phases.[7][8][9][10]

Q4: Can the heating rate in TGA/DSC analysis affect the observed transition temperatures?

A4: Yes, the heating rate can significantly influence the observed transition temperatures. Higher heating rates tend to shift the dehydration peaks to higher temperatures.[2] It is important to report the heating rate used in your experiments for comparability.

Q5: How can I be sure that I have synthesized the correct initial hydrate phase (trihydrate)?

A5: Characterization of your starting material is critical. PXRD is the most definitive method to confirm the crystal structure of the trihydrate. Morphological analysis using Scanning Electron Microscopy (SEM) can also be indicative, as different hydrates of calcium oxalate exhibit distinct crystal shapes.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and thermal analysis of this compound.

Problem Possible Causes Recommended Solutions
Inconsistent TGA Mass Loss 1. Inaccurate sample mass. 2. Non-uniform sample heating. 3. Instrument calibration drift. 4. Presence of impurities or mixed hydrate phases.1. Use a calibrated microbalance. 2. Ensure the sample is evenly distributed in the TGA pan. 3. Regularly calibrate the TGA instrument with known standards (e.g., calcium oxalate monohydrate).[4] 4. Characterize the initial sample with PXRD to ensure phase purity.[8][9]
Overlapping Peaks in DSC/TGA 1. Rapid heating rate. 2. Complex, multi-step dehydration process.1. Use a slower heating rate (e.g., 2-5 °C/min) to improve resolution. 2. Employ deconvolution software to analyze the overlapping thermal events.[1]
PXRD Pattern Shows a Mixture of Phases 1. Incomplete synthesis of the trihydrate. 2. Spontaneous dehydration of the trihydrate to the monohydrate during storage or sample preparation. 3. Inappropriate synthesis conditions (pH, temperature, reactant concentration).1. Optimize synthesis protocol (e.g., reaction time, temperature). 2. Store the trihydrate sample in a controlled, low-temperature environment.[2] 3. Carefully control and monitor the synthesis parameters.[13]
Final Product is Amorphous 1. Heating too rapidly. 2. Decomposition of the anhydrous form at higher temperatures.1. Use a slower, controlled heating ramp. 2. Determine the decomposition temperature of the anhydrous form from TGA and avoid exceeding it during the transformation experiment.

Data Presentation

Table 1: Thermal Decomposition Stages of Calcium Oxalate Hydrates (Reference Data)

Transformation Temperature Range (°C) Theoretical Mass Loss (%) Experimental Mass Loss (%) Technique
CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O20 - 11019.8~19.0TGA[2]
CaC₂O₄·H₂O → CaC₂O₄ + H₂O70 - 1709.9~10.2TGA[2]
CaC₂O₄ → CaCO₃ + CO~400 - 53019.17~19.1TGA[5][14]
CaCO₃ → CaO + CO₂~600 - 81030.12~30.2TGA[5][14]

Table 2: Crystallographic Data for Calcium Oxalate Monohydrate (Reference Data)

Crystal System Space Group Lattice Parameters (Å) Reference
MonoclinicP121/c1a = 6.2952, b = 14.5951, c = 10.1185, β = 109.46°[10]
Monoclinic-a = 6.2906, b = 14.5912, c = 10.1375, β = 109.12°[1]

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the mass loss of this compound as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (typically alumina or platinum).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a final temperature (e.g., 300°C to observe dehydration) at a controlled heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

    • The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum mass loss rate.[4]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with the phase transformations.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Seal the pan (hermetically sealed pans may be used to control the atmosphere).

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

    • Record the differential heat flow between the sample and the reference. Endothermic peaks will indicate dehydration events.[1]

3. Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline phases of the material.

  • Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Procedure:

    • Grind the sample to a fine powder to ensure random orientation of the crystallites.

    • Mount the powder on a sample holder.

    • Place the holder in the diffractometer.

    • Scan the sample over a range of 2θ angles (e.g., 10-50°).

    • The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared to reference patterns from crystallographic databases to identify the hydrate form.[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_transformation Phase Transformation cluster_final_characterization Final Product Characterization Synthesis Synthesize Calcium Mesoxalate Trihydrate TGA TGA Analysis Synthesis->TGA Thermal Analysis DSC DSC Analysis Synthesis->DSC Thermal Analysis PXRD_initial Initial PXRD Synthesis->PXRD_initial Phase Confirmation Heating Controlled Heating PXRD_initial->Heating PXRD_final Final PXRD Heating->PXRD_final Phase Identification SEM SEM Analysis Heating->SEM Morphology

Caption: Experimental workflow for the synthesis and characterization of calcium mesoxalate hydrates.

Troubleshooting_Guide Start Problem with Phase Transformation Experiment CheckPurity Is the starting material phase-pure trihydrate? Start->CheckPurity CheckInstrument Are the analytical instruments (TGA, DSC, PXRD) calibrated? CheckPurity->CheckInstrument Yes Resynthesize Action: Resynthesize the trihydrate with optimized conditions. CheckPurity->Resynthesize No CheckParameters Are the experimental parameters (heating rate, atmosphere) appropriate? CheckInstrument->CheckParameters Yes Calibrate Action: Calibrate instruments using known standards. CheckInstrument->Calibrate No AdjustParams Action: Adjust heating rate and ensure inert atmosphere. CheckParameters->AdjustParams No Success Successful Transformation CheckParameters->Success Yes Resynthesize->Start Calibrate->Start AdjustParams->Start

Caption: Troubleshooting decision tree for phase transformation experiments.

References

Technical Support Center: Optimizing the Synthesis of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium mesoxalate trihydrate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications?

This compound is the calcium salt of mesoxalic acid (also known as ketomalonic or oxomalonic acid), existing in a crystalline form with three molecules of water of hydration. It is of interest to researchers for its potential biological activities.

Q2: What are the common starting materials for the synthesis of this compound?

Common precursors include mesoxalic acid or its esters, such as diethyl mesoxalate. A calcium salt, typically calcium chloride or calcium acetate, is used as the source of calcium ions. The synthesis often involves the hydrolysis of the ester followed by precipitation with the calcium salt.

Q3: What are the critical parameters influencing the yield and purity of this compound?

The key parameters that affect the outcome of the synthesis include temperature, pH, rate of reagent addition, stirring speed, and the purity of the starting materials. Precise control over these variables is crucial for obtaining a high yield of the desired trihydrate form with high purity.

Q4: How can I confirm the formation of the trihydrate crystalline form?

Several analytical techniques can be used to characterize the product and confirm the presence of the trihydrate form. These include:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline phase.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration content.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the mesoxalate anion and water molecules.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield

Potential Cause Recommended Solution
Incomplete Hydrolysis of Ester Precursor Ensure the hydrolysis of the diethyl mesoxalate is complete before adding the calcium salt. This can be achieved by extending the reaction time or adjusting the pH.
Precipitation at Non-Optimal Temperature Maintain a low temperature (e.g., 0-5 °C) during the precipitation step. Lower temperatures are known to favor the formation of higher hydrates in related systems like calcium oxalate.
Incorrect Stoichiometry Carefully control the molar ratio of the mesoxalate precursor to the calcium salt. An excess of either reagent can lead to the formation of soluble complexes or unwanted side products.
Product Loss During Washing Calcium mesoxalate has low solubility in water but may have some solubility in the washing solvent. Use ice-cold deionized water for washing and minimize the volume used.

Issue 2: Impure Product (Presence of other hydrates or amorphous material)

Potential Cause Recommended Solution
Rapid Precipitation Add the calcium salt solution slowly and with vigorous stirring to the mesoxalate solution. Rapid addition can lead to the formation of an amorphous precipitate or a mixture of hydrates.
Fluctuations in Temperature Maintain a constant and low temperature throughout the precipitation and aging process. Temperature fluctuations can induce phase transformations to more stable, lower hydrates.
Incorrect pH The pH of the reaction mixture can significantly influence the crystalline form. Buffer the solution or carefully adjust the pH to the optimal range for trihydrate formation. While the optimal pH for this compound is not well-documented, for calcium oxalate, a pH above 5.0 is associated with the dihydrate form. Experimentation around a neutral to slightly acidic pH may be necessary.
Impure Reagents Use high-purity starting materials. Impurities can act as nucleation sites for undesired phases.

Issue 3: Poor Crystal Quality (Small or irregular crystals)

Potential Cause Recommended Solution
High Supersaturation Control the rate of reagent addition to maintain a moderate level of supersaturation. This allows for controlled crystal growth rather than rapid nucleation of many small crystals.
Inadequate Stirring Ensure efficient and consistent stirring throughout the precipitation process to maintain a homogeneous suspension and promote uniform crystal growth.
Insufficient Aging Time Allow the precipitate to age in the mother liquor for a sufficient period (e.g., several hours to overnight) at a controlled low temperature. This can promote the growth of larger, more well-defined crystals.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not widely available in the literature, the following generalized procedure can serve as a starting point. It is based on the principles of hydrolysis of a diethyl ester followed by precipitation, a method used for the synthesis of the related calcium oxalate trihydrate.

Hypothetical Protocol for this compound Synthesis

  • Preparation of Mesoxalate Solution:

    • Prepare an aqueous solution of diethyl mesoxalate.

    • Adjust the pH to initiate hydrolysis of the ester to mesoxalic acid. This may be achieved by the addition of a base (e.g., NaOH) followed by neutralization with an acid (e.g., HCl).

    • Stir the solution at room temperature for a sufficient time to ensure complete hydrolysis.

  • Precipitation:

    • Cool the mesoxalate solution to a low temperature (e.g., 0-5 °C) in an ice bath.

    • Slowly add a pre-cooled aqueous solution of a calcium salt (e.g., calcium chloride) dropwise to the mesoxalate solution with vigorous and constant stirring.

    • Maintain the low temperature and stirring throughout the addition.

  • Aging:

    • After the complete addition of the calcium salt, continue to stir the resulting suspension at the low temperature for several hours to allow for crystal growth and phase stabilization.

  • Isolation and Drying:

    • Isolate the precipitate by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water, followed by a solvent like ethanol to facilitate drying.

    • Dry the product under vacuum at a low temperature to prevent the loss of hydration water.

Data Presentation

Table 1: Qualitative Influence of Experimental Parameters on this compound Synthesis

ParameterEffect on YieldEffect on Purity (Trihydrate Form)
Temperature Lower temperature during precipitation may slightly decrease solubility, potentially increasing yield.Lower temperatures are expected to favor the formation of the less stable, higher hydrate (trihydrate).
pH The effect on yield is complex and depends on the speciation of mesoxalic acid.pH can significantly influence the crystalline phase. A specific optimal pH range needs to be determined experimentally.
Rate of Reagent Addition Slower addition rates generally lead to better crystal formation and may improve the isolated yield of pure product.Slow addition is crucial for obtaining a pure crystalline phase and avoiding amorphous precipitate.
Stirring Speed Adequate stirring is necessary to ensure homogeneity, which can positively impact yield.Vigorous and consistent stirring promotes the formation of a uniform, pure crystalline product.
Aging Time Longer aging times can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones, potentially improving the yield of easily filterable product.Aging can allow for the transformation of any metastable amorphous precipitate into the desired crystalline trihydrate form.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Solution Preparation cluster_reaction Precipitation cluster_post_reaction Product Isolation cluster_analysis Characterization prep_mesoxalate Prepare Aqueous Diethyl Mesoxalate Solution hydrolysis Hydrolyze Ester (Adjust pH, Stir) prep_mesoxalate->hydrolysis cool_mesoxalate Cool Mesoxalate Solution (0-5 °C) hydrolysis->cool_mesoxalate prep_calcium Prepare Aqueous Calcium Chloride Solution add_calcium Slowly Add Cooled Calcium Chloride Solution with Vigorous Stirring prep_calcium->add_calcium cool_mesoxalate->add_calcium aging Age Precipitate (Stir at Low Temp) add_calcium->aging filtration Filter Precipitate aging->filtration washing Wash with Ice-Cold Water and Ethanol filtration->washing drying Dry Under Vacuum washing->drying analysis Analyze Product (PXRD, TGA, FTIR, SEM) drying->analysis troubleshooting_logic Troubleshooting Logic for Low Purity cluster_causes Potential Causes cluster_solutions1 Solutions for Incorrect Hydrate cluster_solutions2 Solutions for Amorphous Precipitate cluster_solutions3 Solutions for Unreacted Materials start Low Purity of This compound cause1 Incorrect Hydrate Form start->cause1 cause2 Amorphous Precipitate start->cause2 cause3 Presence of Unreacted Starting Materials start->cause3 solution1a Decrease Precipitation Temperature cause1->solution1a Check Temp. solution1b Optimize pH cause1->solution1b Check pH solution1c Increase Aging Time cause1->solution1c Check Aging solution2a Decrease Rate of Reagent Addition cause2->solution2a Check Addition Rate solution2b Increase Stirring Speed cause2->solution2b Check Stirring solution3a Ensure Complete Ester Hydrolysis cause3->solution3a Check Hydrolysis solution3b Verify Stoichiometry cause3->solution3b Check Molar Ratios

troubleshooting common issues in Calcium mesoxalate trihydrate crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of calcium mesoxalate trihydrate. Given the limited specific literature on troubleshooting for this particular compound, this guide combines general best practices in crystallization with analogous principles from the well-studied calcium oxalate system.

Troubleshooting Common Issues

This section addresses specific problems that may be encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: No crystals are forming, or the yield is very low.

Possible Causes and Solutions:

Possible CauseRecommended Action
Inadequate Supersaturation The concentration of calcium mesoxalate in the solution may be too low. Gently evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate too quickly, which can lead to precipitation of amorphous solid instead of crystals.
Inhibitors Present in the Solution Impurities in the reagents or solvent can inhibit nucleation and crystal growth.[1] Ensure high-purity reagents and solvents are used. Consider purifying the starting materials if necessary.
Incorrect Temperature The solubility of this compound is temperature-dependent. For many calcium oxalate hydrates, lower temperatures favor the formation of the trihydrate form.[2] Try conducting the crystallization at a lower temperature (e.g., in a cold room or ice bath).
Solvent System is Not Optimal The chosen solvent may be too good a solvent for the compound, preventing it from precipitating. If using a mixed solvent system, try increasing the proportion of the anti-solvent.

Q2: The product has "oiled out" instead of forming crystals.

Possible Causes and Solutions:

Possible CauseRecommended Action
High Solute Concentration The solution is too concentrated, causing the solute to come out of solution as a liquid phase. Add a small amount of the primary solvent to redissolve the oil, then allow the solution to cool more slowly.
Cooling Rate is Too Fast Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment if necessary.
Presence of Impurities Impurities can disrupt the crystallization process and promote oiling out. Ensure the starting materials are pure.

Q3: The crystals are very small, needle-like, or have poor morphology.

Possible Causes and Solutions:

Possible CauseRecommended Action
High Rate of Nucleation Rapid nucleation leads to the formation of many small crystals. Reduce the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent.
Insufficient Growth Time The crystals may not have had enough time to grow to a larger size. Allow the crystallization to proceed for a longer period.
Agitation/Stirring Speed High stirring speeds can lead to smaller crystals.[3] If using agitation, try reducing the speed or allowing the crystallization to proceed without stirring.
pH of the Solution The pH of the crystallization medium can significantly influence the morphology of calcium oxalate crystals.[3] Measure and adjust the pH of your solution to see if it improves crystal habit. For related calcium oxalates, a pH greater than 5.0 has been associated with the presence of different hydrate forms.[3]

Q4: The isolated solid is not the desired trihydrate form.

Possible Causes and Solutions:

Possible CauseRecommended Action
Temperature is Too High Calcium oxalate trihydrate is known to be metastable and can transform into the more stable monohydrate form, especially at higher temperatures.[4] Ensure the crystallization and isolation are performed at low temperatures.[2]
Dehydration During Drying The trihydrate can lose water upon drying. Dry the crystals under mild conditions, such as air drying at room temperature or under a gentle vacuum, avoiding high temperatures.
Presence of Certain Ions or Additives The presence of certain ions can favor the formation of other hydrate forms.[5] Analyze your starting materials for any potential contaminants.

Frequently Asked Questions (FAQs)

Q: What is the expected morphology of this compound crystals? A: While specific literature on this compound morphology is scarce, the closely related calcium oxalate trihydrate (caoxite) can form triclinic or needle-shaped crystals, and has also been observed as hexagonal crystals.[6][7]

Q: How can I confirm that I have synthesized the trihydrate form? A: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) spectroscopy. TGA is particularly useful for determining the water content by observing the mass loss upon heating. The dehydration of mixed calcium oxalate hydrates has been shown to occur in distinct steps, which can be quantified.[8]

Q: What is a typical experimental protocol for the synthesis of a calcium oxalate trihydrate? A: While a specific protocol for this compound is not readily available in the provided search results, a method for the synthesis of calcium oxalate trihydrate is described below. This can serve as a starting point for developing a protocol for the mesoxalate derivative.

Experimental Protocol: Synthesis of Calcium Oxalate Trihydrate (Analogous)

This protocol is adapted from a method for producing calcium oxalate trihydrate and should be optimized for calcium mesoxalate.

Materials:

  • Calcium Chloride (CaCl₂) solution (e.g., 0.075 M)

  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 0.075 M) - Note: For calcium mesoxalate, you would use a soluble salt of mesoxalic acid.

  • Ammonium Chloride (NH₄Cl) solution

  • Ice bath

  • Filtration apparatus

  • Ethanol

  • Deionized water

Procedure:

  • Prepare a solution of ammonium chloride in a reaction vessel and cool it in an ice bath.[2]

  • Slowly and simultaneously add equimolar solutions of calcium chloride and the oxalate source dropwise to the cooled ammonium chloride solution with gentle stirring.[2] Maintaining a low temperature is crucial for favoring the trihydrate form.[2]

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour) in the ice bath to allow for crystal growth.[2]

  • Isolate the precipitated crystals by filtration.

  • Wash the crystals with cold deionized water and then with cold ethanol to remove any soluble impurities.[2]

  • Dry the crystals under mild conditions (e.g., air dry or under a gentle vacuum at room temperature) to prevent dehydration of the trihydrate form.

Diagrams

Troubleshooting Workflow for Crystallization Issues

G cluster_solutions Potential Solutions start Crystallization Issue Encountered no_crystals No Crystals / Low Yield start->no_crystals oiling_out Oiling Out start->oiling_out poor_morphology Poor Morphology start->poor_morphology wrong_hydrate Incorrect Hydrate Form start->wrong_hydrate increase_conc Increase Concentration no_crystals->increase_conc Check Supersaturation check_purity Check Reagent Purity no_crystals->check_purity Check for Inhibitors lower_temp Lower Temperature no_crystals->lower_temp Optimize Temperature oiling_out->increase_conc Adjust Concentration oiling_out->check_purity slow_cooling Slow Cooling Rate oiling_out->slow_cooling Control Cooling poor_morphology->slow_cooling adjust_ph Adjust pH poor_morphology->adjust_ph modify_stirring Modify Stirring poor_morphology->modify_stirring wrong_hydrate->check_purity Check for Additives wrong_hydrate->lower_temp mild_drying Use Mild Drying Conditions wrong_hydrate->mild_drying

A troubleshooting workflow for common crystallization problems.

General Experimental Workflow for this compound Crystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_char Characterization reagents Prepare High-Purity Calcium Salt and Mesoxalate Solutions mix Mix Reagents (Low Temperature, Controlled pH) reagents->mix age Age Solution (Allow Crystal Growth) mix->age filter Filter Crystals age->filter wash Wash with Cold Solvent filter->wash dry Dry Under Mild Conditions wash->dry analyze Analyze Product (PXRD, TGA, FTIR) dry->analyze

A general workflow for the synthesis and characterization of this compound.

References

strategies to prevent the dehydration of Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Mesoxalate Trihydrate

Welcome to the Technical Support Center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the unintended dehydration of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its dehydration important?

This compound (C₃H₆CaO₈) is a hydrated salt that can be sensitive to changes in temperature and humidity. The water molecules within its crystal structure are crucial for maintaining its chemical and physical properties. Uncontrolled dehydration can lead to the formation of lower hydrates or the anhydrous form, which may exhibit different solubility, stability, and reactivity, ultimately impacting experimental reproducibility and the integrity of research findings.

Q2: What are the primary factors that can cause the dehydration of this compound?

The main factors contributing to the dehydration of this compound are:

  • Elevated Temperatures: Heating the compound, even to moderate temperatures, can initiate the loss of water molecules.

  • Low Relative Humidity: Storing or handling the compound in a dry environment can lead to spontaneous dehydration.

  • Improper Storage: Using containers that are not airtight can expose the compound to ambient conditions, leading to gradual water loss.

  • Extended or Improper Handling: Prolonged exposure to environments with low humidity during weighing or sample preparation can contribute to dehydration.

Q3: What are the recommended storage conditions to prevent dehydration?

To maintain the trihydrate form, it is crucial to store this compound in a controlled environment. Based on general guidelines for hydrated calcium salts, the following conditions are recommended:

  • Temperature: For long-term storage, temperatures of -20°C to 4°C are advisable.[1][2] For short-term storage, room temperature in a well-controlled environment is acceptable.

  • Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture changes.[3][4] The use of a desiccator with a saturated salt solution to maintain a specific relative humidity may be beneficial, though care must be taken not to create an environment that is too dry.

  • Container: Use amber glass vials or other non-reactive, airtight containers to prevent light degradation and moisture exchange.

Q4: How can I handle this compound during an experiment to minimize dehydration?

  • Minimize Exposure: Only remove the amount of material needed from the main stock container for your immediate experiment.

  • Controlled Environment: Whenever possible, handle the compound in a glove box or an environment with controlled humidity.

  • Pre-Equilibration: Allow the container to equilibrate to the ambient temperature of the laboratory before opening to prevent condensation, which can affect the bulk material.

  • Quick Weighing: Perform weighing procedures as quickly as possible to minimize exposure to the open air.

Q5: Are there any analytical techniques to confirm the hydration state of my this compound sample?

Yes, several techniques can be used to assess the hydration state:

  • Thermogravimetric Analysis (TGA): This is a primary method to determine the water content by measuring the mass loss as the sample is heated.[5]

  • Differential Scanning Calorimetry (DSC): This technique can detect the endothermic events associated with the loss of water molecules.[6][7]

  • X-Ray Powder Diffraction (XRPD): The diffraction pattern is unique to the specific crystalline structure of the trihydrate, monohydrate, and anhydrous forms.[7][8]

  • Infrared (IR) Spectroscopy: The presence and bonding of water molecules can be observed in the IR spectrum.

Troubleshooting Guide

Problem: I suspect my sample of this compound has partially or fully dehydrated. How can I confirm this and what should I do?

  • Confirmation:

    • Perform a TGA analysis on a small portion of the sample. Compare the resulting weight loss profile to the theoretical values for the trihydrate form.

    • Run an XRPD analysis to identify the crystalline phases present in your sample.

  • Solution:

    • If dehydration is confirmed, it is recommended to use a new, properly stored batch of this compound for your experiments to ensure accuracy and reproducibility.

    • Review your storage and handling procedures to identify potential causes of dehydration and implement the preventative strategies outlined in the FAQs.

Data Presentation

The thermal decomposition of hydrated calcium oxalates, which can serve as an analogue for this compound, typically occurs in distinct steps. The following table summarizes the expected dehydration steps for a generic calcium oxalate trihydrate based on thermal analysis data.

Dehydration StepTemperature Range (°C)ProcessTheoretical Weight Loss (%)
1~70 - 170CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O19.8%
2~170 - 250CaC₂O₄·H₂O → CaC₂O₄ + H₂O9.9%

Note: These values are based on studies of calcium oxalate trihydrate and may vary for this compound.[7] Experimental conditions such as heating rate can also influence the temperature ranges.

Experimental Protocols

Protocol: Thermogravimetric Analysis (TGA) for Assessing Hydration State

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place a small, representative amount of the this compound sample (typically 5-10 mg) into a clean TGA pan.

    • Record the initial mass accurately.

  • Experimental Conditions:

    • Purge Gas: Use an inert gas such as nitrogen or argon with a typical flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10°C/min is standard, but slower rates (e.g., 5°C/min) can provide better resolution of dehydration events.

    • Temperature Range: Heat the sample from ambient temperature to approximately 300°C to observe the dehydration steps.

  • Data Analysis:

    • Analyze the resulting TGA curve, which plots mass change versus temperature.

    • Determine the onset and completion temperatures for each mass loss step.

    • Calculate the percentage mass loss for each step and compare it to the theoretical values for the loss of water molecules from the trihydrate structure.

Visualizations

Dehydration_Pathway Trihydrate Calcium Mesoxalate Trihydrate (C₃H₆CaO₈) Monohydrate Calcium Mesoxalate Monohydrate Trihydrate->Monohydrate -2 H₂O (Heat / Low Humidity) Anhydrous Anhydrous Calcium Mesoxalate Monohydrate->Anhydrous -1 H₂O (Further Heating)

Caption: Dehydration pathway of this compound.

Troubleshooting_Workflow Start Suspected Dehydration Analysis Perform TGA/XRPD Analysis Start->Analysis Check Dehydration Confirmed? Analysis->Check New_Batch Use New, Properly Stored Sample Check->New_Batch Yes No_Dehydration Sample is Stable Check->No_Dehydration No Review Review Storage and Handling Procedures New_Batch->Review End Proceed with Experiment Review->End No_Dehydration->End

References

Technical Support Center: Improving Reproducibility of Calcium Mesoxalate Trihydrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reproducibility of experiments involving Calcium Mesoxalate Trihydrate (also known as Calcium Ketomalonate Trihydrate). The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis, characterization, and application of this compound.

Troubleshooting and FAQs

This section is designed to provide quick answers and solutions to common problems that may arise during your experiments.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of precipitate - Incorrect pH of the reaction mixture.- Reagent concentrations are too low.- Incomplete hydrolysis of the mesoxalate precursor (if applicable).- Adjust the pH to the optimal range of 6.3-7.0 for precipitation.[1]- Increase the concentration of calcium chloride and/or the mesoxalate salt solution.- If using a precursor like diethyl mesoxalate, ensure complete hydrolysis by adjusting reaction time or temperature.
Formation of a mixture of hydrates (e.g., monohydrate, dihydrate) instead of pure trihydrate - The reaction temperature is too high. This compound is thermodynamically unstable and requires low temperatures for its formation.[2][3]- The rate of reagent addition is too fast, leading to high supersaturation and formation of more stable or kinetically favored hydrates.- Maintain the reaction temperature in an ice bath (around 0-4°C).[2]- Add the calcium chloride solution dropwise to the mesoxalate solution with constant stirring to control the rate of precipitation.[2]
Inconsistent crystal morphology - Variations in stirring speed.- Presence of impurities that can act as crystal growth inhibitors or promoters.- Fluctuations in temperature during crystallization.- Use a calibrated magnetic stirrer at a constant speed throughout the experiment.- Use high-purity reagents and deionized water.- Ensure the reaction vessel is well-insulated to maintain a stable low temperature.
Precipitate redissolves or decomposes over time - this compound is metastable and can convert to the more stable monohydrate form, especially at room temperature or in certain ionic media.[4]- The pH of the storage solution is too low (acidic).- After synthesis, filter the crystals and dry them promptly at a low temperature (e.g., in a desiccator at room temperature).- For long-term storage, keep the dried crystals in a cool, dry environment.
Broad or poorly defined peaks in XRD analysis - Small crystallite size.- Presence of amorphous material.- Mixture of different hydrate phases.- Optimize crystallization conditions (slower addition of reagents, stable temperature) to promote the growth of larger crystals.- Ensure complete drying of the sample before analysis.- Compare the obtained pattern with reference patterns for all possible calcium oxalate hydrates to identify any mixtures.[5][6]
Unexpected peaks in FTIR spectrum - Presence of unreacted starting materials or byproducts.- Contamination from solvents or glassware.- Wash the synthesized crystals thoroughly with cold deionized water and ethanol before drying.[2]- Ensure all glassware is meticulously cleaned and rinsed with deionized water.
Inconsistent results in biological assays (e.g., B-cell proliferation) - Inconsistent crystal size or surface area of the this compound.- Aggregation of crystals in the cell culture medium.- Characterize the crystal size and morphology using techniques like Scanning Electron Microscopy (SEM) for each batch.- Disperse the crystals in the culture medium using sonication immediately before adding to the cells, and consider the use of a non-toxic surfactant if aggregation persists.

Experimental Protocols

To ensure high reproducibility, the following detailed protocols for the synthesis and characterization of this compound are provided.

Synthesis of this compound

This protocol is based on the general principles of calcium salt precipitation and adapted for the synthesis of the trihydrate form.

Materials:

  • Mesoxalic acid (or a soluble salt like disodium mesoxalate)

  • Calcium chloride (CaCl₂)

  • Ammonium chloride (NH₄Cl) (optional, to maintain ionic strength)

  • Deionized water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker and filtration apparatus

Procedure:

  • Prepare a solution of mesoxalic acid in deionized water. If starting with the acid, neutralize it to a pH of 6.3-7.0 with a suitable base (e.g., NaOH or NH₄OH). If using a salt, dissolve it in deionized water.

  • In a separate beaker, prepare a solution of calcium chloride in deionized water.

  • Place the beaker containing the mesoxalate solution in an ice bath and begin gentle stirring with a magnetic stirrer.

  • Slowly add the calcium chloride solution dropwise from a burette to the mesoxalate solution. A white precipitate should form.

  • After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and filter paper.

  • Wash the collected crystals with cold deionized water, followed by a wash with cold ethanol to remove any remaining soluble impurities and to aid in drying.

  • Dry the crystals in a desiccator at room temperature.

Characterization Protocols

1. X-Ray Diffraction (XRD)

  • Purpose: To confirm the crystal structure and phase purity of the synthesized this compound.

  • Procedure:

    • Grind a small amount of the dried sample to a fine powder using an agate mortar and pestle.

    • Mount the powder on a sample holder.

    • Run the XRD analysis using a diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 10-50° with a step size of 0.02°.

    • Compare the resulting diffraction pattern with reference patterns for calcium oxalate trihydrate (caoxite). Key diffraction peaks for caoxite are expected around 12.0°, 16.0°, 17.0°, 18.0°, 19.0°, 25.0°, 32.0°, and 33.0° 2θ.[5]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Purpose: To identify the functional groups present and confirm the composition of the product.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Characteristic peaks for calcium oxalate hydrates include strong absorptions for C=O stretching (around 1600-1650 cm⁻¹), C-O stretching (around 1320 cm⁻¹), and O-H stretching from water of hydration (broad band around 3000-3500 cm⁻¹).[7][8]

3. Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)

  • Purpose: To determine the thermal stability and the number of water molecules of hydration.

  • Procedure:

    • Place a small, accurately weighed amount of the sample into a TGA/DSC pan.

    • Heat the sample from room temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • The dehydration of calcium oxalate trihydrate is expected to occur in steps, with the loss of water molecules resulting in distinct weight loss events in the TGA curve and corresponding endothermic peaks in the DSC curve. The dehydration is expected to proceed in two main steps: the release of two water molecules around 80°C and the final water molecule around 130°C.[9]

Quantitative Data Presentation

The following table summarizes key parameters for the synthesis of calcium oxalate hydrates, providing a baseline for experimental design. Note that specific data for this compound is limited in the literature; these values are primarily based on studies of calcium oxalate trihydrate and should be optimized for mesoxalate.

Parameter Condition Expected Outcome Reference(s)
Reactant Concentration 0.075 M CaCl₂ and 0.075 M Na₂C₂O₄Formation of calcium oxalate trihydrate[2]
Temperature Ice bath (0-4°C)Favors the formation of the trihydrate form[2][3]
pH 6.3 - 7.0Optimal for calcium salt precipitation[1]
Ionic Strength Modifier 3g NH₄Cl in 500 mLCan influence crystal size and morphology[2]
Drying Method Vacuum drying at 50°CRemoval of residual solvent and surface moisture[10]

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization prep_reagents Prepare Aqueous Solutions (Calcium Chloride & Sodium Mesoxalate) mixing Dropwise Addition of CaCl₂ to Mesoxalate (in Ice Bath with Stirring) prep_reagents->mixing precipitation Precipitation and Aging (1 hour in Ice Bath) mixing->precipitation filtration Filtration precipitation->filtration washing Wash with Cold DI Water & Ethanol filtration->washing drying Drying in Desiccator washing->drying xrd XRD Analysis (Phase Identification) drying->xrd Dried Product ftir FTIR Spectroscopy (Functional Group Analysis) drying->ftir tga_dsc TGA/DSC Analysis (Thermal Stability & Hydration) drying->tga_dsc sem SEM Imaging (Morphology) drying->sem

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Factors Affecting Reproducibility

reproducibility_factors Factors Affecting Reproducibility cluster_inputs Experimental Parameters cluster_outputs Experimental Outcomes temperature Temperature purity Phase Purity temperature->purity morphology Crystal Morphology temperature->morphology ph pH yield Yield ph->yield ph->purity concentration Reagent Concentration concentration->yield concentration->morphology stirring Stirring Rate stirring->morphology impurities Impurities impurities->purity impurities->morphology reproducibility Reproducibility yield->reproducibility purity->reproducibility morphology->reproducibility

Caption: Key experimental parameters influencing the reproducibility of outcomes.

Proposed Signaling Pathway for Calcium Mesoxalate-Induced B-Cell Proliferation

Given that calcium mesoxalate promotes B-cell proliferation and that calcium signaling is integral to this process, a plausible mechanism involves the modulation of intracellular calcium levels, which in turn activates downstream signaling cascades.

b_cell_proliferation_pathway Proposed Signaling Pathway for B-Cell Proliferation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ca_mesoxalate Calcium Mesoxalate ca_channel Calcium Channel (e.g., Orai1) ca_mesoxalate->ca_channel Modulates ca_influx Increased Intracellular Ca²⁺ ca_channel->ca_influx Ca²⁺ Influx bcr B-Cell Receptor (BCR) plc PLCγ2 bcr->plc Activates plc->ca_influx via IP₃ pkc PKC Activation ca_influx->pkc nfat NFAT Activation ca_influx->nfat nfkB NF-κB Activation pkc->nfkB gene_expression Gene Expression (e.g., Myc, E2F) nfat->gene_expression nfkB->gene_expression proliferation B-Cell Proliferation gene_expression->proliferation

Caption: Proposed pathway of B-cell proliferation induced by Calcium Mesoxalate.

References

Technical Support Center: Characterization of Calcium Oxalate Trihydrate (Caoxite)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O), also known as caoxite. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this metastable compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, handling, and analysis of Calcium Oxalate Trihydrate (COT).

Q1: My synthesis yielded a mixture of different calcium oxalate hydrates instead of pure COT. How can I improve the purity of my product?

A1: The synthesis of pure Calcium Oxalate Trihydrate is challenging due to its metastable nature.[1] COT readily transforms into the more stable monohydrate (COM) or dihydrate (COD), a process influenced by temperature and the chemical environment.[1]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low temperature (e.g., 12°C) during synthesis and washing. COT is more stable at lower temperatures and can rapidly convert to other hydrates at temperatures as low as 37°C.[2][3]

    • pH Adjustment: The synthesis of COT is often favored in acidic conditions. For example, preparation at a pH of 1.3 has been shown to yield COT.[3]

    • Rapid Isolation and Drying: After synthesis, filter the product quickly and wash with cold distilled water, followed by ethanol and ether to facilitate drying without prolonged exposure to heat or atmospheric moisture.[3]

    • Storage: Store the prepared COT at sub-zero temperatures (e.g., -6°C) to prevent dehydration and phase transformation before analysis.[4]

Q2: I am seeing unexpected weight loss steps in my Thermogravimetric Analysis (TGA) data. How do I interpret the thermal decomposition of COT?

A2: The thermal decomposition of COT is a multi-step process involving the sequential loss of its three water molecules, followed by the decomposition of the anhydrous calcium oxalate.[3][4] A common issue is the overlap of dehydration steps or interference from atmospheric moisture.

  • Troubleshooting Steps:

    • Controlled Atmosphere: Ensure a dry, inert atmosphere (e.g., nitrogen) during the TGA run to prevent side reactions and accurately measure the dehydration steps.[4]

    • Heating Rate: Use a controlled heating rate (e.g., 10 K/min) to ensure clear separation of the dehydration events.[5]

    • Interpretation: The dehydration of COT typically occurs in two main stages: the loss of the first two water molecules, followed by the loss of the final water molecule at a higher temperature.[3][4]

Q3: My X-Ray Diffraction (XRD) pattern is difficult to interpret or doesn't match the reference for caoxite.

A3: Issues with XRD analysis can stem from poor sample crystallinity, the presence of mixed phases, or improper sample preparation. The synthesis of COT can be challenging, and obtaining single crystals for structural determination is difficult.[6]

  • Troubleshooting Steps:

    • Phase Purity: Confirm the phase purity of your sample using other techniques like FTIR or Raman spectroscopy before XRD analysis. The presence of COM or COD will result in a complex, overlapping diffraction pattern.[7]

    • Sample Preparation: Ensure the sample is finely ground to a uniform powder to minimize preferred orientation effects during analysis.

    • Reference Pattern: Compare your results with established crystallographic data for caoxite. Discrepancies may indicate a mixture of hydrates.

Q4: The vibrational spectra (FTIR/Raman) of my sample show ambiguous peaks. How can I confidently identify COT?

A4: While the vibrational spectra of the three calcium oxalate hydrates are similar, there are distinct bands, particularly in the O-H stretching region, that allow for their differentiation.[8] A comparative analysis is often the key to unambiguous identification.[6]

  • Troubleshooting Steps:

    • Comparative Analysis: Whenever possible, analyze reference samples of COM and COD alongside your unknown sample. This will help in identifying the unique spectral features of COT.

    • Focus on Key Regions: Pay close attention to the water molecule vibration regions (O-H stretching) as these are most indicative of the hydration state.

    • High-Resolution Spectra: Obtain high-resolution spectra to resolve closely spaced or overlapping bands.

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization of Calcium Oxalate Trihydrate.

Table 1: Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)

Parameter Value Reference
Crystal System Triclinic [2][9]
Space Group [2][9]
a 7.145 Å [10]
b 8.600 Å [2][10]
c 6.099 Å [2][10]
α 112.30° [2][10]
β 108.87° [2][10]

| γ | 89.92° |[2][10] |

Table 2: Thermal Decomposition Steps of Calcium Oxalate Trihydrate

Temperature Range (°C) Decomposition Step Theoretical Mass Loss (%) Reference
~20 - 110 °C CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O 19.8% [3]
~70 - 170 °C CaC₂O₄·H₂O → CaC₂O₄ + H₂O 9.9% [3]
~500 °C CaC₂O₄ → CaCO₃ + CO 19.17% [5][11]
~750 °C CaCO₃ → CaO + CO₂ 30.12% [5][11]

Note: Temperature ranges can vary depending on the heating rate.[3]

Experimental Protocols

Below are generalized protocols for key analytical techniques used in the characterization of Calcium Oxalate Trihydrate.

1. Protocol: Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and composition of COT by measuring mass change as a function of temperature.

  • Methodology:

    • Calibrate the TGA instrument using appropriate standards.[4]

    • Place a small amount of the COT sample (e.g., 2-10 mg) into an aluminum or alumina crucible.[4][5]

    • Load the sample into the TGA furnace.

    • Purge the furnace with a dry, inert gas such as nitrogen at a constant flow rate (e.g., 40-50 mL/min).[4][5]

    • Heat the sample from ambient temperature to approximately 900°C at a constant heating rate (e.g., 10 K/min).[5]

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curve to identify the distinct mass loss steps corresponding to dehydration and decomposition.[12]

2. Protocol: Powder X-Ray Diffraction (PXRD)

  • Objective: To identify the crystalline phase and determine the structural properties of the sample.

  • Methodology:

    • Ensure the COT sample is a fine, homogeneous powder to minimize preferred orientation.

    • Mount the powdered sample onto a sample holder.

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, and current.

    • Scan the sample over a specified 2θ range (e.g., 10° to 45°) with a defined step size and scan speed.[4]

    • Process the resulting diffraction pattern to identify the peak positions and intensities.

    • Compare the experimental pattern with reference patterns from crystallographic databases to confirm the presence of caoxite.[13]

3. Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups and confirm the hydration state of the calcium oxalate sample.

  • Methodology:

    • Acquire a background spectrum of the empty sample compartment.

    • Prepare the sample, typically using an Attenuated Total Reflectance (ATR) accessory for solid samples or by preparing a KBr pellet.

    • Place the sample in the FTIR spectrometer.

    • Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Analyze the spectrum, paying close attention to the broad O-H stretching bands around 3400-3000 cm⁻¹ (indicative of water of hydration) and the characteristic carboxylate stretching bands around 1630 cm⁻¹ and 1320 cm⁻¹.[7]

Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of Calcium Oxalate Trihydrate.

cluster_synthesis Synthesis & Handling cluster_analysis Characterization S1 Reactants (e.g., CaCl2 + Na2C2O4) S2 Controlled Precipitation (Low Temp, Acidic pH) S1->S2 S3 Rapid Filtration & Cold Washing S2->S3 S4 Drying (Ethanol/Ether) S3->S4 S5 Low Temp Storage (-6°C) S4->S5 A1 Initial Analysis (FTIR/Raman) S5->A1 Pure COT Sample A2 Phase Identification (PXRD) A1->A2 A3 Thermal Properties (TGA/DSC) A1->A3 A4 Morphology (SEM) A2->A4

Caption: General workflow for the synthesis and characterization of Calcium Oxalate Trihydrate (COT).

cluster_rel Stability Relationships COT CaC₂O₄·3H₂O (COT) (Metastable) COM CaC₂O₄·H₂O (COM) (Stable) COT->COM Phase Transformation (e.g., Temp > 37°C) Anhydrous CaC₂O₄ (Anhydrous) COT->Anhydrous Dehydration (via TGA) COD CaC₂O₄·2H₂O (COD) (Metastable) COD->COM Phase Transformation

Caption: Stability and transformation relationships between calcium oxalate hydrates.

Start Problem: Ambiguous Analytical Results Q1 Is the sample phase-pure? Start->Q1 A1_Yes Review Instrument Calibration & Experimental Parameters Q1->A1_Yes Yes A1_No Refine Synthesis Protocol: - Check Temperature/pH - Ensure Rapid Handling Q1->A1_No No A2_Yes Proceed with further characterization A1_Yes->A2_Yes Q2 Were appropriate storage conditions used? A1_No->Q2 Q2->A2_Yes Yes A2_No Re-synthesize and store at low temperature Q2->A2_No No

Caption: Troubleshooting logic for common issues in COT characterization.

References

Technical Support Center: Refinement of Analytical Techniques for Calcium Mesoxalate Trihydrate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcium Mesoxalate Trihydrate (CaC₂O₄·3H₂O), also known as caoxite.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using various analytical techniques.

X-ray Diffraction (XRD) Analysis

Issue: Difficulty in obtaining a pure diffraction pattern of this compound, with peaks corresponding to the monohydrate (whewellite) or dihydrate (weddellite) forms appearing.

Possible Causes:

  • Sample Instability: this compound is the least stable of the calcium oxalate hydrates and can readily lose water to transform into the more stable monohydrate or dihydrate forms, especially under ambient conditions or during sample preparation.[1][2]

  • Sample Preparation: Grinding the sample too vigorously can induce mechanical stress and localized heating, promoting dehydration.[3]

  • Impure Synthesis: The initial synthesis may have produced a mixture of hydrates. The formation of different calcium oxalate hydrates is highly sensitive to factors like temperature, pH, and the presence of impurities.[4][5][6]

Solutions:

  • Gentle Sample Preparation: Minimize grinding or use a gentle cryo-milling technique to reduce thermal and mechanical stress.

  • Controlled Environment: Prepare and mount the sample in a controlled humidity environment to prevent dehydration.

  • Rapid Analysis: Analyze the sample as quickly as possible after synthesis and preparation.

  • Verify Synthesis: Ensure the synthesis protocol is specific for the trihydrate form and that the starting materials are pure.

Thermal Analysis (TGA/DSC)

Issue: Overlapping weight loss steps in the Thermogravimetric Analysis (TGA) thermogram, making it difficult to distinguish the dehydration of the trihydrate to the monohydrate and subsequent decomposition steps.

Possible Causes:

  • Rapid Heating Rate: A fast heating rate can lead to poor resolution of thermal events that occur in close succession.[7][8]

  • Sample Characteristics: Large or tightly packed sample particles can impede the diffusion of water vapor, causing overlapping dehydration and decomposition events.

  • Atmosphere: The purge gas and its flow rate can influence the decomposition pathway and temperature.[9][10]

Solutions:

  • Optimize Heating Rate: Use a slow heating rate (e.g., 5-10 °C/min) to improve the separation of thermal events.[8]

  • Sample Preparation: Use a small sample mass and a fine, loosely packed powder to ensure uniform heating and efficient removal of evolved gases.

  • Controlled Atmosphere: Use a consistent and appropriate purge gas (e.g., nitrogen for inert atmosphere) at a controlled flow rate for all analyses.

Fourier-Transform Infrared (FTIR) Spectroscopy

Issue: Broad or poorly resolved O-H stretching bands in the 3000-3600 cm⁻¹ region, making it difficult to confirm the presence of three distinct water molecules.

Possible Causes:

  • Sample Hydration State: The sample may be partially dehydrated, leading to a less defined water environment.

  • Particle Size Effects: Large particle sizes can cause scattering of the infrared beam, leading to distorted and broad peaks.

  • Sample Preparation Method: The choice of sample preparation (e.g., KBr pellet, ATR) can influence the quality of the spectrum. Moisture in the KBr or an uneven sample on an ATR crystal can obscure spectral features.

Solutions:

  • Confirm Sample Purity: Use XRD to confirm the sample is pure this compound before FTIR analysis.

  • Proper Sample Preparation: For KBr pellets, ensure the KBr is thoroughly dried and the sample is finely ground and well-mixed. For Attenuated Total Reflectance (ATR), ensure good contact between the sample and the crystal.

  • Spectral Subtraction: If analyzing a mixture, spectral subtraction of known components (monohydrate, dihydrate) may help to isolate the trihydrate spectrum.

Raman Spectroscopy

Issue: High fluorescence background obscuring the Raman signal of this compound.

Possible Causes:

  • Sample Impurities: Even trace amounts of fluorescent impurities in the sample can produce a strong background signal.

  • Excitation Wavelength: The choice of laser excitation wavelength can significantly impact the degree of fluorescence. Shorter wavelengths (e.g., 532 nm) are more likely to induce fluorescence than longer wavelengths (e.g., 785 nm or 1064 nm).[11]

Solutions:

  • Sample Purification: If possible, purify the sample to remove fluorescent impurities.

  • Change Excitation Wavelength: Use a longer wavelength laser (e.g., 785 nm) to minimize fluorescence.

  • Photobleaching: Expose the sample to the laser for a period before acquiring the spectrum to "burn out" the fluorescence.

  • Baseline Correction: Use software to apply a baseline correction algorithm to the spectrum to remove the fluorescence background.

Frequently Asked Questions (FAQs)

Q1: How can I definitively distinguish between this compound, Dihydrate, and Monohydrate using XRD?

A1: The three hydrates have distinct crystal structures and therefore unique powder X-ray diffraction patterns. By comparing the experimental 2θ values of the most intense diffraction peaks with reference patterns, you can identify the specific hydrate form. It is crucial to use high-quality reference data and to be aware of potential peak overlaps in mixtures.[12][13]

Q2: What is the expected thermal decomposition pathway for this compound?

A2: this compound is expected to dehydrate in steps. The first step is the loss of two water molecules to form the monohydrate, followed by the loss of the final water molecule to form the anhydrous calcium oxalate.[6][8] Subsequent decomposition follows the pattern of anhydrous calcium oxalate, forming calcium carbonate and then calcium oxide at higher temperatures.

Q3: Are there any characteristic FTIR bands that can be used to specifically identify this compound?

A3: While the oxalate anion vibrations are similar across the different hydrates, the O-H stretching and bending regions of the FTIR spectrum are sensitive to the water environment. This compound will exhibit a more complex O-H stretching band profile compared to the monohydrate and dihydrate due to the presence of three crystallographically distinct water molecules.[1] Comparing the spectrum to a reference spectrum of pure this compound is the most reliable method.[14]

Q4: Can Raman spectroscopy be used for quantitative analysis of mixtures of calcium oxalate hydrates?

A4: Yes, Raman spectroscopy can be used for quantitative analysis. The intensity of a characteristic Raman band is proportional to the concentration of the corresponding component. By creating a calibration curve with known mixtures of the different hydrates, the composition of an unknown mixture can be determined. It is important to choose unique and well-resolved bands for each hydrate to ensure accurate quantification.[15]

Q5: What is the best way to store this compound to prevent its degradation?

A5: Due to its instability, this compound should be stored in a desiccator over a suitable desiccant or in a controlled low-humidity environment to prevent water loss.[6] Storing at low temperatures can also help to slow down the dehydration process.

Quantitative Data Summary

Table 1: Characteristic Powder X-ray Diffraction Peaks for Calcium Oxalate Hydrates

Hydrate FormCrystal SystemRepresentative 2θ Peaks (Cu Kα)
This compound (Caoxite) Triclinic12.0°, 16.0°, 17.0°, 18.0°, 19.0°, 25.0°, 32.0°, 33.0°
Calcium Oxalate Dihydrate (Weddellite) Tetragonal14.0°, 20.0°
Calcium Oxalate Monohydrate (Whewellite) Monoclinic15.0°

Note: These are approximate values and can vary slightly depending on the specific instrument and experimental conditions. Data compiled from multiple sources.

Table 2: Thermal Decomposition Data for Calcium Oxalate Hydrates

Hydrate FormDecomposition StepTemperature Range (°C)Theoretical Weight Loss (%)
This compound CaC₂O₄·3H₂O → CaC₂O₄·H₂O + 2H₂O~70 - 10019.78
CaC₂O₄·H₂O → CaC₂O₄ + H₂O~120 - 1709.89 (cumulative 29.67)
CaC₂O₄ → CaCO₃ + CO~400 - 50015.38 (cumulative 45.05)
CaCO₃ → CaO + CO₂~650 - 80024.17 (cumulative 69.22)

Note: Temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere.[6][8]

Table 3: Key Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) - FTIRWavenumber (cm⁻¹) - RamanAssignment
~3526, 3422, 3270Not well resolvedO-H stretching of water molecules
~1624~1464Asymmetric C=O stretching
~1327~1490Symmetric C-O stretching
~783~897O-C-O bending
Not well resolved~507O-C-O rocking

Note: Band positions can vary slightly based on experimental conditions and sample preparation.[1][14][15]

Experimental Protocols

Powder X-ray Diffraction (PXRD) Protocol
  • Sample Preparation: Gently grind a small amount of the this compound sample using a mortar and pestle. Avoid excessive pressure to prevent phase transformation.

  • Sample Mounting: Mount the powdered sample onto a low-background sample holder. Ensure a flat and even surface.

  • Instrument Setup:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: e.g., 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Step Size: e.g., 0.02°

    • Scan Speed/Time per Step: e.g., 1°/min

  • Data Analysis: Identify the crystalline phases present by comparing the obtained diffraction pattern with reference patterns from a database (e.g., ICDD).

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.

  • Instrument Setup:

    • Place the sample crucible in the TGA/DSC furnace.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Equilibrate at 30 °C.

  • Thermal Program:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to 900 °C.

  • Data Analysis: Analyze the TGA curve for weight loss steps and the DSC curve for endothermic and exothermic events. Correlate the weight loss with the corresponding thermal events to determine the dehydration and decomposition temperatures.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol (ATR Method)
  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum.

  • Sample Preparation: Place a small amount of the powdered this compound sample onto the ATR crystal.

  • Sample Analysis: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Collection:

    • Spectral Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: e.g., 32

  • Data Analysis: Identify characteristic functional groups by their absorption bands. Compare the spectrum with a reference spectrum of pure this compound for confirmation.

Raman Spectroscopy Protocol
  • Sample Preparation: Place a small amount of the this compound sample on a microscope slide.

  • Instrument Setup:

    • Laser Excitation Wavelength: e.g., 785 nm to minimize fluorescence.

    • Laser Power: Use the lowest power necessary to obtain a good signal to avoid sample degradation.

    • Objective: e.g., 50x

  • Data Collection:

    • Spectral Range: 200 to 4000 cm⁻¹

    • Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify characteristic vibrational modes and compare the spectrum with a reference database or literature data. Apply baseline correction if necessary.

Visualizations

Experimental_Workflow cluster_synthesis Sample Synthesis cluster_characterization Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of Calcium Mesoxalate Trihydrate xrd XRD Analysis synthesis->xrd Sample tga_dsc TGA/DSC Analysis synthesis->tga_dsc Sample ftir FTIR Spectroscopy synthesis->ftir Sample raman Raman Spectroscopy synthesis->raman Sample interpretation Data Analysis and Interpretation xrd->interpretation Phase ID, Purity tga_dsc->interpretation Thermal Stability, Hydration State ftir->interpretation Functional Groups, Water Environment raman->interpretation Vibrational Modes, Quantitative Analysis

Caption: Workflow for the analysis of this compound.

Troubleshooting_Logic cluster_xrd XRD Issues cluster_tga Thermal Analysis Issues cluster_ftir FTIR Issues start Problem with Analytical Data xrd_issue Impure XRD Pattern start->xrd_issue tga_issue Overlapping TGA Steps start->tga_issue ftir_issue Poorly Resolved O-H Bands start->ftir_issue xrd_cause1 Sample Dehydration xrd_issue->xrd_cause1 xrd_cause2 Aggressive Grinding xrd_issue->xrd_cause2 xrd_solution1 Control Humidity xrd_cause1->xrd_solution1 xrd_solution2 Gentle Preparation xrd_cause2->xrd_solution2 tga_cause1 Fast Heating Rate tga_issue->tga_cause1 tga_solution1 Use Slower Rate tga_cause1->tga_solution1 ftir_cause1 Partial Dehydration ftir_issue->ftir_cause1 ftir_solution1 Verify Purity (XRD) ftir_cause1->ftir_solution1

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: Cultivating Large Single Crystals of Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the growth of large single crystals of Calcium Mesoxalate Trihydrate (CaC₂O₄·3H₂O), also known as caoxite. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the crystallization of this metastable compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Troubleshooting Guide: Common Issues and Solutions

Growing large, high-quality single crystals of this compound can be a delicate process. The trihydrate form is thermodynamically unstable and readily transforms into the more stable monohydrate or dihydrate forms.[1][2][3][4] This guide addresses common problems encountered during crystallization.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Polycrystalline Powder instead of Single Crystals - High Supersaturation: Rapid precipitation is favored at high supersaturation levels, leading to the formation of many small crystals rather than the growth of a few large ones.[5][6][7] - Spontaneous Nucleation: Uncontrolled nucleation events lead to a multitude of crystals.- Reduce Supersaturation: Lower the concentration of calcium and oxalate ions in the solution. Employ slow addition of reactants or use a gel diffusion method to control the rate of reaction. - Control Nucleation: Introduce a seed crystal of caoxite to encourage growth on a single site. Filter solutions to remove any particulate matter that could act as nucleation sites.
Crystals are Too Small - Insufficient Growth Time: The experiment may be terminated before the crystals have had adequate time to grow. - High Nucleation Rate: Too many crystals are competing for the available solute. - Stirring: Agitation can lead to the formation of smaller crystals.[8]- Increase Growth Time: Allow the crystallization process to proceed for a longer duration, ensuring the solution remains stable. - Optimize Nucleation: Reduce the initial supersaturation to minimize the number of initial nuclei. - Avoid Agitation: Grow crystals in a quiescent environment to prevent secondary nucleation and fracturing of existing crystals.
Formation of Calcium Oxalate Monohydrate or Dihydrate - Temperature: this compound is more stable at lower temperatures. Higher temperatures promote its conversion to the more stable monohydrate form.[4][9] - Thermodynamic Instability: The trihydrate is the least stable hydrated form of calcium oxalate.[1][2][10]- Maintain Low Temperatures: Conduct the crystallization at temperatures around 4°C to stabilize the trihydrate form.[8][9] - Use of Stabilizers: While not extensively documented for caoxite, certain inhibitors can influence the crystalline phase. Further research into specific stabilizers for the trihydrate form may be beneficial.
Crystal Aggregation - High Crystal Density: A large number of crystals in close proximity can lead to aggregation. - Presence of Impurities: Certain impurities can promote the clumping of crystals.- Reduce Crystal Density: Lower the supersaturation to decrease the number of crystals formed. - Purify Reagents: Use high-purity reagents and solvents to minimize the influence of impurities.
Inclusions and Defects in Crystals - Rapid Crystal Growth: Fast growth can trap solvent or impurities within the crystal lattice. - Fluctuations in Growth Conditions: Changes in temperature or concentration during growth can lead to defects.- Slow Down Crystal Growth: Reduce the rate of supersaturation to allow for more orderly incorporation of molecules into the crystal lattice. - Maintain Stable Conditions: Ensure a constant temperature and minimize vibrations or disturbances during the growth period.

Frequently Asked Questions (FAQs)

Q1: What makes growing large single crystals of this compound so challenging?

A1: The primary challenge lies in the inherent instability of the trihydrate form. It is the most hydrated and least thermodynamically stable of the calcium oxalate crystals, readily converting to the monohydrate or dihydrate forms, especially at higher temperatures.[1][2][3][4] Achieving large single crystals requires precise control over experimental conditions to favor the nucleation and growth of the trihydrate phase while preventing its transformation.

Q2: What is the optimal temperature for growing this compound crystals?

A2: Low temperatures are crucial for stabilizing the trihydrate form. Research suggests that crystallization at 4°C is more efficient and helps to prevent the formation of the more stable monohydrate and dihydrate forms.[8][9]

Q3: How does supersaturation affect the crystal size?

A3: Supersaturation is a critical factor. High supersaturation leads to rapid, uncontrolled nucleation, resulting in a large number of small crystals or a polycrystalline powder.[5][6][7] To grow large single crystals, it is essential to maintain a low level of supersaturation over an extended period. This can be achieved through methods like slow evaporation, slow cooling, or gel diffusion, which control the rate at which the solution becomes supersaturated.

Q4: Can stirring be used to improve crystal quality?

A4: For growing large single crystals of this material, stirring is generally not recommended. Magnetic stirring tends to reduce the size of all crystal forms of calcium oxalate.[8] A still, undisturbed environment is preferable to allow for slow, ordered growth and to prevent the formation of multiple nucleation sites.

Q5: Are there any known inhibitors or promoters that can specifically help in growing large caoxite crystals?

A5: While the effects of various inhibitors and promoters on calcium oxalate monohydrate and dihydrate are well-studied due to their connection to kidney stones, specific modulators for promoting large single crystal growth of the trihydrate are not as extensively documented. However, maintaining a low pH and using specific reactant concentrations can favor the formation of the trihydrate phase. Further research into additives that can stabilize the trihydrate structure could be a promising area of investigation.

Quantitative Data Summary

The following tables summarize key quantitative parameters that influence the crystallization of calcium oxalate hydrates. While specific data for large single crystal growth of the trihydrate form is limited, these tables provide a general understanding of the influential factors.

Table 1: Effect of Temperature on Calcium Oxalate Crystal Formation

Temperature (°C)Predominant Crystal FormObservationsReference(s)
4Trihydrate (Caoxite) favoredMore efficient crystallization[8]
25Monohydrate/Dihydrate-[8]
37Monohydrate/Dihydrate-[8]

Table 2: Influence of Supersaturation on Crystal Morphology

Relative Supersaturation (SS)Crystal CharacteristicsReference(s)
~10Small, similarly shaped crystals (mainly dihydrate)[5][6][7]
~30Large number of crystals of similar size[5][6][7]
>50Larger crystals with varied shapes and aggregates[5][6][7]

Experimental Protocols

Protocol 1: Gel Diffusion Method for Single Crystal Growth

This method is advantageous for growing high-quality single crystals by slowing down the diffusion of reactants, thus maintaining a low level of supersaturation.

Materials:

  • Sodium Metasilicate solution (e.g., 1.05 g/cm³)

  • Acetic Acid (e.g., 1 M)

  • Calcium Chloride (CaCl₂) solution (e.g., 1 M)

  • Sodium Oxalate (Na₂C₂O₄) solution (e.g., 1 M)

  • Test tubes or U-tubes

  • Parafilm or stoppers

Procedure:

  • Gel Preparation: Mix the sodium metasilicate solution with acetic acid to achieve a desired pH (e.g., pH 5-6). The gelling time will depend on the pH.

  • Gel Setting: Pour the gel solution into test tubes or U-tubes and allow it to set completely. This may take one to two days.

  • Reactant Addition (Single Diffusion):

    • Once the gel is set, carefully add the calcium chloride solution on top of the gel in a test tube.

    • Incorporate the sodium oxalate into the gel mixture before it sets.

  • Reactant Addition (Double Diffusion):

    • In a U-tube, add the calcium chloride solution to one arm and the sodium oxalate solution to the other arm on top of the set gel.

  • Incubation: Seal the tubes and maintain them in a vibration-free environment at a low temperature (e.g., 4°C).

  • Observation: Monitor the growth of crystals within the gel over several days to weeks.

Protocol 2: Slow Evaporation Method

This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of crystallization.

Materials:

  • This compound powder (if available as a starting material) or a solution prepared in situ at low temperature.

  • A suitable solvent system (e.g., a mixed solvent system where the compound has moderate solubility).

  • Crystallization dish or beaker

  • Parafilm with a few pinholes

Procedure:

  • Prepare a Saturated Solution: Prepare a nearly saturated solution of calcium mesoxalate at a low temperature (e.g., 4°C). This can be achieved by carefully mixing stoichiometric amounts of calcium and mesoxalate precursors in a suitable solvent.

  • Filter the Solution: Filter the solution to remove any undissolved particles or impurities that could act as nucleation sites.

  • Slow Evaporation: Place the solution in a clean crystallization dish and cover it with parafilm. Pierce a few small holes in the parafilm to allow for slow evaporation.

  • Incubation: Store the dish in a quiet, undisturbed location with a constant low temperature.

  • Crystal Growth: As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals. This process can take several days to weeks.

Visualizations

Experimental_Workflow_Gel_Diffusion cluster_prep Gel Preparation cluster_react Reactant Introduction cluster_growth Crystal Growth prep_gel Prepare Silica Gel set_gel Allow Gel to Set prep_gel->set_gel add_ca Add CaCl₂ Solution set_gel->add_ca add_ox Add Na₂C₂O₄ Solution set_gel->add_ox incubate Incubate at 4°C (Vibration-free) add_ca->incubate add_ox->incubate observe Monitor Crystal Growth incubate->observe

Caption: Workflow for the Gel Diffusion Method.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Small or No Single Crystals cause1 High Supersaturation problem->cause1 cause2 High Temperature problem->cause2 cause3 Agitation problem->cause3 cause4 Impurities problem->cause4 sol1 Reduce Reactant Concentration cause1->sol1 sol2 Use Gel Diffusion / Slow Evaporation cause1->sol2 sol3 Lower Temperature (4°C) cause2->sol3 sol4 Maintain Quiescent Conditions cause3->sol4 sol5 Purify Reagents cause4->sol5

Caption: Troubleshooting Logic for Crystal Growth Issues.

References

Validation & Comparative

Validating the Purity of Synthesized Calcium Mesoxalate Trihydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized Calcium mesoxalate trihydrate, a coordination compound of interest in various chemical and pharmaceutical applications.

This document outlines key methodologies, presents comparative data for both a pure and a potentially impure sample, and provides detailed experimental protocols to support the replication of these validation studies.

Comparative Analysis of Purity

The purity of synthesized this compound can be rigorously assessed using a combination of thermal, spectroscopic, and diffraction techniques. Here, we compare the expected results for a high-purity sample against a sample containing a common impurity, Calcium oxalate monohydrate, which can arise from the incomplete hydration or degradation of the trihydrate form.

Table 1: Comparison of Analytical Data for High-Purity and Impure this compound

Analytical TechniqueHigh-Purity this compoundImpure Sample (with Calcium Oxalate Monohydrate)
Thermogravimetric Analysis (TGA) Three distinct weight loss steps. Step 1 (Dehydration): ~23.67% loss. Steps 2 & 3 (Decomposition of mesoxalate): Further weight loss corresponding to the loss of CO and CO2.Multiple overlapping weight loss steps. Initial weight loss may be a combination of water from both trihydrate and monohydrate. Decomposition profile will be a composite of both species.
Fourier-Transform Infrared Spectroscopy (FTIR) Characteristic peaks for mesoxalate and water of hydration. Strong and broad O-H stretching band (~3400-3000 cm⁻¹), C=O stretching (~1700-1600 cm⁻¹), and C-O and C-C stretching vibrations.Additional or shifted peaks corresponding to calcium oxalate monohydrate. For instance, the O-H stretching region may show sharper bands characteristic of the monohydrate. The C=O and C-O stretching regions will show overlapping bands.
Powder X-ray Diffraction (PXRD) A unique diffraction pattern with characteristic peaks at specific 2θ values corresponding to the triclinic crystal structure of this compound.A mixed diffraction pattern showing peaks for both this compound and the monoclinic Calcium oxalate monohydrate.
Elemental Analysis (C, H) C: ~15.79%, H: ~2.65% (Theoretical)Deviation from theoretical values for pure this compound, depending on the concentration of the Calcium oxalate monohydrate impurity.

Experimental Workflow for Purity Validation

A systematic approach is crucial for the conclusive validation of synthesized this compound. The following workflow outlines the logical sequence of analyses.

Purity Validation Workflow Experimental Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_comparison Data Comparison & Conclusion Synthesized_Product Synthesized this compound TGA Thermogravimetric Analysis (TGA) Synthesized_Product->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Synthesized_Product->FTIR PXRD Powder X-ray Diffraction (PXRD) Synthesized_Product->PXRD Elemental_Analysis Elemental Analysis (CHN) Synthesized_Product->Elemental_Analysis Data_Comparison Compare with Theoretical Values & Reference Data TGA->Data_Comparison FTIR->Data_Comparison PXRD->Data_Comparison Elemental_Analysis->Data_Comparison Purity_Conclusion Conclusion on Purity Data_Comparison->Purity_Conclusion

Caption: A logical workflow for the comprehensive purity validation of synthesized this compound.

Detailed Experimental Protocols

Accurate and reproducible data are contingent on standardized experimental procedures. The following are detailed protocols for the key analytical techniques.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and the stoichiometry of hydration of the synthesized compound.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the synthesized this compound into an alumina crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Determine the percentage weight loss for each distinct decomposition step.

    • Compare the experimental weight loss for the dehydration step with the theoretical value for three water molecules (23.67%).

    • Analyze the subsequent decomposition steps, which involve the breakdown of the mesoxalate anion.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the synthesized compound and to detect the presence of impurities.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Procedure (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the synthesized sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (approximately 8-10 tons) to form a transparent pellet.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H (of water), C=O, and C-O functional groups.

    • Compare the obtained spectrum with a reference spectrum of pure this compound, if available.

    • Look for any additional or shifted peaks that may indicate the presence of impurities like calcium oxalate monohydrate.

Powder X-ray Diffraction (PXRD)
  • Objective: To determine the crystalline phase and purity of the synthesized compound.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Procedure:

    • Finely grind the synthesized this compound sample to a homogeneous powder.

    • Mount the powder on a sample holder.

    • Scan the sample over a 2θ range of 10-60° with a step size of 0.02° and a scan speed of 2°/min.

  • Data Analysis:

    • Compare the obtained diffraction pattern with a reference pattern for this compound.

    • Index the diffraction peaks to determine the crystal system and unit cell parameters.

    • Check for the presence of diffraction peaks corresponding to potential impurities, such as other calcium oxalate hydrates.

Elemental Analysis
  • Objective: To determine the elemental composition (Carbon and Hydrogen) of the synthesized compound and compare it with the theoretical values.

  • Instrumentation: A CHN elemental analyzer.

  • Procedure:

    • Accurately weigh approximately 2-3 mg of the dried synthesized sample into a tin capsule.

    • Place the capsule in the autosampler of the elemental analyzer.

    • The instrument will combust the sample at high temperature, and the resulting gases (CO₂, H₂O) are quantitatively measured.

  • Data Analysis:

    • The instrument software will calculate the percentage of Carbon and Hydrogen in the sample.

    • Compare the experimental percentages with the theoretical values calculated from the molecular formula of this compound (C₃H₆CaO₇). A close agreement (typically within ±0.4%) is indicative of high purity.

By employing this suite of analytical techniques and following the detailed protocols, researchers can confidently validate the purity of their synthesized this compound, ensuring the reliability of subsequent experiments and applications.

A Researcher's Guide to Negative Controls in Kidney Stone Inhibitor Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is a cornerstone of rigorous in vitro screening for kidney stone inhibitors. This guide provides a comprehensive comparison of control methodologies, emphasizing the established standards and addressing potential misconceptions, such as the use of calcium mesoxalate trihydrate.

In the study of inhibitors for calcium oxalate (CaOx) kidney stones, the most common type of renal calculi, a negative control serves as a baseline to quantify the inhibitory effect of a test compound. Contrary to some inquiries, a thorough review of scientific literature reveals that This compound is not a recognized or utilized negative control in this field of research. The standard and scientifically accepted negative control is the experimental condition in which calcium oxalate crystallization occurs without the presence of any inhibitor. This allows for the direct measurement of a test compound's ability to modulate crystal nucleation, growth, and aggregation against an uninhibited system.

Positive controls, on the other hand, are well-characterized inhibitors used to validate the experimental assay. Citrate and magnesium are the most commonly employed positive controls due to their known inhibitory effects on calcium oxalate stone formation.[1][2][3]

Comparison of Standard Controls for In Vitro Calcium Oxalate Crystallization Assays

To effectively screen for potential kidney stone inhibitors, it is crucial to compare their activity against both negative and positive controls. The following tables summarize the expected outcomes and quantitative data for standard controls in common in vitro assays.

Table 1: Performance of Standard Controls in Kidney Stone Inhibitor Assays
Control TypeCompound/ConditionExpected Outcome in Crystallization AssayKey Performance Metrics
Negative Control No inhibitor (Vehicle)Uninhibited crystal nucleation, growth, and aggregation. Predominantly Calcium Oxalate Monohydrate (COM) crystals.Baseline turbidity slope, maximal crystal size and number, high aggregation rate.
Positive Control CitrateInhibition of nucleation and aggregation; reduced crystal growth.[1][4]Increased induction time, decreased turbidity slope, smaller crystal size, reduced aggregation.[4]
Positive Control MagnesiumInhibition of nucleation and crystal growth, particularly at lower oxalate concentrations.[5]Reduced size of crystal aggregates.[2][3]

Quantitative Analysis of Common Kidney Stone Inhibitors

The following table presents a summary of quantitative data from various studies on the inhibitory effects of different compounds on calcium oxalate crystallization. This data provides a benchmark for evaluating the potency of new inhibitor candidates.

Table 2: Inhibitory Effects of Various Compounds on Calcium Oxalate Crystallization
InhibitorAssay TypeConcentrationPercentage Inhibition (%)Reference
Trisodium CitrateNucleation (Turbidity)0.88 mM31[6]
Trisodium CitrateNucleation (Turbidity)3.5 mM~72 (calculated from data)[6]
Trisodium CitrateAggregation1.5 - 3.5 mM63 - 70[4]
MagnesiumNucleation-Concentration-dependent inhibition[5]
Sodium Hydrogen Sulfide (NaSH)Nucleation (Turbidity)0.44 mM38[6]
Sodium Hydrogen Sulfide (NaSH)Nucleation (Turbidity)3.5 mM68[6]
Sodium Thiosulfate (Na2S2O3)Nucleation (Turbidity)0.88 mM23[6]
Ammodaucus leucotrichus extractCrystal Growth100% extract conc.97.68
Murraya koenigii extractCrystallization (Titrimetric)48 mg/ml61.26[7]
Cystone (herbal formulation)Nucleation10 mg/mL17 - 62[8]
Cystone (herbal formulation)Aggregation10 mg/mL35 - 71[8]

Note: The percentage inhibition can vary based on the specific experimental conditions, such as pH, temperature, and the composition of the artificial urine or buffer.

Experimental Protocols for Key In Vitro Assays

Detailed and standardized methodologies are critical for the reproducibility and comparison of results across different studies. Below are the protocols for two fundamental in vitro assays used to screen for kidney stone inhibitors.

Calcium Oxalate Nucleation (Turbidity) Assay

This assay measures the ability of a compound to inhibit the initial formation of calcium oxalate crystals (nucleation) by monitoring the turbidity of the solution over time.

Materials:

  • Calcium chloride (CaCl₂) solution (e.g., 5 mM)

  • Sodium oxalate (Na₂C₂O₄) solution (e.g., 0.5 mM)

  • Buffer solution (e.g., Tris-HCl 10 mM with 90 mM NaCl, pH 6.5)

  • Test inhibitor compound at various concentrations

  • Positive control (e.g., Trisodium Citrate)

  • Microplate reader or spectrophotometer capable of reading absorbance at 620 nm

Procedure:

  • Prepare stock solutions of CaCl₂ and Na₂C₂O₄ in the buffer solution and maintain them at 37°C.[6]

  • In a 96-well plate or cuvette, add the buffer solution.

  • Add the test inhibitor compound or positive control at the desired final concentration. For the negative control, add the vehicle (e.g., buffer or solvent used for the inhibitor).

  • Add the CaCl₂ solution to the wells and mix.

  • Initiate the crystallization by adding the Na₂C₂O₄ solution.[6]

  • Immediately start monitoring the absorbance (optical density) at 620 nm at regular intervals (e.g., every 1 minute) for a defined period (e.g., 30-60 minutes) at 37°C.[6]

  • The rate of nucleation is determined by the slope of the turbidity curve during the initial phase of crystal formation.

  • The percentage inhibition is calculated using the formula: (1 - (Slope_inhibitor / Slope_control)) * 100.[6]

Calcium Oxalate Aggregation Assay

This assay assesses the ability of a compound to prevent the agglomeration of pre-formed calcium oxalate crystals.

Materials:

  • Pre-formed Calcium Oxalate Monohydrate (COM) crystals

  • Buffer solution (e.g., Tris 0.05 M with NaCl 0.15 M, pH 6.5)

  • Test inhibitor compound at various concentrations

  • Positive control (e.g., Cystone or Citrate)

  • Spectrophotometer capable of reading absorbance at 620 nm

Procedure:

  • Prepare a suspension of COM crystals in the buffer solution (e.g., 1 mg/mL).[8]

  • Add the COM crystal suspension to cuvettes.

  • Add the test inhibitor compound or positive control at the desired final concentration. For the negative control, add the vehicle.

  • Maintain the mixture at 37°C and stir continuously.

  • Monitor the absorbance at 620 nm at various time points (e.g., 30, 60, 90, 180, and 360 minutes). A decrease in absorbance indicates crystal aggregation and settling.[8]

  • The rate of aggregation is determined by comparing the slope of the turbidity curve in the presence of the inhibitor with that of the control.[8]

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the fundamental concepts of kidney stone inhibition.

experimental_workflow_nucleation cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare CaCl2, Na2C2O4, and Buffer Solutions mix_reagents Mix Buffer, Inhibitor/Control, and CaCl2 in Plate/Cuvette prep_solutions->mix_reagents prep_inhibitor Prepare Test Inhibitor and Control Solutions prep_inhibitor->mix_reagents initiate_reaction Initiate Crystallization with Na2C2O4 mix_reagents->initiate_reaction monitor_turbidity Monitor Absorbance (620 nm) at 37°C initiate_reaction->monitor_turbidity calc_slope Calculate Turbidity Slope monitor_turbidity->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition

Caption: Workflow for Calcium Oxalate Nucleation (Turbidity) Assay.

kidney_stone_inhibition_pathway cluster_formation Kidney Stone Formation Pathway cluster_inhibition Inhibitor Action supersaturation Supersaturation of Calcium and Oxalate nucleation Crystal Nucleation (COM, COD) supersaturation->nucleation growth Crystal Growth nucleation->growth aggregation Crystal Aggregation growth->aggregation retention Retention in Kidney aggregation->retention inhibitor Inhibitor (e.g., Citrate, Test Compound) inhibitor->nucleation Inhibits inhibitor->growth Inhibits inhibitor->aggregation Inhibits

Caption: Mechanism of Calcium Oxalate Kidney Stone Formation and Inhibition.

By adhering to standardized controls and protocols, researchers can ensure the generation of reliable and comparable data, accelerating the discovery and development of novel therapeutics for the prevention of kidney stone disease.

References

spectroscopic comparison of calcium oxalate monohydrate, dihydrate, and trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of calcium oxalate monohydrate (COM), dihydrate (COD), and trihydrate (COT) is crucial for researchers, scientists, and drug development professionals involved in fields such as nephrology, materials science, and pharmaceuticals. Understanding the distinct spectral signatures of these hydrates allows for their accurate identification and characterization, which is vital for studying pathological calcifications like kidney stones and for controlling crystallization processes in drug formulation. This guide provides a detailed comparison of the spectroscopic properties of COM, COD, and COT, supported by experimental data and protocols.

Spectroscopic Data Comparison

The three hydrates of calcium oxalate exhibit unique spectral features in Infrared (IR) Spectroscopy, Raman Spectroscopy, and X-ray Diffraction (XRD), arising from differences in their crystal structures and water content. A summary of their characteristic spectroscopic data is presented below.

Spectroscopic TechniqueCalcium Oxalate Monohydrate (COM)Calcium Oxalate Dihydrate (COD)Calcium Oxalate Trihydrate (COT)
Infrared (IR) Spectroscopy (cm⁻¹) ** ~3430-3050 (O-H stretching), 1620 (C=O asymmetric stretching), 1317 (C-O symmetric stretching), 781 (O-C-O in-plane bending)[1][2][3][4][5]~3400-3000 (broad O-H stretching), 1645 (C=O asymmetric stretching), 1325 (C-O symmetric stretching), ~780 (O-C-O in-plane bending)[1][2]~3530, 3430, 3220 (distinct O-H stretching), 1624 (C=O stretching), 1327 (C-O stretching), 783 (O-C-O in-plane bending)[6]
Raman Spectroscopy (cm⁻¹) 1631 (C=O stretching), 1492, 1465 (C-O stretching), 896 (C-C stretching), 505 (O-C-O bending)[7][8]1477 (C-O stretching), 910 (C-C stretching), 505 (O-C-O bending)[7][8][9]1629 (C=O stretching), 1488, 1468 (C-O stretching), 903 (C-C stretching), 507 (O-C-O bending)[6]
X-ray Diffraction (2θ values) **~14.9°, 24.4°, 30.1°[2]~14.3°, 20.1°, 32.2°[2]~12.0°, 16.0°, 17.0°, 18.0°, 19.0°, 25.0°, 32.0°, 33.0°

Experimental Protocols

Accurate spectroscopic analysis requires standardized experimental procedures. Below are detailed methodologies for the characterization of calcium oxalate hydrates.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectra of the calcium oxalate hydrates to identify their functional groups and hydration states.

Methodology:

  • Sample Preparation: The calcium oxalate hydrate samples are typically analyzed as a fine powder. For transmission measurements, a small amount of the powdered sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is directly placed on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample pellet is placed in the sample holder (or the sample is placed on the ATR crystal).

    • Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands of the different calcium oxalate hydrates.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectra of the calcium oxalate hydrates, providing complementary vibrational information to IR spectroscopy.

Methodology:

  • Sample Preparation: A small amount of the powdered calcium oxalate hydrate is placed on a microscope slide or in a sample holder. No specific sample preparation is usually required.

  • Instrumentation: A Raman spectrometer, often coupled with a microscope (micro-Raman), is used. A laser source with a specific wavelength (e.g., 532 nm or 785 nm) is employed for excitation.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and directed to the spectrometer.

    • Spectra are recorded over a specific Raman shift range (e.g., 100-3500 cm⁻¹).

    • Acquisition parameters such as laser power, exposure time, and number of accumulations are optimized to obtain a good quality spectrum while avoiding sample degradation.

  • Data Analysis: The Raman spectrum is analyzed for the characteristic scattering peaks of each calcium oxalate hydrate.

X-ray Diffraction (XRD)

Objective: To determine the crystalline structure and phase purity of the calcium oxalate hydrates.

Methodology:

  • Sample Preparation: A sufficient amount of the powdered sample is packed into a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a specific X-ray source (e.g., Cu Kα radiation) is used.

  • Data Acquisition:

    • The sample is irradiated with the X-ray beam at various angles (2θ).

    • The intensity of the diffracted X-rays is measured by a detector.

    • The 2θ range is typically scanned from a low to a high angle (e.g., 5° to 80°).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions (2θ values) and relative intensities of the diffraction peaks are compared with standard diffraction patterns from databases (e.g., ICDD) to identify the specific hydrate phase.

Interconversion of Calcium Oxalate Hydrates

The different hydrates of calcium oxalate are not equally stable. Calcium oxalate trihydrate is the least stable and can transform into the dihydrate and monohydrate forms. The dihydrate is metastable and will eventually convert to the most stable monohydrate form. This transformation pathway is crucial in understanding the formation of kidney stones.

Hydrate_Interconversion COT Calcium Oxalate Trihydrate (COT) (Unstable) COD Calcium Oxalate Dihydrate (COD) (Metastable) COT->COD Dehydration COM Calcium Oxalate Monohydrate (COM) (Stable) COT->COM Dehydration COD->COM Dehydration

References

A Researcher's Guide to Differentiating Calcium Mesoxalate Trihydrate from Other Common Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of calcium salts is a critical step in ensuring the quality, efficacy, and safety of pharmaceutical products. Calcium mesoxalate trihydrate, while less common than other calcium salts, possesses unique properties that necessitate clear methods of differentiation. This guide provides a comprehensive comparison of this compound with other prevalent calcium salts—calcium oxalate monohydrate, calcium citrate tetrahydrate, dicalcium phosphate dihydrate, and calcium carbonate—supported by experimental data and detailed analytical protocols.

Physicochemical Properties: A Comparative Overview

A fundamental step in the differentiation of calcium salts involves the analysis of their basic physicochemical properties. The following table summarizes the key characteristics of this compound and four other common calcium salts.

PropertyThis compoundCalcium Oxalate MonohydrateCalcium Citrate TetrahydrateDicalcium Phosphate DihydrateCalcium Carbonate
Molecular Formula C₃H₂CaO₅·3H₂OCaC₂O₄·H₂OCa₃(C₆H₅O₇)₂·4H₂OCaHPO₄·2H₂OCaCO₃
Molecular Weight 228.17 g/mol 146.11 g/mol 570.50 g/mol 172.09 g/mol 100.09 g/mol
Appearance White to almost white powder or crystals[1]Colorless or white crystals/powder[2]White crystalline powderWhite crystalline powderWhite, odorless powder or crystals

Analytical Techniques for Differentiation

The definitive identification of calcium salts requires the application of various analytical techniques. This section details the expected outcomes from Thermal Analysis (TGA/DSC), Fourier Transform Infrared (FTIR) Spectroscopy, and X-ray Powder Diffraction (XRD) for each of the compared calcium salts.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to differentiate calcium salts based on their thermal decomposition profiles and associated energy changes.

Table 2: Comparative Thermal Analysis Data

Calcium SaltTGA Decomposition StepsDSC Events
This compound Dehydration (loss of 3 H₂O) followed by decomposition of the anhydrous salt.Endothermic peaks corresponding to dehydration and decomposition.
Calcium Oxalate Monohydrate 1. Dehydration (~100-250°C, loss of H₂O) 2. Decomposition to CaCO₃ (~400-500°C, loss of CO) 3. Decomposition to CaO (~600-800°C, loss of CO₂)[3][4][5][6]Endothermic peaks for each decomposition step.[7]
Calcium Citrate Tetrahydrate Multi-step dehydration followed by decomposition of the anhydrous salt.[8][9] Dehydration occurs in two main steps.[10]Multiple endothermic peaks corresponding to the dehydration and decomposition stages.[8][10]
Dicalcium Phosphate Dihydrate Dehydration to form the anhydrous form (DCPA) at elevated temperatures.[11]Endothermic peak corresponding to the loss of water of hydration.[12]
Calcium Carbonate Single-step decomposition to CaO and CO₂ at high temperatures (>600°C).[2][13][14]A sharp endothermic peak corresponding to the decomposition.[2]
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a unique molecular fingerprint for each calcium salt based on the vibrational frequencies of their functional groups.

Table 3: Comparative FTIR Spectroscopy Data

Calcium SaltKey FTIR Absorption Bands (cm⁻¹)
This compound Characteristic peaks for carboxylate (C=O and C-O stretching), ketone (C=O stretching), and water of hydration (O-H stretching).
Calcium Oxalate Monohydrate ~3486-3063 (O-H stretching of H₂O), ~1616-1627 (asymmetric C=O stretching), ~1314-1319 (symmetric C=O stretching), ~779-780 (C-H bending).[15][16][17]
Calcium Citrate Tetrahydrate Broad band ~3482 (O-H stretching), ~1578-1443 (carboxylate stretching).[17]
Dicalcium Phosphate Dihydrate Characteristic peaks for phosphate (P-O stretching) and water of hydration (O-H stretching).
Calcium Carbonate ~1418-1440 (asymmetric CO₃²⁻ stretching), ~873-877 (out-of-plane CO₃²⁻ bending), ~711-714 (in-plane CO₃²⁻ bending).[18][19][20]
X-ray Powder Diffraction (XRD)

XRD is a definitive technique for identifying crystalline materials. Each calcium salt has a unique diffraction pattern based on its crystal structure.

Table 4: Comparative XRD Data

Calcium SaltKey 2θ Peaks (°)
This compound A unique diffraction pattern corresponding to its crystal structure.
Calcium Oxalate Monohydrate Characteristic peaks at approximately 14.9, 24.4, and 30.1.[21][22][23]
Calcium Citrate Tetrahydrate A complex pattern with characteristic peaks for the tetrahydrate form.[24][25][26]
Dicalcium Phosphate Dihydrate Major peaks around 11.6, 20.9, 23.4, 29.3, and 34.1.[27][28][29]
Calcium Carbonate (Calcite) Strongest peak around 29.4, with other significant peaks at 23.1, 36.0, 39.4, 43.2, 47.5, and 48.5.[18][30][31][32]

Experimental Protocols

To ensure reproducible and comparable results, the following are detailed methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using appropriate standards (e.g., indium for temperature, calcium oxalate monohydrate for mass loss).

  • Sample Preparation: Accurately weigh 5-10 mg of the calcium salt into an aluminum or alumina pan.

  • Analysis Conditions:

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).[7]

    • Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperatures of decomposition, percentage mass loss at each step, and the enthalpy changes associated with thermal events.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the finely ground calcium salt (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or the data provided in Table 3.

X-ray Powder Diffraction (XRD)
  • Sample Preparation: Finely grind the calcium salt to a homogenous powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Data Acquisition:

    • Use a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).

    • Scan the sample over a wide 2θ range (e.g., 5-80°) with a continuous scan or a step scan.

    • Set appropriate scan speed or step time to obtain good peak resolution and intensity.

  • Data Analysis: Identify the 2θ positions and relative intensities of the diffraction peaks. Compare the obtained pattern with reference patterns from a database (e.g., ICDD) or the data in Table 4 to identify the crystalline phase.

Visualizing the Differentiation Process

The following diagrams illustrate the workflow for differentiating calcium salts and a conceptual signaling pathway.

Differentiation_Workflow cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Analysis & Identification Unknown_Calcium_Salt Unknown Calcium Salt TGA_DSC Thermal Analysis (TGA/DSC) Unknown_Calcium_Salt->TGA_DSC FTIR FTIR Spectroscopy Unknown_Calcium_Salt->FTIR XRD X-ray Diffraction (XRD) Unknown_Calcium_Salt->XRD Decomposition_Profile Decomposition Profile & Enthalpy Changes TGA_DSC->Decomposition_Profile Vibrational_Spectra Vibrational Spectra (Functional Groups) FTIR->Vibrational_Spectra Diffraction_Pattern Diffraction Pattern (Crystal Structure) XRD->Diffraction_Pattern Identification Identification of Calcium Salt Decomposition_Profile->Identification Vibrational_Spectra->Identification Diffraction_Pattern->Identification

Caption: Workflow for the differentiation of calcium salts.

Signaling_Pathway Extracellular_Ca_Salt Extracellular Calcium Salt Ca_Channel Calcium Channel Extracellular_Ca_Salt->Ca_Channel Dissociation & Binding Intracellular_Ca Increased Intracellular Ca²⁺ Ca_Channel->Intracellular_Ca Influx Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Downstream_Effectors Downstream Effectors Calmodulin->Downstream_Effectors Cellular_Response Cellular Response (e.g., Gene Expression, Enzyme Activation) Downstream_Effectors->Cellular_Response

Caption: Conceptual calcium signaling pathway.

References

A Comparative Guide to Analytical Methods for Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of calcium mesoxalate trihydrate. The following sections detail the performance characteristics and experimental protocols of key techniques, supported by available data.

Introduction

This compound is a compound of interest in various research fields, including its potential role in certain physiological and pathological processes. Accurate and precise quantification of this analyte is crucial for research and development. This guide compares several common analytical techniques that can be applied to the analysis of calcium mesoxalate and its hydrates, providing a basis for selecting the most appropriate method for a given application. While direct cross-validation studies for this compound are not extensively documented, this guide compiles and compares validation data from studies on closely related calcium oxalate hydrates.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of different analytical techniques based on published validation data for oxalates.

Analytical MethodPrincipleLinearity RangeLimit of Detection (LOD)Precision (RSD/CV)Key AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Chromatographic separation followed by detection (e.g., UV, MS).[1][2]0.0625 - 2.0 mmol/L[2]0.0156 mmol/L[2]≤7.73%[2]High specificity and sensitivity, suitable for complex matrices.[1][2]Can be time-consuming and requires specialized equipment and solvents.[3]
Spectrophotometry Colorimetric reaction where the analyte concentration is proportional to the absorbance of light.[3][4]0.05 - 0.7 mmol/L[3]Not explicitly statedNot explicitly statedSimple, rapid, and cost-effective.[3][4]Prone to interferences from other substances in the sample matrix.[4]
Titration (with Potassium Permanganate) Redox titration where the volume of titrant is used to determine the analyte concentration.[3][5]Not applicableNot applicableNot explicitly statedA classic, low-cost method that does not require sophisticated instrumentation.[5]Less sensitive and more time-consuming compared to other methods.[5]
Fourier Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.[6][7]Not applicableNot applicableNot explicitly statedRapid, non-destructive, and provides structural information.[6]Primarily qualitative or semi-quantitative; quantification can be complex.[6]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature to determine the composition of hydrates.[8]Not applicableNot applicableNot explicitly statedProvides information on the hydration state of the calcium oxalate.[8]Not suitable for quantification in solution; requires a solid sample.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for some of the key analytical methods.

1. High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of urinary oxalate.[2]

  • Sample Preparation: Acidify urine samples with HCl.

  • Chromatographic Conditions:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 15% methanol in water containing 0.17 M ammonium acetate.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detector at 314 nm.

  • Calibration: Prepare a series of oxalic acid standards in deionized water. The linearity of the method was established from 0.0625 to 2.0 mmol/L.[2]

2. Spectrophotometry

This protocol is based on an enzymatic assay kit for oxalate determination.[3]

  • Principle: Oxalate reacts with an oxalate converter and an oxalate enzyme mix to produce an intermediate that can be measured colorimetrically.

  • Procedure:

    • Prepare samples and standards.

    • Add the oxalate converter and enzyme mix to each sample and standard.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance at 590 nm using a spectrophotometer.

  • Detection Range: The assay kit can detect oxalate levels in the range of 0.05–0.7 mmol.[3]

3. Titration with Potassium Permanganate

This is a classic chemical method for oxalate determination.[3]

  • Principle: Oxalic acid is titrated with a standardized solution of potassium permanganate (KMnO4). The endpoint is the persistence of the pink color of the permanganate ion.

  • Procedure:

    • Acidify the sample containing oxalate with sulfuric acid.

    • Heat the solution to approximately 60-70°C.

    • Titrate with a standard solution of KMnO4 until a faint pink color persists for about 30 seconds.

    • The concentration of oxalate is calculated based on the volume of KMnO4 solution used.

Method Validation and Cross-Validation Workflow

The process of validating and comparing analytical methods is critical to ensure reliable data. The following diagram illustrates a general workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_Methods Analytical Methods cluster_Validation Method Validation Parameters cluster_Comparison Cross-Validation MethodA Method A (e.g., HPLC) Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision (Repeatability & Reproducibility) MethodA->Precision Sensitivity Sensitivity (LOD & LOQ) MethodA->Sensitivity Specificity Specificity MethodA->Specificity MethodB Method B (e.g., Spectrophotometry) MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->Sensitivity MethodB->Specificity MethodC Method C (e.g., Titration) MethodC->Linearity MethodC->Accuracy MethodC->Precision MethodC->Sensitivity MethodC->Specificity SampleAnalysis Analysis of Identical Samples Linearity->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis Sensitivity->SampleAnalysis Specificity->SampleAnalysis DataComparison Statistical Comparison of Results (e.g., t-test, ANOVA) SampleAnalysis->DataComparison MethodSelection Selection of Optimal Method DataComparison->MethodSelection

Caption: Workflow for analytical method cross-validation.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the study. HPLC offers high specificity and sensitivity, making it suitable for complex samples where accurate quantification is paramount. Spectrophotometry and titration are simpler, more accessible methods that can be effective for routine analysis where high throughput and low cost are important. FTIR and TGA are valuable for providing structural and compositional information, particularly for solid-state characterization. A thorough validation of the chosen method within the specific laboratory context is essential to ensure the generation of reliable and reproducible data.

References

A Comparative Guide to the Thermal Decomposition of Calcium Oxalate Hydrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal decomposition behavior of three common calcium oxalate hydrates: monohydrate (Whewellite), dihydrate (Weddellite), and trihydrate (Caoxite). The data presented is compiled from various thermal analysis studies and is intended to serve as a valuable resource for researchers in fields such as materials science, pharmacology, and analytical chemistry.

Comparative Thermal Decomposition Data

The thermal decomposition of calcium oxalate hydrates proceeds in a stepwise manner, with the initial loss of water molecules followed by the decomposition of the anhydrous calcium oxalate. The precise temperatures and weight losses associated with each decomposition step are influenced by experimental conditions such as heating rate and atmosphere.[1][2] The following tables summarize the key thermal events for each hydrate.

Table 1: Thermal Decomposition of Calcium Oxalate Monohydrate (CaC₂O₄·H₂O)

Decomposition StepTemperature Range (°C)Gaseous Product(s)Theoretical Weight Loss (%)
Dehydration~100 - 200H₂O12.33
Decomposition to Carbonate~400 - 530CO19.17
Decomposition to Oxide~600 - 810CO₂30.12

Note: In an oxygen-containing atmosphere, the evolved carbon monoxide (CO) can be further oxidized to carbon dioxide (CO₂).[2]

Table 2: Thermal Decomposition of Calcium Oxalate Dihydrate (CaC₂O₄·(2+x)H₂O, x < 0.5)

Decomposition StepTemperature Range (°C)Intermediate/Final ProductGaseous Product(s)
Dehydration to Monohydrateup to ~114CaC₂O₄·H₂OH₂O
Dehydration to Anhydrous~114 - 250CaC₂O₄H₂O
Decomposition to Carbonate~390 - 550CaCO₃CO, CO₂
Decomposition to Oxide~550 - 800CaOCO₂

Note: The dihydrate first transforms to the monohydrate before further decomposition.[3] The initial water loss includes both zeolitic and structural water.[4]

Table 3: Thermal Decomposition of Calcium Oxalate Trihydrate (CaC₂O₄·3H₂O)

Decomposition StepTemperature Range (°C)Intermediate/Final ProductGaseous Product(s)
Dehydration (loss of 2 H₂O)~20 - 110CaC₂O₄·H₂O2 H₂O
Dehydration (loss of 1 H₂O)~70 - 170CaC₂O₄H₂O
Decomposition to Carbonate~425CaCO₃CO
Decomposition to Oxide~725CaOCO₂

Note: The trihydrate dehydrates in two steps to form the monohydrate and then the anhydrous salt before further decomposition.[5][6] The decomposition temperatures can vary based on experimental conditions.[6]

Experimental Protocols

The data presented in this guide is derived from studies employing various thermal analysis techniques. The most common methods are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[7]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] A typical TGA experiment involves heating a small amount of the calcium oxalate hydrate sample (e.g., 5-20 mg) in a sample pan (e.g., alumina or platinum) at a constant heating rate (e.g., 10 K/min or 20°C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific gas flow rate (e.g., 40 ml/min).[1][2] The resulting data provides information on the temperatures of decomposition and the corresponding mass losses.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify endothermic and exothermic processes, such as dehydration and decomposition. DSC experiments on calcium oxalate hydrates are often performed under similar conditions to TGA.[7]

Hyphenated Techniques: To identify the gaseous products evolved during decomposition, TGA can be coupled with other analytical techniques such as Fourier Transform Infrared Spectroscopy (TG-FTIR) or Mass Spectrometry (TG-MS).[4][9] In these setups, the evolved gases from the TGA furnace are transferred to the spectrometer for analysis.[9]

Visualization of Decomposition Pathways

The following diagrams illustrate the sequential decomposition of the three calcium oxalate hydrates.

CalciumOxalateMonohydrate CaC2O4_H2O CaC₂O₄·H₂O (Monohydrate) CaC2O4 CaC₂O₄ (Anhydrous) CaC2O4_H2O->CaC2O4 ~100-200°C - H₂O CaCO3 CaCO₃ (Calcium Carbonate) CaC2O4->CaCO3 ~400-530°C - CO CaO CaO (Calcium Oxide) CaCO3->CaO ~600-810°C - CO₂

Caption: Thermal decomposition pathway of Calcium Oxalate Monohydrate.

CalciumOxalateDihydrate CaC2O4_2H2O CaC₂O₄·(2+x)H₂O (Dihydrate) CaC2O4_H2O CaC₂O₄·H₂O (Monohydrate) CaC2O4_2H2O->CaC2O4_H2O up to ~114°C - H₂O CaC2O4 CaC₂O₄ (Anhydrous) CaC2O4_H2O->CaC2O4 ~114-250°C - H₂O CaCO3 CaCO₃ (Calcium Carbonate) CaC2O4->CaCO3 ~390-550°C - CO, CO₂ CaO CaO (Calcium Oxide) CaCO3->CaO ~550-800°C - CO₂

Caption: Thermal decomposition pathway of Calcium Oxalate Dihydrate.

CalciumOxalateTrihydrate CaC2O4_3H2O CaC₂O₄·3H₂O (Trihydrate) CaC2O4_H2O CaC₂O₄·H₂O (Monohydrate) CaC2O4_3H2O->CaC2O4_H2O ~20-110°C - 2H₂O CaC2O4 CaC₂O₄ (Anhydrous) CaC2O4_H2O->CaC2O4 ~70-170°C - H₂O CaCO3 CaCO₃ (Calcium Carbonate) CaC2O4->CaCO3 ~425°C - CO CaO CaO (Calcium Oxide) CaCO3->CaO ~725°C - CO₂

Caption: Thermal decomposition pathway of Calcium Oxalate Trihydrate.

References

Validating the Crystal Structure of Calcium Mesoxalate Trihydrate: A Comparative Guide to COD Entry 9000827

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the crystal structure of Calcium Mesoxalate Trihydrate, as detailed in Crystallography Open Database (COD) entry 9000827, is presented below. This guide provides a comparative overview with other calcium oxalate hydrates, detailed experimental protocols for structure determination, and a logical workflow for crystallographic validation.

The crystal structure of this compound, also known naturally as caoxite, was first determined by S. Deganello, A. R. Kampf, and P. B. Moore in 1981 and published in the journal American Mineralogist.[1][2] This foundational study provides the basis for the crystallographic data recorded in COD entry 9000827.

Comparative Crystallographic Data

Calcium oxalate exists in three primary hydrated forms: monohydrate (whewellite), dihydrate (weddellite), and trihydrate (caoxite). Each possesses a distinct crystal system and unit cell parameters, which are crucial for their identification and characterization. A summary of these parameters is provided in the table below for comparative analysis.

ParameterThis compound (Caoxite)Calcium Oxalate Monohydrate (Whewellite)Calcium Oxalate Dihydrate (Weddellite)
COD Entry 900082710109629002157
Crystal System TriclinicMonoclinicTetragonal
Space Group P -1P 21/cI4/m
a (Å) 7.1456.29012.371
b (Å) 8.60014.58312.371
c (Å) 6.09910.1167.357
α (°) 112.309090
β (°) 108.87109.4690
γ (°) 89.929090
Reference Deganello et al., 1981[1][2]Tazzoli & Domeneghetti, 1980Tazzoli & Domeneghetti, 1980

Structural Details of this compound (COD 9000827)

The structure of this compound was determined using single-crystal X-ray diffraction. Key interatomic distances and angles within the calcium coordination sphere and the mesoxalate anion are critical for validating the structure.

Bond/AngleDistance (Å) / Angle (°)
Ca-O(1)2.415
Ca-O(2)2.458
Ca-O(3)2.502
Ca-O(4)2.463
Ca-W(1)2.428
Ca-W(2)2.489
Ca-W(3)2.521
C(1)-C(2)1.554
C(1)-O(1)1.257
C(1)-O(2)1.259
C(2)-O(3)1.252
C(2)-O(4)1.255
O(1)-C(1)-O(2)126.1
O(3)-C(2)-O(4)126.3

Note: W denotes a water molecule. Data extracted from the original publication by Deganello et al. (1981).

Experimental Protocols

The determination of the crystal structure of this compound as reported by Deganello and colleagues involved the following key steps:

1. Crystal Synthesis: Single crystals of this compound were grown by reacting a solution of oxalic acid with a crystal of whitlockite (a calcium phosphate mineral).

2. Data Collection: A suitable single crystal was mounted on a four-circle automated diffractometer. X-ray diffraction data were collected using a monochromatic radiation source. The intensities of the diffracted X-rays were measured for a large number of unique reflections.

3. Structure Solution and Refinement: The collected intensity data were processed to determine the unit cell dimensions and space group. The atomic positions of calcium, carbon, and oxygen were determined from the diffraction data using direct methods. The structural model was then refined using least-squares methods, which minimize the difference between the observed and calculated structure factors. This iterative process improves the accuracy of atomic coordinates and thermal parameters.

Logical Workflow for Crystal Structure Validation

The process of validating a crystal structure, such as that of this compound (COD 9000827), follows a logical progression from experimental data to a refined structural model. This workflow is illustrated in the diagram below.

G A Crystal Growth & Selection B X-ray Diffraction Experiment A->B C Data Collection (Intensities) B->C D Data Reduction & Correction C->D E Space Group Determination D->E F Structure Solution (Initial Model) E->F G Structure Refinement F->G H Validation & Deposition (e.g., COD) G->H I Final Structural Model (COD 9000827) G->I H->I

Caption: Workflow for Crystal Structure Determination and Validation.

References

A Comparative Analysis of Calcium Salt Crystallization: In Vitro Synthesis of Calcium Mesoxalate Trihydrate vs. In Vivo Formation of Calcium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

A critical knowledge gap exists in the scientific literature regarding the in vivo formation of calcium mesoxalate trihydrate. Extensive research has been conducted on the in vitro synthesis and in vivo formation of the chemically related compound, calcium oxalate, a primary component of kidney stones. However, comparative studies involving this compound in biological systems are not available. This guide, therefore, provides a detailed examination of the in vitro synthesis of this compound and contrasts it with the well-established in vivo models of calcium oxalate formation to offer relevant context for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the key differences between the laboratory synthesis of this compound and the biological formation of calcium oxalate in animal models.

ParameterIn Vitro Model (Calcium Oxalate Trihydrate)In Vivo Model (Calcium Oxalate)
Primary Reactants Calcium Chloride (CaCl2), Sodium Oxalate (Na2C2O4), Ammonium Chloride (NH4Cl)Ethylene Glycol (EG) or Hydroxy-L-proline (HLP), diet-induced hypercalciuria
Environment Controlled laboratory conditions (e.g., specific temperature, pH)Complex physiological environment of the renal system
Key Conditions Dropwise addition of reactant solutions into a solution containing NH4Cl, maintained in an ice bath.[1]Induction of hyperoxaluria and/or hypercalciuria through diet or chemical administration.[2][3]
Typical Timeframe Hours to daysDays to weeks
Resulting Crystals Calcium Oxalate Trihydrate (COT)Calcium Oxalate Monohydrate (COM) and Dihydrate (COD) crystals within renal tubules.[4]
Crystal Morphology Triclinic crystalsCOM: monoclinic prismatic or hexagonal; COD: tetragonal bipyramidal
Analytical Methods Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Vibrational Spectroscopy (FTIR, Raman)[5]Histology of kidney tissue, polarizing microscopy of urine, X-ray powder diffraction of crystals.[4]

Experimental Protocols

In Vitro Synthesis of Calcium Oxalate Trihydrate

This protocol describes a method for the synthesis of calcium oxalate trihydrate in a laboratory setting.

Materials:

  • Calcium Chloride (CaCl₂) solution (0.075 M)

  • Sodium Oxalate (Na₂C₂O₄) solution (0.075 M)

  • Ammonium Chloride (NH₄Cl)

  • Triple distilled deionized water

  • Ice bath

  • Filtration apparatus

Procedure:

  • Prepare a 500 mL solution containing 3g of NH₄Cl.

  • Maintain the NH₄Cl solution in an ice bath to ensure a low temperature, which is crucial for the formation of the trihydrate form.[6]

  • Add the 0.075 M CaCl₂ and 0.075 M Na₂C₂O₄ solutions dropwise to the cooled NH₄Cl solution.

  • Allow the reaction to proceed for 1 hour.

  • Filter the resulting slurry to collect the crystals.

  • Wash the collected crystals.

  • Dry the final calcium oxalate trihydrate crystals.[1]

In Vivo Induction of Calcium Oxalate Nephrolithiasis in a Rodent Model

This protocol outlines a common method for inducing the formation of calcium oxalate kidney stones in a rat model.

Materials:

  • Male Sprague-Dawley rats (6-weeks-old)[4]

  • Ethylene Glycol (EG)

  • Ammonium Chloride (NH₄Cl) (optional, to induce metabolic acidosis)

  • Standard rat chow and drinking water

  • Metabolic cages for urine collection

Procedure:

  • Acclimatize the rats to their housing and diet.

  • Divide the rats into control and experimental groups.

  • The experimental group receives drinking water supplemented with a specific concentration of ethylene glycol (e.g., 0.75% v/v) to induce hyperoxaluria.[7] Ammonium chloride may also be added to the drinking water to promote crystal deposition.[8]

  • The control group receives regular drinking water.

  • House the rats in metabolic cages to collect 24-hour urine samples at specified intervals.

  • Monitor the animals' health and weight throughout the study.

  • After a predetermined period (e.g., 5-21 days), euthanize the rats.[4]

  • Collect bladder urine and harvest the kidneys.

  • Analyze the urine for calcium, oxalate, and creatinine levels.

  • Process the kidneys for histological examination (e.g., H&E staining, von Kossa staining) to identify and characterize crystal deposits within the renal tubules.[4]

Visualizing the Processes

In Vitro Synthesis of Calcium Oxalate Trihydrate

in_vitro_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product CaCl2 CaCl₂ Solution (0.075 M) mixing Dropwise Addition into cooled NH₄Cl solution CaCl2->mixing Na2C2O4 Na₂C₂O₄ Solution (0.075 M) Na2C2O4->mixing NH4Cl_sol NH₄Cl Solution NH4Cl_sol->mixing reaction Reaction (1 hour in ice bath) mixing->reaction filtration Filtration reaction->filtration washing Washing filtration->washing drying Drying washing->drying COT Calcium Oxalate Trihydrate (COT) Crystals drying->COT

Caption: Workflow for the in vitro synthesis of Calcium Oxalate Trihydrate.

In Vivo Induction of Calcium Oxalate Nephrolithiasis

in_vivo_induction cluster_induction Induction Phase cluster_monitoring Monitoring & Collection cluster_analysis Analysis Phase cluster_outcome Outcome animal_model Rodent Model (e.g., Sprague-Dawley Rat) treatment Administration of Ethylene Glycol (EG) in drinking water animal_model->treatment urine_collection 24h Urine Collection (Metabolic Cages) treatment->urine_collection animal_monitoring Health & Weight Monitoring treatment->animal_monitoring urine_analysis Urine Analysis (Ca, Oxalate, Creatinine) urine_collection->urine_analysis euthanasia Euthanasia & Tissue Harvest animal_monitoring->euthanasia histology Kidney Histology (H&E, von Kossa) euthanasia->histology crystal_deposition Calcium Oxalate (COM/COD) Crystal Deposition in Kidneys urine_analysis->crystal_deposition histology->crystal_deposition

Caption: Experimental workflow for in vivo induction of Calcium Oxalate nephrolithiasis.

Metabolic Pathway of Oxalate in vivo

oxalate_metabolism cluster_sources Sources of Oxalate cluster_precursors Endogenous Precursors cluster_absorption_excretion Absorption & Excretion cluster_pathology Pathological Outcome dietary_oxalate Dietary Oxalate gut_absorption Intestinal Absorption dietary_oxalate->gut_absorption microbial_degradation Gut Microbiome Degradation dietary_oxalate->microbial_degradation endogenous_production Endogenous Production (Liver) renal_excretion Renal Excretion (Urine) endogenous_production->renal_excretion glyoxalate glyoxalate endogenous_production->glyoxalate ascorbic_acid Ascorbic Acid (Vitamin C) ascorbic_acid->endogenous_production glyoxylate Glyoxylate hyperoxaluria Hyperoxaluria (High Urine Oxalate) glyoxylate->hyperoxaluria glycolate Glycolate glycolate->glyoxylate amino_acids Amino Acids (Glycine, Hydroxyproline) amino_acids->glyoxylate gut_absorption->renal_excretion gut_absorption->hyperoxaluria crystallization Calcium Oxalate Crystallization hyperoxaluria->crystallization

Caption: Simplified overview of in vivo oxalate metabolism and its role in crystallization.[9]

References

Confirming the Identity of Crystalline Hydrates: A Comparative Guide Using Powder X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification of crystalline forms, including hydrates, is a critical step in pharmaceutical development. The specific hydrated state of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) stands as a definitive, non-destructive technique for the characterization of these solid-state forms. This guide provides a comparative framework for utilizing PXRD to confirm the identity of a crystalline hydrate, using Calcium Oxalate Trihydrate as a detailed example, in the absence of publicly available reference PXRD data for Calcium Mesoxalate Trihydrate.

The Power of Powder X-ray Diffraction (PXRD) in Solid-State Analysis

Powder X-ray diffraction is a powerful analytical technique that provides a unique "fingerprint" of a crystalline solid. When a powdered sample is irradiated with X-rays, the crystalline lattice diffracts the X-rays at specific angles, creating a diffraction pattern of peaks at characteristic 2-theta (2θ) angles. The position and intensity of these peaks are directly related to the crystal structure of the material. This makes PXRD an invaluable tool for:

  • Phase Identification: Identifying the specific crystalline form of a compound.

  • Polymorph Screening: Distinguishing between different crystalline polymorphs.

  • Hydrate and Solvate Characterization: Identifying and differentiating various hydrated and solvated forms.

  • Purity Analysis: Detecting the presence of crystalline impurities.

  • Crystallinity Assessment: Determining the degree of crystallinity in a sample.

Comparative Analysis: PXRD vs. Alternative Techniques

While PXRD is a primary method for solid-state characterization, other techniques can provide complementary information. The choice of analytical method often depends on the specific information required.

TechniquePrincipleAdvantagesLimitations
Powder X-ray Diffraction (PXRD) X-ray diffraction by the crystalline latticeHigh resolution for distinguishing polymorphs and hydrates. Non-destructive. Provides definitive structural information.Requires a crystalline sample. Peak overlap can occur in mixtures.
Single-Crystal X-ray Diffraction (SCXRD) X-ray diffraction by a single crystalProvides the absolute crystal structure with high precision.Requires a suitable single crystal, which can be difficult to grow.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperatureProvides information on melting points, phase transitions, and hydration/desolvation events.Less specific for definitive identification compared to PXRD. Destructive.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperatureQuantifies the amount of water or solvent in a hydrate or solvate.Does not provide information on the crystal structure. Destructive.
Vibrational Spectroscopy (FTIR/Raman) Measures the vibrational modes of moleculesSensitive to changes in the local chemical environment, including hydrogen bonding in hydrates. Can be used for in-situ monitoring.Can be less sensitive to subtle differences in crystal packing compared to PXRD.
Solid-State NMR (ssNMR) Measures the nuclear magnetic resonance of atomic nuclei in a solidProvides information on the local environment of specific atoms and can distinguish between different polymorphs.Lower resolution than PXRD. Can be complex to interpret.

Experimental Protocol: Powder X-ray Diffraction Analysis

The following provides a detailed methodology for the analysis of a crystalline powder using PXRD.

1. Sample Preparation:

  • Gently grind the sample to a fine, uniform powder using an agate mortar and pestle. This minimizes preferred orientation of the crystallites.

  • Carefully pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's top edge.

  • For small sample quantities, a low-background sample holder or a capillary mount can be utilized.

2. Instrumental Parameters:

  • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

  • Voltage and Current: Set the X-ray generator to appropriate voltage and current settings (e.g., 40 kV and 40 mA).

  • Goniometer Scan:

    • Scan Range (2θ): A typical range is 2° to 40° 2θ, which covers the most characteristic peaks for many organic and inorganic compounds.

    • Step Size: A step size of 0.02° 2θ is generally sufficient.

    • Scan Speed/Time per Step: The scan speed should be chosen to ensure good signal-to-noise ratio. A longer time per step will result in better data quality.

  • Optics: Use appropriate divergence slits, anti-scatter slits, and receiving slits to optimize the resolution and intensity of the diffraction pattern.

  • Detector: A modern strip detector can significantly reduce data collection time compared to a point detector.

3. Data Analysis:

  • The collected diffraction pattern is a plot of intensity versus 2θ.

  • The background is subtracted from the pattern.

  • The positions (in °2θ) and relative intensities of the diffraction peaks are determined.

  • The experimental pattern is then compared to a reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to identify the crystalline phase.

Confirming the Identity of a Crystalline Hydrate: An Illustrative Example with Calcium Oxalate Trihydrate

The identity of a synthesized batch of suspected Calcium Oxalate Trihydrate would be confirmed by comparing its experimental PXRD pattern to the reference data. The crystallographic information for Caoxite is available from the Crystallography Open Database (COD) under entry number 9000827. From this, a theoretical PXRD pattern can be calculated.

Table 1: Reference Crystallographic Data for Calcium Oxalate Trihydrate (Caoxite)

ParameterValue
Chemical Formula C₂H₆CaO₇
Crystal System Triclinic
Space Group P-1
a 7.145 Å
b 8.600 Å
c 6.099 Å
α 112.30°
β 108.87°
γ 89.92°
COD Entry 9000827

An experimental PXRD pattern of a sample purported to be Calcium Oxalate Trihydrate would be collected and the peak positions and intensities compared to the theoretical pattern derived from the data in Table 1. A close match would confirm the identity and crystalline form of the sample.

Workflow for Compound Identification using PXRD

The following diagram illustrates the logical workflow for confirming the identity of a crystalline compound using powder X-ray diffraction.

PXRD_Workflow cluster_prep Sample Preparation cluster_analysis PXRD Analysis cluster_data Data Processing & Identification cluster_result Outcome start Crystalline Sample grind Grind to Fine Powder start->grind mount Mount in Sample Holder grind->mount instrument Instrument Setup (X-ray source, optics, detector) mount->instrument collect Data Collection (2θ scan) instrument->collect process Process Raw Data (Background subtraction, peak finding) collect->process compare Compare with Reference Database (e.g., ICDD PDF) process->compare identify Identity Confirmed? compare->identify confirmed Identity Confirmed identify->confirmed Yes further_analysis Further Investigation Required identify->further_analysis No

PXRD analysis workflow from sample preparation to identification.

Conclusion

Powder X-ray diffraction is an essential technique in the pharmaceutical sciences for the unambiguous identification of crystalline solid forms. By providing a unique diffraction pattern, PXRD allows for the confident confirmation of the identity of compounds such as this compound, provided a reference pattern is available. When a reference pattern is not available, as is the case for this compound in public databases, PXRD remains crucial for characterizing the material and establishing an in-house reference standard for future quality control. The combination of PXRD with other analytical techniques provides a comprehensive understanding of the solid-state properties of a pharmaceutical compound, ensuring the development of safe and effective medicines.

Safety Operating Guide

Proper Disposal Procedures for Calcium Mesoxalate Trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the safe disposal of Calcium Mesoxalate Trihydrate, a compound often used in various research applications. Adherence to these procedures will minimize risks and ensure that waste is managed in an environmentally responsible manner.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Due to the limited availability of comprehensive toxicological data, this chemical should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of any airborne particles.[1]

  • Spill Management: In the event of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations. As a general rule, laboratory chemicals should not be disposed of in the regular trash or down the drain unless explicitly permitted.[1][3]

  • Waste Characterization: Due to the absence of comprehensive hazard data in the available Safety Data Sheet (SDS), this compound waste should be managed as hazardous chemical waste.[3][4] This conservative approach ensures the highest level of safety and compliance.

  • Container Selection and Labeling:

    • Use a container that is compatible with the chemical. The original container is often the best choice.[3] If the original container is not available, use a clean, dry, and sealable container made of a non-reactive material.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste." The date of waste generation should also be recorded on the label.

  • Waste Accumulation and Storage:

    • Collect the this compound waste in the designated container. Do not mix it with other waste streams to prevent unintended chemical reactions.[5]

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3] This area should be at or near the point of waste generation.

    • Ensure that the SAA is away from general work areas and that incompatible chemicals are segregated.

  • Arranging for Final Disposal:

    • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

    • Do not attempt to transport hazardous waste off-site yourself.[3]

Data Presentation

The following table summarizes the key safety and disposal information for this compound.

ParameterInformationSource
Chemical Name This compound[7]
CAS Number 21085-60-9[4]
Appearance White to almost white powder or crystals[4]
Primary Disposal Route Hazardous Waste Collection[3]
Required PPE Safety goggles, gloves, lab coat, respirator (if dust is generated)[4]
Storage Location Designated Satellite Accumulation Area[3]
Spill Containment Sweep up solid material, avoid generating dust[2]

Experimental Protocols

The procedures outlined above do not require specific experimental protocols. The core methodology is to treat this compound as hazardous waste and follow established institutional and regulatory guidelines for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have Calcium Mesoxalate Trihydrate Waste characterize Characterize Waste: Consult SDS start->characterize is_hazardous Assume Hazardous due to Incomplete Data characterize->is_hazardous prep_container Prepare a Labeled, Compatible Waste Container is_hazardous->prep_container Yes collect_waste Collect Waste in Designated Container (Do Not Mix Wastes) prep_container->collect_waste store_waste Store Sealed Container in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

Disposal Workflow for this compound

References

Personal protective equipment for handling Calcium mesoxalate trihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Calcium mesoxalate trihydrate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following recommendations are based on the SDS for the closely related compound, Calcium oxalate hydrate, and general best practices for handling oxalate compounds.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation of dust particles.[1][2][4] this compound is harmful if swallowed or in contact with skin.[2][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or glasses with side shields conforming to EN166 or NIOSH standards.[1][4]To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a complete protective suit should be worn to prevent skin exposure.[1][2][4]To prevent skin contact, which can be harmful.[2][4] Contaminated clothing should be removed and washed before reuse.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[4] Work should be conducted in a well-ventilated area, preferably under a fume hood, to minimize dust generation.[1][2]To prevent irritation of the respiratory tract from dust inhalation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound:

  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible.[2]

    • Work in a well-ventilated area or under a chemical fume hood.[1][2]

    • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Handling :

    • Avoid the formation and accumulation of dust.[1]

    • Avoid contact with skin, eyes, and clothing.[1][2]

    • Do not eat, drink, or smoke when using this product.[5]

    • Keep the container tightly closed when not in use.[1]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Use personal protective equipment.[1][4]

    • Avoid breathing dust.[1][4]

    • Sweep or vacuum up the material and place it into a suitable, closed container for disposal.[1][5] Do not create dust.[1]

  • First Aid :

    • If on skin : Wash with plenty of soap and water. If irritation persists, seek medical attention.[4]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4]

    • If swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]

    • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Container :

    • Dispose of the substance in a suitable, closed, and clearly labeled container.[1]

  • Disposal Method :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5]

    • Do not mix with other waste.

    • Handle uncleaned containers as you would the product itself.

    • Some sources suggest offering surplus and non-recyclable solutions to a licensed disposal company or dissolving the material in a combustible solvent for incineration.[4] Always consult with your institution's environmental health and safety department for specific guidance.

Visual Workflow for Safe Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Procedures prep1 Don PPE: - Safety Goggles - Lab Coat - Gloves prep2 Work in a Ventilated Area (e.g., Fume Hood) prep1->prep2 handle1 Weigh and Transfer Carefully to Avoid Dust prep2->handle1 handle2 Keep Container Tightly Closed handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Remove and Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 emergency_spill Spill: Evacuate, Contain, and Clean Up Safely emergency_exposure Exposure: Follow First-Aid Protocols

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.